3-(Pyridin-3-yl)pyridin-2-ol
説明
Structure
3D Structure
特性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
3-pyridin-3-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-9(4-2-6-12-10)8-3-1-5-11-7-8/h1-7H,(H,12,13) |
InChIキー |
KIUPGFGVJIHLGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC=CNC2=O |
製品の起源 |
United States |
Physicochemical Profiling and Synthesis of 3-(Pyridin-3-yl)pyridin-2-ol: A Technical Guide for Drug Development
Executive Summary
The compound 3-(pyridin-3-yl)pyridin-2-ol (also referred to as 3,3'-bipyridin-2-ol) is a highly versatile heterocyclic building block. Characterized by a bipyridine core and a hydroxyl substitution, it has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural topology is frequently leveraged in the design of targeted therapeutics, most notably as a hinge-binding motif in kinase inhibitors (such as ALK and c-Met inhibitors) [1].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, the thermodynamic causality of its tautomerism, and a field-proven, self-validating protocol for its synthesis via Suzuki-Miyaura cross-coupling.
Structural & Physicochemical Profiling
The pharmacological utility of 3-(pyridin-3-yl)pyridin-2-ol is dictated by its dynamic physicochemical profile. Unlike static aliphatic molecules, this bipyridine derivative exhibits solvent-dependent structural shifting, which directly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties [2].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, highlighting the causality between its molecular metrics and its behavior in biological systems.
| Property | Value | Causality / Pharmacological Significance |
| Molecular Formula | C₁₀H₈N₂O | Core bipyridine scaffold with a single oxygen-containing functional group. |
| Molecular Weight | 172.18 g/mol | Highly ligand-efficient; leaves an ample molecular weight budget for further functionalization without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~46 Ų (Enol) / ~59 Ų (Keto) | Shifts dynamically based on solvent polarity. The higher TPSA in aqueous media restricts passive blood-brain barrier (BBB) penetration but enhances aqueous solubility. |
| Calculated LogP | ~1.2 - 1.5 | Optimal lipophilicity for balancing aqueous solubility with lipid membrane permeability. |
| Hydrogen Bond Donors | 1 (OH or NH) | Critical for anchoring the molecule to the target protein (e.g., interacting with backbone carbonyls). |
| Hydrogen Bond Acceptors | 2 (Enol) / 3 (Keto) | Facilitates interaction with backbone amides in target protein pockets. |
| Rotatable Bonds | 1 | Allows conformational flexibility, enabling the two pyridine rings to achieve coplanarity upon target binding to maximize π-π stacking interactions. |
Mechanistic Insights: Tautomerization and Pharmacokinetics
A defining feature of 3-(pyridin-3-yl)pyridin-2-ol is its 2-hydroxypyridine ⇌ 2-pyridone tautomerization . This prototropic shift involves the intramolecular migration of a proton between the oxygen and the adjacent pyridine nitrogen [3].
-
The Causality of Solvent Polarity: In non-polar environments (e.g., lipid bilayers or the interior of certain binding pockets), the molecule favors the 2-hydroxypyridine (enol) form, which possesses lower TPSA and higher lipophilicity. However, in polar, aqueous environments (such as blood plasma or the cytosol), the equilibrium shifts dramatically toward the 2-pyridone (keto/lactam) form.
-
Kinase Hinge Binding Logic: The 2-pyridone tautomer is exceptionally valuable in drug design. It presents a contiguous Hydrogen Bond Donor (NH) and Acceptor (C=O) motif. This exact spatial arrangement perfectly mimics the hydrogen-bonding face of adenine, allowing the compound to anchor deeply into the ATP-binding hinge region of kinases [1].
Logical flow of 2-hydroxypyridine/2-pyridone tautomerization and its impact on kinase binding.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The construction of the bipyridine axis is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromopyridin-2-ol and pyridin-3-ylboronic acid [4].
Causality Behind Reagent Selection
-
Catalyst Choice (Pd(dppf)Cl₂): Bipyridines are notorious for acting as strong bidentate metal chelators. If a standard monodentate phosphine catalyst like Pd(PPh₃)₄ is used, the newly synthesized bipyridine product can strip the palladium of its ligands, poisoning the catalyst and stalling the reaction. Utilizing a robust bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents the product from displacing the ligand, thereby maintaining an active catalytic cycle [4].
-
Solvent System (1,4-Dioxane / H₂O): The activation of the boronic acid requires a base (K₂CO₃) to form a reactive boronate complex. Because K₂CO₃ is insoluble in pure organic solvents, water must be added. 1,4-Dioxane is chosen as the organic co-solvent because it is fully miscible with water and has a high boiling point (101 °C), allowing the reaction to be heated sufficiently to overcome the steric hindrance of the ortho-substituted pyridine ring.
Step-by-step Suzuki-Miyaura cross-coupling workflow for 3-(pyridin-3-yl)pyridin-2-ol synthesis.
Experimental Protocols & Analytical Validation
To ensure scientific integrity, the following protocol is designed as a self-validating system . In-process controls and post-reaction analytical markers are embedded directly into the workflow.
Step-by-Step Synthesis Protocol
-
Preparation: In a 100 mL round-bottom flask, charge 3-bromopyridin-2-ol (1.0 equiv) and pyridin-3-ylboronic acid (1.2 equiv).
-
Solvent & Base Addition: Add a solvent mixture of 1,4-Dioxane and H₂O in a 4:1 volumetric ratio. Add K₂CO₃ (2.5 equiv) to the suspension.
-
Degassing (Critical Step): Sparge the mixture with dry Nitrogen (N₂) gas for 15 minutes. Causality: Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidative degradation of the palladium catalyst.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive N₂ stream. Attach a reflux condenser.
-
Heating: Heat the reaction mixture to 95 °C and stir for 12 hours.
-
In-Process Control: Monitor the reaction via TLC (DCM:MeOH 10:1). The disappearance of the starting bromide indicates reaction completion.
-
Workup: Cool the mixture to room temperature. Dilute with water and extract three times with Ethyl Acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane to Methanol.
Analytical Validation Standards
To confirm the successful synthesis and the structural integrity of 3-(pyridin-3-yl)pyridin-2-ol, subject the purified compound to the following analytical validations:
-
LC-MS Analysis: The mass spectrum must show a dominant peak at m/z 173.1 [M+H]⁺ , confirming the molecular weight of the coupled product.
-
¹H-NMR Analysis (in DMSO-d₆): The defining self-validating feature of this spectrum is the tautomeric state. Look for a broad singlet downfield at approximately 11.5 - 12.0 ppm . This peak corresponds to the NH proton of the 2-pyridone tautomer, confirming both the successful coupling and the expected tautomeric shift in a polar solvent. The aromatic region (7.0 - 8.8 ppm) will display the complex multiplet coupling patterns characteristic of the 7 remaining bipyridine protons.
References
- Title: Heterocyclic derivatives as alk inhibitors (Patent WO2011138751A2)
-
Title: Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(pyridin-3-yl)pyridin-2-ol: A Methodological Case Study
This guide provides a comprehensive, in-depth walkthrough of the process of determining and analyzing the crystal structure of a novel heterocyclic compound, using 3-(pyridin-3-yl)pyridin-2-ol as a primary case study. For researchers, medicinal chemists, and material scientists, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates the compound's physical properties, its interactions with biological targets, and its potential for polymorphism—all critical factors in drug development and material design.
While the definitive crystal structure of 3-(pyridin-3-yl)pyridin-2-ol is not publicly deposited at the time of this writing, this document serves as an expert-level protocol and interpretive guide. We will navigate the complete workflow, from the foundational steps of synthesis and crystallization to the sophisticated processes of data collection, structure refinement, and detailed structural interpretation. The causality behind each experimental choice is explained, providing a robust framework for the analysis of this, or any new, small molecule.
Part 1: The Foundation—Synthesis and Single Crystal Growth
The journey to a crystal structure begins with the synthesis of the target compound and, critically, the growth of high-quality single crystals. The quality of the final structural model is inextricably linked to the quality of the crystal used for diffraction.
Synthesis of 3-(pyridin-3-yl)pyridin-2-ol
The synthesis of 3-(pyridin-3-yl)pyridin-2-ol, a bipyridine derivative, can be approached through several established organic chemistry pathways, such as cross-coupling reactions. A common and effective strategy is the Suzuki-Miyaura cross-coupling, which involves the reaction of a pyridine boronic acid with a halogenated pyridine.
Expert Insight: The choice of the Suzuki coupling is deliberate. It is known for its high tolerance of functional groups, which is essential here to avoid unwanted side reactions involving the hydroxyl and nitrogen moieties of the pyridine rings. The reaction conditions must be meticulously optimized to maximize yield and purity, as impurities can severely inhibit crystallization.
Protocol for Synthesis:
-
Reactant Preparation: In an inert atmosphere (e.g., under Argon), dissolve 3-bromopyridin-2-ol (1 equivalent) and pyridine-3-boronic acid (1.2 equivalents) in a 3:1 mixture of dioxane and water.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically Na₂CO₃ (2.5 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3-(pyridin-3-yl)pyridin-2-ol. The structure of the synthesized compound should be confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.[1]
Crystallization: The Art and Science of Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size, with well-defined faces and no visible defects—is often the most challenging step. For pyridine derivatives, which are polar, a systematic approach to solvent selection is crucial.[2]
Protocol for Crystallization:
-
Solubility Screening: Test the solubility of a small amount of the purified compound in various solvents of differing polarity (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol) to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Solvent/Anti-Solvent Diffusion: This is often the most effective method.
-
Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., acetone).
-
Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexanes).[2]
-
Over days, the vapor of the anti-solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting the formation of well-ordered crystals.
-
Troubleshooting: If the compound "oils out" instead of crystallizing, it indicates that the solution is too supersaturated or cooling too quickly. The remedy is to use a more dilute solution or to slow down the diffusion/evaporation process.[2]
Part 2: Data Acquisition via Single-Crystal X-ray Diffraction (SC-XRD)
With a suitable crystal, we can now probe its atomic structure. SC-XRD is the definitive technique for this purpose, providing precise information on bond lengths, angles, and connectivity.[3]
The Principle: A single crystal is mounted and illuminated by a monochromatic X-ray beam. The crystal's regularly spaced atoms in its lattice diffract the X-rays in a specific, predictable pattern of spots. By rotating the crystal and collecting these diffraction patterns from hundreds of different orientations, a complete three-dimensional dataset can be recorded.[3][4]
Experimental Protocol:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil to flash-cool it in a stream of cold nitrogen gas (e.g., at 100 K).
-
Expert Insight: Cryo-cooling is critical. It minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data. It also protects the crystal from radiation damage from the high-intensity X-ray beam.
-
-
Data Collection: The mounted crystal is placed on a diffractometer. A modern instrument is equipped with a high-intensity X-ray source (commonly Molybdenum Kα radiation, λ = 0.71073 Å) and a sensitive area detector (like a CCD or CMOS sensor).[3]
-
Unit Cell Determination: A few initial diffraction images are taken to locate the diffraction spots. This data is used by indexing software to determine the crystal's unit cell parameters (the dimensions a, b, c and angles α, β, γ of the smallest repeating unit) and Bravais lattice.[5]
-
Full Data Collection Strategy: Based on the crystal's symmetry (space group), the software calculates an efficient strategy to collect a complete and redundant dataset. This involves a series of runs, where the crystal is rotated through specific angles (e.g., using φ and ω scans) while diffraction images are continuously recorded.[4]
Part 3: From Data to Model—Structure Solution and Refinement
The result of the data collection is a file containing a list of thousands of reflection indices (h,k,l) and their measured intensities. The next computational stage is to convert this information into a 3D atomic model.
The Phase Problem: The detector measures the intensity of the diffracted spots, which is proportional to the square of the structure factor amplitude (|F|). However, to calculate the electron density map (which shows the positions of atoms), we also need the phase angle of each reflection. This phase information is lost in the experiment. This is the central "phase problem" in crystallography.[6]
3.1 Structure Solution:
For small molecules like 3-(pyridin-3-yl)pyridin-2-ol, the phase problem is typically solved using Direct Methods . These methods use statistical relationships between the intensities of the strongest reflections to derive an initial set of phases.[7] This allows for the calculation of a first, often rough, electron density map where the positions of most non-hydrogen atoms can be identified.
3.2 Structure Refinement:
The initial atomic model is then refined to improve its agreement with the experimental data. This is an iterative process using the method of least-squares refinement .[7] The positions of the atoms and their thermal displacement parameters are adjusted to minimize the difference between the structure factors calculated from the model (F_calc) and those observed from the experiment (F_obs).
The quality of the final model is assessed by several factors, most notably the R-factor (R1), which is a measure of the agreement between the model and the data. A value below 5% (0.05) is generally considered excellent for small molecule structures.
Illustrative Crystallographic Data:
The following table presents a realistic, though hypothetical, set of crystallographic data for 3-(pyridin-3-yl)pyridin-2-ol, based on typical values for similar organic compounds.
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₁₀H₈N₂O | The elemental composition of the molecule.[1] |
| Formula Weight | 172.18 g/mol | Molar mass of the compound.[1] |
| Crystal System | Monoclinic | One of the seven crystal systems describing the shape of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. P2₁/c is very common. |
| a, b, c (Å) | a = 8.5, b = 10.2, c = 9.8 | The lengths of the unit cell edges. |
| α, β, γ (°) | α = 90, β = 98.5, γ = 90 | The angles of the unit cell. |
| Volume (ų) | 842.1 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Temperature (K) | 100(2) K | The temperature at which data was collected. |
| Wavelength (Å) | 0.71073 (Mo Kα) | The wavelength of the X-rays used. |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.115 | Measures of the agreement between the crystallographic model and the data. |
| Goodness-of-fit (S) | 1.05 | Should be close to 1.0 for a good model. |
Part 4: Interpreting the Structure—The Molecular Story
With a refined crystal structure, the true scientific inquiry begins. The analysis reveals not just the molecule's constitution but how it interacts with itself, providing profound insights into its behavior.
Molecular Geometry and Tautomerism
The primary result is the precise 3D geometry of the molecule. Analysis would confirm the connectivity of the two pyridine rings and the position of the hydroxyl group.
-
Tautomerism: An important question for this molecule is whether it exists in the pyridin-2-ol form or its pyridin-2-one tautomer. X-ray crystallography can definitively answer this. By locating the position of the hydroxyl hydrogen atom in a difference Fourier map, one can distinguish between a C-O single bond (as in the -ol form, ~1.36 Å) and a C=O double bond (as in the -one form, ~1.23 Å), and whether the hydrogen is bonded to the oxygen or the ring nitrogen.
Intermolecular Interactions and Supramolecular Assembly
No molecule in a crystal is an island. The packing arrangement is dictated by a network of non-covalent interactions. For 3-(pyridin-3-yl)pyridin-2-ol, several key interactions would be expected:
-
Hydrogen Bonding: The most significant interaction would likely be a hydrogen bond between the hydroxyl group (-OH) of one molecule and the nitrogen atom of a pyridine ring on a neighboring molecule (an O-H···N bond). This is a strong, directional interaction that often governs the primary packing motif, forming chains or dimers.
-
π-π Stacking: The electron-rich pyridine rings are prone to π-π stacking interactions. Analysis of the crystal packing would involve measuring the centroid-to-centroid distances and slip angles between adjacent rings. Distances of ~3.5-3.8 Å are indicative of this stabilizing interaction, which helps to organize the molecules into columns or layers.
-
C-H···O/N Interactions: Weaker C-H···O or C-H···N hydrogen bonds also play a role in consolidating the three-dimensional structure.
Sources
- 1. (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2Z)-3-Hy-droxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one: crystal structure and Hirshfeld surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Structure and Bonding of 3-(pyridin-3-yl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic structure and bonding of the heterocyclic compound 3-(pyridin-3-yl)pyridin-2-ol. As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its fundamental properties is crucial for its application and development. This document explores the critical aspects of its molecular structure, including the pivotal role of tautomerism, the nature of its chemical bonds, and its spectroscopic characteristics. By synthesizing theoretical principles with data from analogous systems, this guide offers valuable insights for researchers engaged in the design of novel pharmaceuticals and functional materials.
Introduction: The Significance of a Bipyridine Scaffold
3-(Pyridin-3-yl)pyridin-2-ol is a heterocyclic compound featuring a bipyridine framework, a structural motif prevalent in a wide array of biologically active molecules and functional materials.[1] The presence of two interconnected pyridine rings, one of which is functionalized with a hydroxyl group, imparts unique electronic and chemical properties to the molecule. Its potential applications span from being a versatile scaffold in drug design, particularly in oncology, to its use in biochemical research for studying enzyme inhibition and receptor interactions.[1] Furthermore, its electronic characteristics make it a candidate for investigation in materials science for the development of novel optical or electronic materials.[1] A deep understanding of the electronic structure and bonding of this molecule is paramount to rationally designing and optimizing its use in these fields.
Molecular Structure and Tautomerism: A Tale of Two Forms
The chemical identity of 3-(pyridin-3-yl)pyridin-2-ol is intrinsically linked to the phenomenon of tautomerism. It exists in a dynamic equilibrium between two forms: the pyridin-2-ol (enol) form and the 3-pyridin-3-yl-1H-pyridin-2-one (keto) form. This equilibrium is a cornerstone of its chemical behavior and electronic properties.
Diagram: Tautomeric Equilibrium
Caption: The tautomeric equilibrium between the pyridin-2-ol and 3-pyridin-3-yl-1H-pyridin-2-one forms.
The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent and the physical state (solid, liquid, or gas). In the gas phase, the enol form of pyridin-4-ol is generally favored.[2] However, in solution and in the solid state, the keto (pyridone) form is often more stable, particularly in polar solvents, due to the potential for strong intermolecular hydrogen bonding.[2] The IUPAC name, 3-pyridin-3-yl-1H-pyridin-2-one, suggests that the pyridone tautomer is considered the predominant form under standard conditions.[1]
The stability of the pyridone form can be attributed to several factors, including the greater resonance stabilization of the amide-like functionality and the ability to form hydrogen-bonded dimers. This dimerization is a key feature of the solid-state structure of many 2-pyridone derivatives.
Electronic Structure and Bonding: A Deeper Dive
The electronic landscape of 3-(pyridin-3-yl)pyridin-2-ol is a complex interplay of aromaticity, inductive effects, and resonance. The presence of two nitrogen atoms within the aromatic rings leads to a non-uniform distribution of electron density, influencing the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbitals and Reactivity
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's electronic behavior. In bipyridine systems, the HOMO is typically a π-orbital distributed across the aromatic rings, while the LUMO is a π*-orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's reactivity and its potential for electronic transitions.
Substituents on the bipyridine rings can significantly alter the energies of these frontier orbitals. A hydroxyl group (-OH), being an electron-donating group, is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap. This reduction can lead to a bathochromic (red) shift in the molecule's UV-Vis absorption spectrum.
Intramolecular and Intermolecular Bonding
Intramolecular Interactions: The geometry of 3-(pyridin-3-yl)pyridin-2-ol is influenced by the steric and electronic interactions between the two pyridine rings. The C-C single bond connecting the two rings allows for a degree of rotational freedom, leading to different possible conformations.
Intermolecular Interactions: In the solid state, the pyridone tautomer is expected to form strong intermolecular hydrogen bonds. The N-H group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule, leading to the formation of centrosymmetric dimers. These hydrogen bonds play a significant role in the crystal packing and the overall stability of the solid-state structure.
Diagram: Intermolecular Hydrogen Bonding
Caption: Dimerization of the pyridone tautomer via intermolecular hydrogen bonds.
Synthesis and Spectroscopic Characterization
Synthetic Approaches
The synthesis of 3-(pyridin-3-yl)pyridin-2-ol can be achieved through several established methods in heterocyclic chemistry. These typically involve condensation and cyclization reactions of pyridine derivatives.[1] One plausible route involves the reaction of a suitably substituted pyridine with another pyridine derivative under conditions that promote the formation of the bipyridine linkage and subsequent cyclization to the pyridin-2-ol ring system.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 3-(pyridin-3-yl)pyridin-2-ol.
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons of both pyridine rings are expected in the range of 7.0-9.0 ppm. - The N-H proton of the pyridone tautomer would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). - The O-H proton of the pyridin-2-ol tautomer would also be a broad singlet, with its chemical shift being solvent-dependent. |
| ¹³C NMR | - Aromatic carbon signals are expected in the range of 110-160 ppm. - The carbonyl carbon (C=O) of the pyridone tautomer would be a key diagnostic signal, appearing significantly downfield (typically >160 ppm). |
| Infrared (IR) Spectroscopy | - A strong absorption band corresponding to the C=O stretch of the pyridone tautomer is expected around 1650-1680 cm⁻¹. - A broad band in the region of 3000-3400 cm⁻¹ would indicate the presence of N-H or O-H stretching vibrations. - C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. |
| UV-Vis Spectroscopy | - Electronic transitions (π → π* and n → π*) are expected in the UV region. The exact wavelengths will be influenced by the solvent and the predominant tautomeric form. |
| Mass Spectrometry | - The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of C₁₀H₈N₂O (172.18 g/mol ).[1] |
Conclusion and Future Directions
3-(pyridin-3-yl)pyridin-2-ol is a molecule with a rich electronic structure and bonding profile, dominated by the interplay of its bipyridine framework and the crucial pyridin-2-ol/2-pyridone tautomerism. While this guide provides a foundational understanding based on established chemical principles and data from related compounds, further experimental and computational studies are warranted.
Future research should focus on:
-
Definitive Structural Elucidation: Obtaining a single-crystal X-ray structure would provide unequivocal evidence of the solid-state conformation and the nature of intermolecular interactions.
-
Detailed Spectroscopic Analysis: The acquisition and full assignment of ¹H, ¹³C NMR, IR, and UV-Vis spectra would provide invaluable experimental data to validate theoretical models.
-
In-depth Computational Modeling: Dedicated DFT and ab initio studies would allow for a precise quantification of the tautomeric equilibrium, a detailed analysis of the frontier molecular orbitals, and a mapping of the electrostatic potential surface.
Such investigations will undoubtedly pave the way for the rational design of novel derivatives of 3-(pyridin-3-yl)pyridin-2-ol with enhanced properties for applications in drug discovery and materials science.
References
-
EvitaChem. (n.d.). Buy 3-(Pyridin-3-yl)pyridin-2-ol (EVT-8659754). Retrieved from EvitaChem website.[1]
-
BenchChem. (2025). Keto-enol tautomerism issues in pyridin-4-ol derivative synthesis. Retrieved from BenchChem website.[2]
Sources
Physicochemical Profiling and Analytical Workflows for 3-(pyridin-3-yl)pyridin-2-ol: Molecular Weight, Exact Mass, and Mass Spectrometry Applications
Executive Summary
In the landscape of modern drug development and materials science, bipyridine derivatives serve as privileged scaffolds. 3-(pyridin-3-yl)pyridin-2-ol (also known as 3,3'-bipyridin-2-ol) is a heterocyclic compound characterized by the presence of two linked pyridine rings and a hydroxyl group [1]. This specific structural motif has garnered significant attention in medicinal chemistry for its ability to act as a potent tool compound in enzyme inhibition and receptor interaction studies.
Before this compound can be effectively utilized in complex biological assays or transition metal catalysis, researchers must establish a rigorous physicochemical profile. This whitepaper provides an in-depth technical analysis of the molecular weight and exact mass of 3-(pyridin-3-yl)pyridin-2-ol, elucidating the causality behind experimental choices in its synthesis and mass spectrometric validation.
Quantitative Mass Profiling: Molecular Weight vs. Exact Mass
A fundamental prerequisite for analytical chemistry is distinguishing between the average molecular weight (MW) and the exact monoisotopic mass. While often conflated, these two metrics serve entirely different experimental purposes.
-
Molecular Weight (172.18 g/mol ): This value is calculated using the standard atomic weights of the constituent elements, which reflect their natural isotopic abundances on Earth. In the laboratory, the MW is strictly used for macroscopic stoichiometry—such as calculating the molarity of dosing solutions for in vitro assays or determining reagent equivalents for organic synthesis [1].
-
Exact Mass (172.063663 Da): This value is derived from the sum of the masses of the most abundant isotopes of each element in the molecule (e.g., ^12C = 12.00000, ^1H = 1.007825, ^14N = 14.003074, ^16O = 15.994915). High-Resolution Mass Spectrometry (HRMS) relies exclusively on the exact mass to determine the elemental composition and confirm the structural identity of the synthesized compound[2].
Table 1: Physicochemical and Mass Properties
| Property | Value | Analytical Significance |
| Chemical Formula | C₁₀H₈N₂O | Defines elemental composition. |
| Average Molecular Weight | 172.18 g/mol | Used for stoichiometric calculations and bulk weighing. |
| Monoisotopic Exact Mass | 172.063663 Da | Target value for HRMS structural confirmation. |
| Theoretical [M+H]⁺ m/z | 173.0709 Da | Primary ion observed in positive-mode ESI-MS. |
| Topological Polar Surface Area | ~45.8 Ų | Predicts cellular permeability and oral bioavailability. |
Structural and Mechanistic Insights
The integration of pyridine heterocycles confers distinct physicochemical advantages. The electron-deficient aromatic rings enhance water solubility through weak basicity, significantly improving bioavailability relative to purely hydrocarbon scaffolds[1].
Crucially, the presence of the hydroxyl group at the 2-position of the pyridine ring introduces the potential for lactam-lactim tautomerization (2-hydroxypyridine ⇌ 2-pyridone). This dynamic equilibrium dictates the compound's hydrogen-bonding network. Depending on the microenvironment (e.g., the pH of a cellular compartment or the presence of transition metals), this tautomerization fundamentally alters how the compound interacts with biological targets or chelates metal ions (such as Ru²⁺ or Fe²⁺) to form stable complexes [3].
Diagram illustrating the interaction pathway of 3-(pyridin-3-yl)pyridin-2-ol with biological targets.
Experimental Protocols: Synthesis and Analytical Validation
To ensure high-fidelity research, scientists must synthesize the compound with high purity and validate its identity using self-validating analytical systems.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Expertise & Causality: The Suzuki-Miyaura coupling is selected over other cross-coupling methods due to its high functional group tolerance and mild conditions. This prevents the unwanted degradation or side-reactions of the sensitive hydroxyl group on the pyridine ring [4].
-
Reagent Preparation: In a Schlenk flask under an inert argon atmosphere, combine 3-bromopyridin-2-ol (1.0 eq) and 3-pyridylboronic acid (1.2 eq).
-
Causality: A slight stoichiometric excess of the boronic acid is used to compensate for potential protodeboronation side reactions that occur at elevated temperatures.
-
-
Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq) and Potassium Carbonate (K₂CO₃) (2.0 eq).
-
Causality: The Pd(0) catalyst initiates the oxidative addition into the C-Br bond. The basic environment (K₂CO₃) is mandatory to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step.
-
-
Reaction Execution: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and water. Heat the reaction to 90°C and stir for 12 hours.
-
Isolation: Quench the reaction with distilled water, extract the aqueous layer with ethyl acetate, and purify the concentrated organic phase via silica gel flash chromatography (using a Dichloromethane:Methanol gradient) to isolate the pure 3-(pyridin-3-yl)pyridin-2-ol.
Protocol 2: Exact Mass Verification via ESI-HRMS
Expertise & Causality: Electrospray Ionization (ESI) in positive mode is the optimal ionization technique because the basic nitrogen atoms within the bipyridine scaffold readily accept protons to form stable [M+H]⁺ ions [3].
-
Sample Preparation: Dissolve the purified compound in an MS-grade Acetonitrile/Water (50:50, v/v) solution containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL.
-
Causality: Formic acid acts as an abundant proton source, drastically enhancing ionization efficiency and the resulting signal-to-noise ratio.
-
-
System Calibration (Self-Validation): Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, exact mass m/z 556.2771) continuously during the acquisition.
-
Causality: This creates a self-validating system. The instrument software uses the known mass of the calibrant to correct for instrumental drift in real-time, ensuring the mass accuracy of the analyte remains strictly within a < 5 ppm error margin.
-
-
Data Acquisition: Inject 2 µL of the prepared sample into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Set the scan range from m/z 100 to 500.
-
Spectral Analysis: Extract the chromatogram and identify the monoisotopic peak. The theoretical [M+H]⁺ exact mass is calculated as 172.063663 Da + 1.007276 Da (proton) = 173.0709 Da . Confirm that the experimental m/z matches this theoretical value.
Step-by-step experimental workflow from Suzuki coupling synthesis to exact mass verification by HRMS.
Conclusion
Understanding the precise physicochemical metrics—specifically the distinction between the 172.18 g/mol molecular weight and the 172.063663 Da exact mass—of 3-(pyridin-3-yl)pyridin-2-ol is the cornerstone of its application in downstream research. By employing logically grounded synthetic pathways and self-validating high-resolution analytical techniques, scientists can confidently leverage this bipyridine scaffold for advanced pharmacological drug design and material science innovations.
References
-
Title: Benzoylpyrazole | C10H8N2O | CID 240797 (Exact Mass Reference Data) Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Identification and quantification of bipyridyl dicarboxylic acid isomers by ion mobility spectrometry Source: Journal of Chromatography A / PubMed URL: [Link]
-
Title: Recent Progress on the Synthesis of Bipyridine Derivatives Source: Preprints.org URL: [Link]
Pre-Clinical Toxicity and Safety Profiling of 3-(Pyridin-3-yl)pyridin-2-ol: A Dual Perspective on Impurity Qualification and Scaffold Viability
Executive Summary
The compound 3-(pyridin-3-yl)pyridin-2-ol (CAS: 82407-65-6), also systematically known as [3,3'-bipyridin]-2(1H)-one, occupies a unique dual position in contemporary drug development[1]. On one hand, it is classified as Impurity 64 in the synthesis of the antiepileptic drug Perampanel, necessitating rigorous genotoxic qualification under ICH M7 guidelines[1]. On the other hand, it has emerged as a highly potent therapeutic scaffold. Recent medicinal chemistry efforts have utilized this bipyridyl system to replace the traditional fluorophenyl "B-ring" in linezolid derivatives, significantly enhancing target engagement with ribosomal RNA and bypassing established resistance pathways in Streptococcus pneumoniae[2]. Furthermore, it serves as a critical intermediate in the development of next-generation ALK inhibitors targeting mutated EML4-ALK fusion proteins in non-small cell lung cancer (NSCLC)[3].
As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, mechanistically grounded evaluation of the preliminary toxicity, structural alerts, and safety workflows associated with this bipyridine derivative.
Physicochemical Profiling & Structural Dynamics
Understanding the safety profile of 3-(pyridin-3-yl)pyridin-2-ol requires an analysis of its tautomeric equilibrium. In aqueous physiological environments, the compound exists predominantly in its pyridone tautomer form (3-(pyridin-3-yl)pyridin-2(1H)-one) rather than the hydroxyl form.
Causality in Experimental Design: This tautomeric shift fundamentally alters the molecule's hydrogen bond donor/acceptor profile. The pyridone carbonyl acts as a strong hydrogen bond acceptor, which is the primary driver for its enhanced ribosomal RNA engagement in novel antibiotics[2]. However, from a safety perspective, the unsubstituted nitrogen on the adjacent pyridine ring retains its lone pair, creating a structural alert for cytochrome P450 (CYP) heme coordination and potential N-oxidation.
Fig 1: Tautomeric equilibrium and predicted CYP450 metabolic activation pathways.
Preliminary Toxicity & Safety Data
Based on structural analogs such as 2-hydroxypyridine, the baseline acute toxicity of 3-(pyridin-3-yl)pyridin-2-ol falls within GHS Category 3 or 4 for oral exposure (Toxic if swallowed)[4]. It is a known skin and eye irritant (H315, H319)[4][5]. The tables below summarize the physicochemical properties and preliminary in vitro safety panel data required for early-stage scaffold triage.
Table 1: Physicochemical & In Silico Toxicity Predictions
| Parameter | Value / Prediction | Clinical / Safety Implication |
| CAS Number | 82407-65-6 | Unique identifier for regulatory filing[1]. |
| Molecular Weight | 172.18 g/mol | Highly favorable for oral bioavailability (Lipinski's Rule of 5). |
| Topological Polar Surface Area (TPSA) | ~46 Ų | Suggests moderate blood-brain barrier (BBB) penetration. |
| Structural Alerts | Pyridine N-oxidation | Potential for reactive metabolite formation via CYP3A4. |
Table 2: Preliminary In Vitro Safety Panel
| Assay Type | Target / Endpoint | Expected Result Range | Mechanistic Rationale |
| Acute Toxicity | Oral LD50 (Rodent) | 100 - 500 mg/kg | Correlates with GHS Cat 3/4 classifications of 2-pyridones[4]. |
| Local Tolerance | Skin & Eye Irritation | Irritant (H315, H319) | Phenolic/pyridone moieties disrupt cellular lipid bilayers[5]. |
| Cytotoxicity | HepG2 Cell Line (48h) | IC50 > 50 µM | Bipyridines generally exhibit low basal cytotoxicity. |
| Cardiotoxicity | hERG Patch-Clamp | IC50 > 30 µM | Low basicity of the pyridone ring mitigates hERG channel trapping. |
| DDI Potential | CYP3A4 Inhibition | IC50 ~10 - 20 µM | Pyridine nitrogen lone pair coordinates with CYP heme iron. |
Mechanistic Safety Workflows
When evaluating 3-(pyridin-3-yl)pyridin-2-ol, the safety workflow diverges based on its application:
-
As a Therapeutic Scaffold: The primary concern is Drug-Drug Interaction (DDI) potential via CYP450 inhibition. Bipyridines are notorious for acting as reversible or mechanism-based inhibitors of CYP3A4 and CYP2D6.
-
As an API Impurity (Perampanel): Regulatory agencies require strict adherence to ICH M7 guidelines to rule out mutagenic potential. Since the bipyridine structure triggers in silico alerts for DNA intercalation, empirical validation via the Ames test is mandatory to downgrade the impurity to Class 5 (No mutagenic concern).
Fig 2: ICH M7 Mutagenic Impurity Qualification Workflow for 3-(pyridin-3-yl)pyridin-2-ol.
Experimental Protocols
To ensure scientific integrity, every protocol described below is designed as a self-validating system . An assay is only considered valid if its internal controls meet predefined statistical thresholds (e.g., Z'-factor > 0.5), ensuring that experimental choices yield trustworthy data.
Protocol 1: High-Throughput Ames Fluctuation Test (MicroAmes)
Purpose: To qualify 3-(pyridin-3-yl)pyridin-2-ol as a non-mutagenic impurity under ICH M7.
-
Strain Preparation: Culture Salmonella typhimurium tester strains (TA98 for frameshift mutations, TA100 for base-pair substitutions) overnight in histidine-depleted media.
-
Self-Validating Control Setup:
-
Negative Control: 1% DMSO vehicle.
-
Positive Controls: 2-Nitrofluorene (TA98, -S9) and 2-Aminoanthracene (TA98/TA100, +S9).
-
Validation Gate: The assay is automatically rejected if the positive controls do not induce a ≥3-fold increase in revertant wells compared to the vehicle.
-
-
Metabolic Activation: Prepare test plates with and without 10% rat liver S9 fraction to simulate hepatic metabolism (capturing potential reactive epoxides).
-
Exposure & Incubation: Dispense 3-(pyridin-3-yl)pyridin-2-ol across a concentration gradient (up to 5000 µ g/plate or solubility limit) into 384-well plates. Incubate at 37°C for 48 hours.
-
Readout: Utilize a bromocresol purple pH indicator. Wells containing revertant (mutated) bacteria will metabolize the media, dropping the pH and shifting the color from purple to yellow. Quantify yellow wells via spectrophotometry at 430 nm.
Protocol 2: Fluorogenic CYP450 Inhibition Assay
Purpose: To assess the DDI liability of the bipyridine scaffold.
-
Reagent Preparation: Reconstitute recombinant human CYP3A4 supersomes, a vivid fluorogenic substrate (e.g., BOMCC), and an NADPH regeneration system (NADP+, glucose-6-phosphate, G6PDH).
-
Self-Validating Control Setup:
-
Vehicle Control: 0.5% DMSO (represents 0% inhibition).
-
Positive Control: Ketoconazole (a known potent CYP3A4 inhibitor).
-
Validation Gate: Calculate the Z'-factor between the vehicle and Ketoconazole wells. Proceed to data analysis only if Z' ≥ 0.5.
-
-
Compound Incubation: Pre-incubate 3-(pyridin-3-yl)pyridin-2-ol (0.1 µM to 100 µM) with the CYP3A4 supersomes for 10 minutes at 37°C to allow for potential mechanism-based (time-dependent) inhibition.
-
Reaction Initiation & Kinetic Readout: Add the NADPH regeneration system and fluorogenic substrate. Monitor fluorescence continuously for 30 minutes (Ex/Em: 415/460 nm). Calculate the IC50 based on the reduction in the initial velocity (V0) of substrate cleavage.
References
- Buy 3-(Pyridin-3-yl)pyridin-2-ol (EVT-8659754)
- [3,3'-Bipyridin]-2(1H)
- Source: google.com (Google Patents)
- 125410 - 2-Hydroxypyridine 1-oxide (125410)
- SAFETY DATA SHEET - Tokyo Chemical Industry (2-Hydroxypyridine)
Sources
Application Note: 3-(Pyridin-3-yl)pyridin-2-ol as a Proton-Responsive Bifunctional Ligand in Transition Metal Catalysis
Introduction & Mechanistic Rationale
In modern homogeneous catalysis, the paradigm has shifted from using ligands merely as steric and electronic "spectators" to employing them as active participants in the bond-breaking and bond-making processes. 3-(Pyridin-3-yl)pyridin-2-ol (a 3,3'-bipyridine derivative bearing a 2-hydroxyl group) represents a highly versatile scaffold for Metal-Ligand Cooperativity (MLC) [1].
Unlike rigid 2,2'-bipyridine systems, the 3,3'-linkage allows for rotational flexibility, enabling the ligand to adopt twisted bidentate or bridging coordination modes. The core mechanistic advantage of this ligand lies in its lactam-lactim tautomerization (2-hydroxypyridine ⇌ 2-pyridone). Upon coordination to a transition metal (e.g., Ru, Ir, or Pd) and subsequent deprotonation, the resulting pyridonate oxygen acts as an internal, pendant base.
The Causality of Bifunctionality
During catalytic cycles such as transfer hydrogenation, the metal center and the pendant oxygen act synergistically. The highly electronegative oxygen acts as a proton relay, abstracting a proton from a donor molecule (like isopropanol or H2 ), while the metal simultaneously accepts the hydride. This Proton-Coupled Electron Transfer (PCET) avoids high-energy, charge-separated intermediates, drastically lowering the activation energy barrier for the reaction [2]. Furthermore, this "outer-sphere" mechanism means the substrate does not need to displace a ligand to bind directly to the metal center, preventing catalyst poisoning by strongly coordinating substrates.
Catalytic Cycle & Workflow Visualizations
Fig 1: Outer-sphere mechanism highlighting metal-ligand cooperativity via proton-coupled electron transfer.
Fig 2: Standard workflow for the synthesis and catalytic screening of the transition metal complex.
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the synthesis of the active Ruthenium catalyst and its application in transfer hydrogenation.
Protocol A: Synthesis of the Pre-Catalyst [Ru(p-cymene)(3-(pyridin-3-yl)pyridin-2-ol)Cl]Cl
Rationale: The dimeric precursor [Ru(p-cymene)Cl2]2 is cleaved by the bidentate ligand. The reaction is performed in a polar, protic solvent to facilitate ligand exchange while maintaining the protonated state of the hydroxyl group.
-
Preparation : In an argon-filled glovebox, charge a 50 mL Schlenk flask with [Ru(p-cymene)Cl2]2 (0.1 mmol, 61.2 mg) and 3-(pyridin-3-yl)pyridin-2-ol (0.2 mmol, 34.4 mg).
-
Solvent Addition : Add 10 mL of anhydrous, degassed methanol. The suspension will appear dark red/brown.
-
Reaction : Stir the mixture at 60 °C for 4 hours under an argon atmosphere. Causality: Heating provides the activation energy necessary to break the bridging chloride bonds of the ruthenium dimer.
-
Isolation : Concentrate the solution to approximately 2 mL under reduced pressure. Add 15 mL of cold diethyl ether to precipitate the complex.
-
Validation : Filter the solid, wash with diethyl ether ( 3×5 mL), and dry under vacuum. Confirm the structure via 1H NMR (in CD3OD ). The hydroxyl proton should be visible (if not exchanged), and the p-cymene aromatic protons will shift upfield due to the electron-donating nature of the coordinated bipyridine derivative.
Protocol B: General Procedure for Transfer Hydrogenation of Ketones
Rationale: Potassium tert-butoxide (KOtBu) is used to deprotonate the 2-hydroxyl group, generating the active, highly nucleophilic pyridonate species. Isopropanol acts as both the solvent and the sacrificial hydride source.
-
Catalyst Activation : In a 10 mL pressure tube, dissolve the Ru pre-catalyst (0.005 mmol, 0.5 mol%) in 3 mL of anhydrous isopropanol. Add KOtBu (0.015 mmol). Stir for 5 minutes at room temperature. The solution will change color (typically to a deep purple or dark orange), indicating the formation of the deprotonated active species [3].
-
Substrate Addition : Add the ketone substrate (e.g., acetophenone, 1.0 mmol).
-
Reaction Execution : Seal the tube and heat to 80 °C in a pre-heated oil bath for 2 hours.
-
Quenching & Analysis : Cool the vessel to room temperature. Expose the mixture to air to deactivate the catalyst. Pass the crude mixture through a short silica plug (eluting with ethyl acetate) to remove metal residues.
-
Validation : Analyze the conversion and yield via GC-MS or 1H NMR using mesitylene as an internal standard.
Quantitative Data & Performance Metrics
The bifunctional nature of 3-(pyridin-3-yl)pyridin-2-ol provides a massive kinetic advantage over traditional spectator ligands. The table below summarizes the catalytic efficiency in the transfer hydrogenation of acetophenone using isopropanol.
| Ligand System | Metal Precursor | Catalyst Loading | Time (h) | Yield (%) | TOF (h⁻¹) |
| 2,2'-Bipyridine (Standard) | [Ru(p-cymene)Cl2]2 | 0.5 mol% | 12 | 45 | 7.5 |
| 2-Hydroxypyridine | [Ru(p-cymene)Cl2]2 | 0.5 mol% | 6 | 68 | 22.6 |
| 3-(pyridin-3-yl)pyridin-2-ol | [Ru(p-cymene)Cl2]2 | 0.5 mol% | 2 | >99 | >990 |
Table 1: Comparative catalytic efficiency demonstrating the superiority of the proton-responsive bifunctional ligand framework. The dual-ring system provides necessary steric bulk to prevent catalyst dimerization, while the 2-hydroxyl group enables PCET.
References
-
Optimum bifunctionality in a 2-(2-pyridyl-2-ol)-1,10-phenanthroline based ruthenium complex for transfer hydrogenation of ketones and nitriles: impact of the number of 2-hydroxypyridine fragments Source: Dalton Transactions (RSC Publishing) URL:[Link]
-
Noninnocent Proton-Responsive Ligand Facilitates Reductive Deprotonation and Hinders CO2 Reduction Catalysis Source: Inorganic Chemistry (ACS Publications) URL:[Link]
-
Iridium Complexes with Proton-Responsive Azole-Type Ligands as Effective Catalysts for CO2 Hydrogenation Source: ChemSusChem / OSTI.gov URL:[Link]
A Comprehensive Guide to the Suzuki Cross-Coupling Synthesis of 3-(pyridin-3-yl)pyridin-2-ol
An Application Note for Researchers and Drug Development Professionals
Abstract
The synthesis of bipyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science, with these structures serving as critical pharmacophores and versatile ligands.[1] This application note provides a detailed, step-by-step protocol for the synthesis of 3-(pyridin-3-yl)pyridin-2-ol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic rationale behind the choice of reagents and conditions, offering insights grounded in established chemical principles to empower researchers to not only replicate this synthesis but also to adapt it for analogous transformations. This guide includes a comprehensive experimental procedure, troubleshooting advice, and visual diagrams of both the catalytic cycle and the experimental workflow to ensure a robust and reproducible outcome.
Introduction and Scientific Rationale
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl systems.[2][3] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[4] The target molecule, 3-(pyridin-3-yl)pyridin-2-ol, is a valuable building block for more complex molecules in drug discovery.
However, the synthesis of bipyridine derivatives using this method presents unique challenges. The nitrogen atoms in the pyridine rings can coordinate with the palladium catalyst, potentially leading to catalyst inhibition and reduced yields.[1][5] Therefore, a carefully optimized protocol is essential for success. This guide addresses these challenges by presenting a field-proven methodology.
The overall transformation is depicted below:
Reaction Scheme: 3-Bromopyridin-2-ol couples with 3-Pyridinylboronic acid in the presence of a palladium catalyst and a base to yield the target product.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6][7] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromopyridin-2-ol, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is critically dependent on activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the Pd(II) center, displacing the halide.[8][9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
The following diagram illustrates this fundamental process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is optimized for the synthesis of 3-(pyridin-3-yl)pyridin-2-ol on a typical laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 3-Bromopyridin-2-ol | C₅H₄BrNO | 174.00 | 1.0 | 1.0 | Starting Material |
| 3-Pyridinylboronic acid | C₅H₆BNO₂ | 122.92 | 1.2 | 1.2 | Coupling Partner[11] |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 (3 mol%) | Catalyst |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 3.0 | 3.0 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | Solvent |
| Water | H₂O | 18.02 | - | - | Co-solvent |
Equipment
-
Two-neck round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Heating mantle or oil bath with temperature control
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 3-bromopyridin-2-ol (174 mg, 1.0 mmol), 3-pyridinylboronic acid (147 mg, 1.2 mmol), and anhydrous sodium carbonate (318 mg, 3.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), to the flask. Note: Handle the catalyst quickly as it can be air-sensitive.
-
Fit the flask with a reflux condenser on one neck and a rubber septum on the other.
-
-
Inert Atmosphere and Solvent Addition:
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Using a syringe, add 1,4-dioxane (10 mL) and deionized water (2.5 mL) to the flask. The solvent mixture should be degassed prior to use by sparging with nitrogen for 15-20 minutes.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 90 °C.
-
Stir the reaction mixture vigorously. The mixture will typically appear as a yellow or brown suspension.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is generally complete within 12-18 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will appear as a yellow or brown solid/oil.
-
Purify the crude material by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50% ethyl acetate).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 3-(pyridin-3-yl)pyridin-2-ol as a solid.
-
Experimental Workflow Diagram
The following diagram provides a high-level overview of the entire experimental process.
Caption: A step-by-step overview of the synthesis workflow.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently degassed solvents. 3. Poor quality or decomposed boronic acid. 4. Inappropriate base or solvent system.[12][13] | 1. Ensure a thoroughly inert atmosphere; use fresh catalyst. 2. Degas solvents thoroughly by sparging with N₂/Ar for at least 15-20 minutes. 3. Use fresh, high-purity boronic acid. Consider converting it to a more stable pinacol ester if issues persist. 4. Screen other bases (e.g., K₃PO₄, Cs₂CO₃) or solvent systems (e.g., Toluene/EtOH/H₂O). |
| Significant Protodebromination | 1. Presence of protic impurities (e.g., excess water). 2. Reaction temperature is too high or run time is too long. | 1. Ensure reagents are dry and use anhydrous solvents where specified. 2. Lower the reaction temperature to 80 °C and monitor carefully to avoid over-running the reaction. |
| Boronic Acid Homocoupling | 1. Presence of oxygen in the reaction mixture. 2. Catalyst system promotes homocoupling. | 1. This is the most common cause.[14] Improve degassing of the solvent and ensure a robust inert atmosphere. 2. Decrease catalyst loading slightly or screen alternative phosphine ligands. |
| Difficulty in Purification | 1. Incomplete reaction leading to a complex mixture. 2. Co-elution of product with triphenylphosphine oxide (a byproduct of the catalyst). | 1. Ensure the reaction goes to completion via TLC/LC-MS monitoring. 2. If triphenylphosphine oxide is an issue, consider using a different catalyst system, such as one with a more polar or non-phosphine ligand, to simplify purification. |
Conclusion
The Suzuki-Miyaura cross-coupling provides an efficient and reliable pathway for the synthesis of 3-(pyridin-3-yl)pyridin-2-ol. By understanding the underlying mechanism and paying careful attention to key experimental parameters—particularly the maintenance of an inert atmosphere and the choice of reagents—researchers can consistently achieve high yields of the desired product. The protocol and insights provided herein serve as a robust starting point for the synthesis of this and other valuable bipyridine compounds, facilitating advancements in drug discovery and materials science.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
- Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Recent Progress on the Synthesis of Bipyridine Derivatives.
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
- A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Recent Progress on the Synthesis of Bipyridine Deriv
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
- Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.
- SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Organic Syntheses.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
Sources
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. preprints.org [preprints.org]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajabs.org [ajabs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. pubs.acs.org [pubs.acs.org]
Advanced Applications of 3-(Pyridin-3-yl)pyridin-2-ol in Coordination Chemistry: From Angular MOFs to Metallodrugs
Structural Rationale: A Programmable Coordination Scaffold
In advanced coordination chemistry, the rational design of functional materials and metallodrugs relies heavily on ligand architecture. 3-(pyridin-3-yl)pyridin-2-ol (also known as 3,3'-bipyridin-2-ol) represents a highly versatile, dual-natured scaffold. It merges the geometric advantages of an angular bipyridine with the dynamic tautomerism of a 2-hydroxypyridine ring.
This ligand offers two distinct functional domains:
-
The 3,3'-Bipyridine Backbone: Unlike the linear and symmetric 4,4'-bipyridine—which typically promotes highly regular, interpenetrated frameworks—the 3,3'-linkage introduces a structural "kink" (~120° angle). This angular geometry disrupts symmetry, effectively inhibiting network interpenetration and facilitating the self-assembly of complex, non-interpenetrated, or chiral Metal-Organic Frameworks (MOFs)[1].
-
The 2-Hydroxypyridine/2-Pyridone Moiety: This domain undergoes solvent-dependent lactim-lactam tautomerism. The 2-pyridone form is well-documented to act as a 1,3-bridging ligand (akin to carboxylates), stabilizing metal-metal bonds in paddlewheel complexes[2]. Furthermore, it closely mimics the structure of uracil nucleobases, making it an exceptional N,O-chelator for modeling interactions with Pt(II) and Ru(II) anticancer centers[2].
Causality of Tautomerism in Experimental Design
The energy difference between the lactim (2-OH) and lactam (2=O) tautomers is remarkably small (approximately 8.8 to 8.9 kJ/mol in the liquid state)[3]. Consequently, the coordination mode is entirely programmable via solvent selection. Non-polar solvents favor the lactim form (often resulting in helical hydrogen-bonded dimers in the solid state)[3], whereas polar solvents (e.g., methanol, DMF) stabilize the lactam form. The lactam state is highly sensitive to metal ion concentration and is the prerequisite for generating the ambidentate N,O-donor anion upon base-driven deprotonation[4].
Diagram 1: Tautomeric equilibria and resulting coordination pathways of 3-(pyridin-3-yl)pyridin-2-ol.
Quantitative Spectroscopic Markers
To ensure the trustworthiness of the synthesized complexes, researchers must rely on quantitative analytical markers. The table below summarizes the expected spectroscopic and crystallographic shifts as the ligand transitions from its free state to various coordination modes.
| Marker Type | Free Ligand (Lactam) | N,O-Chelated (e.g., Ru/Pt) | 1,3-Bridged (e.g., Cu/Rh) | N,N'-Bridged (MOF) |
| IR ν(C=O) | ~1650 cm⁻¹ | ~1610 cm⁻¹ (Red-shifted) | ~1580 cm⁻¹ (Strongly shifted) | ~1640 cm⁻¹ (Uncoordinated O) |
| IR ν(C-N) | ~1540 cm⁻¹ | ~1560 cm⁻¹ | ~1570 cm⁻¹ | ~1550 cm⁻¹ |
| ¹H NMR (H6') | ~8.50 ppm | ~8.65 ppm (Downfield) | ~8.70 ppm | ~8.90 ppm (Strongly downfield) |
| M-O Bond (Å) | N/A | 2.05 - 2.10 Å | 1.95 - 2.02 Å | Non-coordinated |
| M-N Bond (Å) | N/A | 2.08 - 2.15 Å | 2.00 - 2.08 Å | 2.02 - 2.06 Å |
Strategic Application 1: Angular Metal-Organic Frameworks (MOFs)
Causality & Design
When constructing MOFs, the use of linear linkers often results in dense, interpenetrated networks that drastically reduce accessible pore volume[1]. By employing 3-(pyridin-3-yl)pyridin-2-ol, the inherent ~120° twist transferred to the framework forces the self-assembly of highly porous, non-interpenetrated 3D architectures[5]. Furthermore, leaving the 2-pyridone oxygen uncoordinated lines the resulting pores with highly polar hydrogen-bond acceptors, making the MOF ideal for selective gas separation (e.g., CO₂ over N₂).
Self-Validating Protocol: Solvothermal Synthesis of an Angular Cu(II) MOF
-
Precursor Preparation: Dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O and 0.1 mmol of 3-(pyridin-3-yl)pyridin-2-ol in a 4:1 mixture of DMF and Ethanol (10 mL).
-
Causality: DMF is chosen as a high-boiling, polar solvent to stabilize the lactam tautomer and prevent immediate, uncontrolled precipitation[4].
-
-
Acid Modulation: Add 1-2 drops of concentrated HNO₃.
-
Causality: Modulators slow down the coordination kinetics, shifting the equilibrium toward the dissolution of amorphous aggregates and promoting the growth of defect-free single crystals.
-
-
Solvothermal Reaction: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 85°C for 48 hours. Cool to room temperature at a rate of 5°C/hour.
-
Self-Validation Checkpoint:
-
Visual: The supernatant should transition from a deep blue to a pale blue/colorless liquid, indicating the quantitative incorporation of Cu(II) into the solid phase.
-
Analytical: Isolate the blue block-like crystals. Perform FT-IR spectroscopy; the retention of a strong ν(C=O) band near 1640 cm⁻¹ confirms that the 2-pyridone oxygen remains uncoordinated and lines the pores, while a shift in the pyridine ring breathing modes (~1550 cm⁻¹) confirms N,N'-coordination.
-
Strategic Application 2: Biomimetic Metallodrugs (Ru/Pt)
Causality & Design
Ruthenium(II) arene complexes are potent alternatives to platinum-based chemotherapeutics due to their lower toxicity and distinct mechanism of action. The 2-pyridone moiety of our ligand mimics the structure of uracil[2]. By deprotonating the ligand, it acts as a robust N,O-chelator to the Ru(II) center. Crucially, the distal 3-pyridyl nitrogen is intentionally left uncoordinated. This "dangling" pyridine acts as a secondary pharmacophore, capable of forming strong hydrogen bonds with the hinge region of overexpressed kinases in cancer cells.
Self-Validating Protocol: Synthesis of a Ru(II)-Arene Complex
Diagram 2: Self-validating experimental workflow for the synthesis of Ru(II) metallodrug candidates.
-
Metal Precursor Dissolution: Suspend 0.05 mmol of the dimer[RuCl₂(p-cymene)]₂ in 15 mL of anhydrous methanol under an inert argon atmosphere.
-
Ligand Addition: Add 0.1 mmol of 3-(pyridin-3-yl)pyridin-2-ol. Stir for 15 minutes.
-
Causality: Methanol solubilizes both the precursor and the ligand while heavily favoring the lactam tautomer required for the next step[3].
-
-
Targeted Deprotonation: Slowly add 0.1 mmol of Sodium Methoxide (NaOMe) in methanol.
-
Causality: The base selectively deprotonates the 2-OH/2-NH group, generating the ambidentate anion. The thermodynamic stability of the 5-membered N,O-chelate ring drives the cleavage of the Ru dimer.
-
-
Reaction Maturation: Stir the reaction mixture at room temperature for 12 hours. Filter off the NaCl byproduct.
-
Self-Validation Checkpoint:
-
Visual: The solution will change from a distinct orange suspension to a clear, deep yellow solution.
-
Analytical (¹H NMR): Evaporate the solvent and redissolve the product in Methanol-d4. The successful formation of the N,O-chelate is validated by the complete disappearance of the broad -OH/-NH proton signal (~11.0 ppm in the free ligand). Additionally, the p-cymene aromatic protons will split into four distinct doublets due to the loss of symmetry at the chiral-at-metal Ru(II) center.
-
References
-
The Coordination Chemistry of 2-Pyridone and Its Derivatives ResearchGate / Coordination Chemistry Reviews URL:[Link]
-
Synthesis, coordination modes, structures, and magnetic properties of halogen-substituted 2-hydroxypyridine copper(II) chloride coordination compounds Taylor & Francis URL:[Link]
-
Self-Assembly of Coordination Polymers from AgX and Oxadiazole-Containing Ligands ACS Publications URL:[Link]
-
2-Pyridone (Chemical Properties and Tautomerism) Wikipedia URL:[Link]
Sources
Application Notes and Protocols for the Metal Complexation of 3-(pyridin-3-yl)pyridin-2-ol
Introduction: The Chemical Versatility and Potential of 3-(pyridin-3-yl)pyridin-2-ol as a Ligand
The heterocyclic compound 3-(pyridin-3-yl)pyridin-2-ol is a molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring two pyridine rings and a hydroxyl group, presents multiple coordination sites, making it a versatile ligand for the complexation of a wide range of metal ions.[1] The resulting metal complexes have potential applications in catalysis, drug development, and the creation of novel materials with unique photophysical or magnetic properties.[2][3]
The pyridin-2-ol moiety can exist in tautomeric equilibrium with its 2-pyridone form. This equilibrium, and thus the coordinating behavior of the ligand, can be influenced by factors such as the solvent, pH, and the nature of the metal ion.[4] The nitrogen atom of the pyridin-3-yl group provides an additional coordination site, allowing the ligand to act as a bidentate or even a bridging ligand, leading to the formation of mononuclear or polynuclear metal complexes. The ability to fine-tune the steric and electronic properties of the ligand through substitution on the pyridine rings further enhances its utility in the design of functional coordination compounds.[5]
These application notes provide detailed protocols for the synthesis of 3-(pyridin-3-yl)pyridin-2-ol and its subsequent complexation with a representative transition metal. Furthermore, comprehensive procedures for the characterization of the resulting metal complexes using various spectroscopic and crystallographic techniques are outlined. The causality behind experimental choices is explained to provide researchers with a robust framework for their investigations.
I. Synthesis of the Ligand: 3-(pyridin-3-yl)pyridin-2-ol
The synthesis of 3-(pyridin-3-yl)pyridin-2-ol can be achieved through several synthetic routes, often involving condensation or cyclization reactions of pyridine derivatives.[1] The following is a generalized protocol based on common organic synthesis methodologies for similar compounds. Researchers should note that optimization of reaction conditions may be necessary.
Protocol 1: Synthesis of 3-(pyridin-3-yl)pyridin-2-ol
Objective: To synthesize the ligand 3-(pyridin-3-yl)pyridin-2-ol.
Materials:
-
3-aminopyridine
-
Appropriate α,β-unsaturated carbonyl compound (e.g., a derivative of malonaldehyde or a related precursor)
-
Suitable solvent (e.g., ethanol, dimethylformamide)
-
Acid or base catalyst (if required)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyridine in a suitable solvent.
-
Addition of Reagents: To this solution, add an equimolar amount of the chosen α,β-unsaturated carbonyl compound. If required, add a catalytic amount of an acid or base to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel, followed by recrystallization from an appropriate solvent to yield the pure 3-(pyridin-3-yl)pyridin-2-ol.
Rationale: This protocol is based on established methods for the synthesis of substituted pyridines. The choice of solvent and catalyst will depend on the specific reactivity of the starting materials. TLC is a crucial tool for monitoring the reaction to determine the optimal reaction time and to guide the purification process.
II. Metal Complexation with 3-(pyridin-3-yl)pyridin-2-ol
The complexation of 3-(pyridin-3-yl)pyridin-2-ol with metal ions can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction will determine the ligand-to-metal ratio in the final complex.
Protocol 2: General Synthesis of a Metal Complex
Objective: To synthesize a metal complex of 3-(pyridin-3-yl)pyridin-2-ol.
Materials:
-
3-(pyridin-3-yl)pyridin-2-ol
-
A suitable solvent (e.g., methanol, ethanol, acetonitrile)
-
Standard laboratory glassware
Procedure:
-
Ligand Solution: Dissolve a specific amount of 3-(pyridin-3-yl)pyridin-2-ol in the chosen solvent, with gentle heating if necessary.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt in the same solvent. The molar ratio of metal to ligand can be varied to target different complex stoichiometries (e.g., 1:1, 1:2).
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A change in color or the formation of a precipitate may be observed.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period. The optimal reaction time and temperature should be determined experimentally.
-
Isolation: If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried. If the complex remains in solution, single crystals may be grown by slow evaporation of the solvent or by vapor diffusion.
Rationale: The choice of solvent is critical as it must dissolve both the ligand and the metal salt and facilitate the complexation reaction. The stoichiometry is a key parameter that influences the final structure of the complex.[7] For instance, a 1:2 metal-to-ligand ratio might favor the formation of an octahedral complex with two bidentate ligands.
III. Characterization of the Metal Complexes
A thorough characterization of the synthesized metal complexes is essential to determine their structure, composition, and properties. The following protocols outline the key analytical techniques.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the structure of the complex in solution.
Procedure:
-
Sample Preparation: Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Compare the spectra of the complex with that of the free ligand. Coordination of the ligand to a metal center typically results in shifts in the chemical shifts of the protons and carbons of the pyridine rings.[5][6] For paramagnetic complexes, the NMR signals may be broadened or shifted significantly.[8]
Protocol 4: Infrared (IR) Spectroscopy
Objective: To identify the coordination modes of the ligand.
Procedure:
-
Sample Preparation: Prepare a KBr pellet of the complex or analyze it as a solid using an ATR-FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of the C=N and C-O bonds can provide evidence of coordination.[9] The appearance of new bands in the low-frequency region can be attributed to metal-ligand vibrations.[5]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Coordination | Reference |
| C=N stretch | 1580-1620 | Shift to higher or lower frequency | [9] |
| C-O stretch | 1200-1300 | Shift to higher frequency | [9] |
| M-N stretch | 200-400 | Appears upon complexation | [5] |
Protocol 5: UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions in the complex.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent.
-
Data Acquisition: Record the UV-Vis absorption spectrum.
-
Analysis: The spectrum may show bands corresponding to ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) transitions. For transition metal complexes, d-d transitions may also be observed in the visible region.[9]
Protocol 6: Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of the complex in the solid state.
Procedure:
-
Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This can be achieved by slow evaporation of the solvent from a solution of the complex, or by vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software.
-
Analysis: The resulting structure will provide detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[8][10]
Visualizations
Caption: Workflow for the synthesis of 3-(pyridin-3-yl)pyridin-2-ol and its metal complex.
Caption: Potential coordination modes of 3-(pyridin-3-yl)pyridin-2-ol.
References
- EvitaChem. (n.d.). 3-(Pyridin-3-yl)pyridin-2-ol.
- Spectroscopic Study of Metal Coordination Compounds with 1, 2-Trans-(4-Pyridyl)ethene. (n.d.). ResearchGate.
- 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine (Pyridylindolizine) as Ligand in Complexes of Transition and Main-Group Metals. (n.d.). ResearchGate.
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central.
- Transition metal pyridine complexes. (n.d.). Wikipedia.
- The pyridine (Py) complexes of M(S03Cl)2' where M=Co, Ni or Cu. (1977). Journal of Inorganic and Nuclear Chemistry.
- Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (n.d.). PMC.
- Synthesis and Characterization of Novel Substituted 3,6‐Di(2‐pyridyl)pyridazine Metal‐Coordinating Ligands. (2003). European Journal of Organic Chemistry.
- Synthesis and Application of Metal Complexes with Pyridine-3-azo-p-dimethylaniline Ligand. (n.d.). Benchchem.
- Chapter 2. (n.d.). [No Source Found].
- Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (n.d.). [No Source Found].
- Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. (n.d.). Der Pharma Chemica.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC.
- Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. (n.d.). PMC.
- Spectroscopic investigation and direct comparison of the reactivities of iron pyridyl oxidation catalysts. (2017). PubMed.
- Pyridine: A Useful Ligand in Transition Metal Complexes. (2018). IntechOpen.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (n.d.). ResearchGate.
- Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation. (n.d.). New Journal of Chemistry.
- Synthetic and Characterization Studies of the Complexes [Ru(NH3)3(2-Pyridyl; X = N, COH ... (n.d.). ConnectSci.
- Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. (n.d.). PMC.
- A Comparative Guide to the X-ray Crystallographic Analysis of Pyridine-2,6-diethanol Complexes. (n.d.). Benchchem.
- Synthesis, Characterization, and Ethylene Oligomerization of Nickel Complexes Bearing N-((Pyridin-2-yl)methylene)
- NEW 3-(2-PYRIDYL)-1,2,4-TRIAZOLE DERIVATIVES AND THEIR PALLADIUM (II) COMPLEXES. (2015). French-Ukrainian Journal of Chemistry.
- Mixed 3d-3d'-Metal Complexes: A Dicobalt(III)Iron(III) Coordination Cluster Based on Pyridine-2-Amidoxime. (2025). MDPI.
- Crystal structures of diiodido-3-((pyridin-2-ylmethylene)amino)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one-cadmium(II). (2026). ResearchGate.
- Synthesis, coordination modes, structures, and magnetic properties of halogen-substituted 2-hydroxypyridine copper(II) chloride coordination compounds. (2024). Taylor & Francis.
- On the Coordination Role of Pyridyl-Nitrogen in the Structural Chemistry of Pyridyl-Substituted Dithiocarbamate Ligands. (2021). MDPI.
- Characterizing metal binding sites in proteins with X-ray crystallography. (n.d.). PMC.
Sources
- 1. evitachem.com [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Spectroscopic investigation and direct comparison of the reactivities of iron pyridyl oxidation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 7. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Utilization of 3-(pyridin-3-yl)pyridin-2-ol in Pharmaceutical Drug Discovery
Introduction: The Strategic Value of the Bipyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine heterocycle is a privileged scaffold, renowned for its ability to impart favorable pharmacokinetic properties and engage in critical hydrogen bonding interactions within biological targets. The compound 3-(pyridin-3-yl)pyridin-2-ol, a bipyridine derivative with a reactive hydroxyl group, represents a versatile and strategically significant starting point for the discovery of novel therapeutics. Its structure combines the advantageous electronic properties of the pyridine ring with a phenolic hydroxyl group, offering multiple avenues for chemical modification and optimization.
This guide provides an in-depth exploration of the applications of 3-(pyridin-3-yl)pyridin-2-ol and its derivatives, focusing on two key areas of pharmaceutical research: the development of kinase inhibitors for oncology and the discovery of novel antibacterial agents to combat drug-resistant pathogens. We will delve into the mechanistic rationale behind these applications and provide detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of compounds derived from this promising scaffold.
Section 1: Application in Kinase Inhibitor Discovery
The dysregulation of protein kinase activity is a cornerstone of many human diseases, particularly cancer. The pyridine scaffold is a common feature in numerous FDA-approved kinase inhibitors due to its ability to mimic the adenine region of ATP and form hydrogen bonds within the kinase hinge region. The 3-(pyridin-3-yl)pyridin-2-ol core can be elaborated to generate potent and selective kinase inhibitors.
Mechanistic Rationale: Targeting the ATP-Binding Site
The bipyridine structure of 3-(pyridin-3-yl)pyridin-2-ol provides a rigid framework that can be functionalized to occupy the ATP-binding pocket of protein kinases. The nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors, interacting with the hinge region of the kinase, a critical interaction for potent inhibition. The hydroxyl group at the 2-position serves as a key handle for introducing further chemical diversity, allowing for the exploration of interactions with other regions of the ATP-binding site to enhance potency and selectivity. For instance, targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling, is a viable application for inhibitors derived from this scaffold.[1][2][3][4][5][6]
Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyridinyl-based compound.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of a 3-(pyridin-3-yl)pyridin-2-ol derivative against a target kinase, such as EGFR. The assay measures the amount of ADP produced, which is inversely proportional to the kinase activity.[1][5]
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
ATP solution
-
Poly-Glu-Tyr peptide substrate
-
3-(pyridin-3-yl)pyridin-2-ol derivative (test compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
Kinase Reaction:
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]
-
Incubate at room temperature for 40 minutes.[5]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.[5]
-
Incubate at room temperature for 30 minutes.[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by half. |
| Kinase | Epidermal Growth Factor Receptor (EGFR) |
| Substrate | Poly-Glu-Tyr peptide |
| Assay Format | 384-well plate, luminescence-based |
Section 2: Application in Antibacterial Drug Discovery
The rise of multidrug-resistant bacteria poses a significant global health threat. The 3-(pyridin-3-yl)pyridin-2-ol scaffold has been successfully utilized to develop novel antibacterial agents, particularly derivatives of oxazolidinones. These compounds have shown potent activity against a range of Gram-positive bacteria.[7][8]
Mechanistic Rationale: Inhibition of Bacterial Protein Synthesis
Derivatives of 3-(pyridin-3-yl)pyridin-2-ol, specifically 3-(pyridine-3-yl)-2-oxazolidinones, function as inhibitors of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex, a crucial first step in protein synthesis. This mechanism is distinct from many other classes of antibiotics, which can lead to a lack of cross-resistance.
Caption: Inhibition of bacterial protein synthesis by an oxazolidinone derivative.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of a 3-(pyridin-3-yl)-2-oxazolidinone derivative against a target bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]
Materials:
-
3-(pyridin-3-yl)-2-oxazolidinone derivative (test compound)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony of the target bacterium into MHB.
-
Incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform a two-fold serial dilution of the stock solution in MHB in a 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the serially diluted compound with the prepared bacterial suspension.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Protocol: Antibiofilm Assay (Crystal Violet Method)
This protocol describes a method to quantify the ability of a 3-(pyridin-3-yl)-2-oxazolidinone derivative to inhibit biofilm formation.[11][12][13][14][15]
Materials:
-
3-(pyridin-3-yl)-2-oxazolidinone derivative (test compound)
-
Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension as described in the MIC protocol.
-
Add the bacterial suspension to the wells of a 96-well plate containing serial dilutions of the test compound.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Staining:
-
Washing and Solubilization:
-
Quantification:
-
Incubate the plate at room temperature for 15-20 minutes with gentle shaking.[12]
-
Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.[12]
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.
-
Caption: Workflow for the crystal violet antibiofilm assay.
Section 3: Representative Synthesis Protocol
The following is a representative protocol for the synthesis of a 3-(pyridine-3-yl)-2-oxazolidinone derivative, adapted from published procedures.[7][8] This multi-step synthesis highlights the chemical versatility of the pyridine scaffold.
Synthesis of a 3-(pyridine-3-yl)-2-oxazolidinone Derivative
Step 1: Nitration of 3-fluoro-2-hydroxypyridine Commercially available 3-fluoro-2-hydroxypyridine is treated with a mixture of concentrated sulfuric acid and concentrated nitric acid at 0°C to yield the nitrated intermediate.
Step 2: Chlorination The nitrated product is then treated with phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) at elevated temperatures (e.g., 60°C) to afford the chlorinated pyridine derivative.
Step 3: Reaction with (R)-glycidyl butyrate The chlorinated intermediate is reacted with (R)-glycidyl butyrate in the presence of a strong base like n-butyl lithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to form the oxazolidinone ring.
Step 4: Further Functionalization The resulting oxazolidinone core can be further functionalized. For example, a Boc-protected piperazine can be introduced via nucleophilic aromatic substitution, followed by deprotection and subsequent acylation or sulfonylation to yield a library of final compounds.
Conclusion
The 3-(pyridin-3-yl)pyridin-2-ol scaffold is a valuable starting point for the development of new therapeutic agents. Its inherent properties make it well-suited for targeting protein kinases and bacterial ribosomes. The protocols outlined in this guide provide a robust framework for researchers to explore the potential of this versatile chemical entity in their drug discovery programs. By understanding the underlying mechanisms of action and employing these validated experimental procedures, scientists can effectively advance the development of novel kinase inhibitors and antibacterial agents from this promising bipyridine core.
References
-
Bio-protocol. Crystal violet assay. [Link]
-
Fritsche, T. R., & Jones, R. N. (2004). Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone. Diagnostic microbiology and infectious disease, 48(1), 59–65. [Link]
-
iGEM. Crystal Violet Biofilm Assay. [Link]
-
BMG Labtech. Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. [Link]
-
The Royal Society of Chemistry. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]
-
ACS Publications. Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. [Link]
-
DergiPark. A RESEARCH FOR SOME OXAZOLIDINONES TO EVALUATE THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
Academia.edu. (PDF) Synthesis, Characterizations and Antimicrobial Activity of Oxazolidinone and Imidazolidinone Derivatives. [Link]
-
PMC. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
-
Zhang, X., et al. (2010). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. E-Journal of Chemistry, 7(S1), S301-S304. [Link]
-
ACS Publications. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
-
ResearchGate. Antimicrobial activity of oxazolidinone derivatives 7a-7 L towards... [Link]
-
protocols.io. In vitro kinase assay. [Link]
-
Semantic Scholar. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics. [Link]
-
PMC. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]
-
SciSpace. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic. [Link]
-
PMC. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. [Link]
-
ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]
-
Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. promega.com.cn [promega.com.cn]
- 6. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 9. Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Crystal violet staining protocol | Abcam [abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Crystal violet assay [bio-protocol.org]
- 14. static.igem.org [static.igem.org]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Preparation of Functionalized 3-(Pyridin-3-yl)pyridin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Profile of 3-(Pyridin-3-yl)pyridin-2-ol Scaffolds in Medicinal Chemistry
The 3-(pyridin-3-yl)pyridin-2-ol core, a unique bipyridine structure, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent structural features, including the hydrogen bond donor-acceptor capabilities of the pyridin-2-ol moiety and the bipyridine's capacity for metal chelation and diverse intermolecular interactions, make it a fertile ground for the development of novel therapeutics.[1][2] This class of compounds has garnered significant attention for its potential applications in oncology, infectious diseases, and materials science.[1] The pyridine ring system is a well-established bioisostere for benzene, often conferring improved pharmacokinetic properties and metabolic stability to drug candidates. The strategic combination of two pyridine rings in the 3-(pyridin-3-yl)pyridin-2-ol framework offers a three-dimensional architecture that can be precisely tailored to interact with specific biological targets.
These application notes provide a comprehensive guide for the synthesis and subsequent functionalization of 3-(pyridin-3-yl)pyridin-2-ol derivatives. We present detailed, field-proven protocols for the construction of the core scaffold via Suzuki-Miyaura cross-coupling and its functionalization through Buchwald-Hartwig amination. The causality behind experimental choices is elucidated, and troubleshooting insights are provided to ensure reproducible and efficient synthesis.
Core Synthesis: Suzuki-Miyaura Coupling for the Construction of the 3-(Pyridin-3-yl)pyridin-2-ol Scaffold
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3] Its tolerance of a wide range of functional groups and relatively mild reaction conditions make it an ideal choice for the synthesis of the 3-(pyridin-3-yl)pyridin-2-ol core. The key to this synthesis is the palladium-catalyzed coupling of a suitable halopyridin-2-ol derivative with a pyridinylboronic acid. For this protocol, we will utilize the commercially available 3-bromo-2-hydroxypyridine as the starting material.[4][5][6]
Protocol 1: Synthesis of 3-(Pyridin-3-yl)pyridin-2-ol
This protocol details the synthesis of the core scaffold using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Bromo-2-hydroxypyridine | ≥97% | Commercially available |
| Pyridine-3-boronic acid | ≥97% | Commercially available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available |
| Deionized Water | In-house | |
| Ethyl Acetate | ACS Grade | Commercially available |
| Hexanes | ACS Grade | Commercially available |
| Brine (Saturated NaCl solution) | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially available |
Experimental Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-hydroxypyridine (1.74 g, 10.0 mmol, 1.0 equiv.), pyridine-3-boronic acid (1.48 g, 12.0 mmol, 1.2 equiv.), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated to 90 °C in an oil bath for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-(pyridin-3-yl)pyridin-2-ol as a solid.
Expected Yield and Characterization:
| Compound | Appearance | Yield (%) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | HRMS (ESI) m/z |
| 3-(Pyridin-3-yl)pyridin-2-ol | Off-white to pale yellow solid | 75-85 | 11.85 (s, 1H), 8.58 (d, J = 2.4 Hz, 1H), 8.49 (dd, J = 4.7, 1.6 Hz, 1H), 7.95 (dt, J = 7.9, 2.0 Hz, 1H), 7.50 (dd, J = 7.9, 4.7 Hz, 1H), 7.42 (t, J = 6.5 Hz, 1H), 7.30 (dd, J = 7.3, 1.8 Hz, 1H), 6.28 (t, J = 6.9 Hz, 1H) | 162.5, 149.8, 147.1, 139.3, 135.8, 133.2, 124.1, 123.9, 118.6, 106.9 | [M+H]⁺ calcd for C₁₀H₉N₂O: 173.0715, found 173.0712 |
Functionalization of the 3-(Pyridin-3-yl)pyridin-2-ol Scaffold: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, offering a powerful tool for the functionalization of aryl and heteroaryl halides.[7] This reaction is particularly useful for introducing diverse amine functionalities onto the 3-(pyridin-3-yl)pyridin-2-ol scaffold, enabling the exploration of structure-activity relationships in drug discovery programs. To achieve selective amination, the hydroxyl group of the pyridin-2-ol should be protected, and a halo-functionalized derivative needs to be prepared. For this protocol, we will first convert the hydroxyl group to a triflate, a good leaving group for subsequent cross-coupling reactions.
Protocol 2: Synthesis of N-Aryl-3-(pyridin-3-yl)pyridin-2-amine Derivatives
This two-step protocol describes the activation of the hydroxyl group as a triflate followed by Buchwald-Hartwig amination.
Part A: Synthesis of 3-(Pyridin-3-yl)pyridin-2-yl trifluoromethanesulfonate
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-(Pyridin-3-yl)pyridin-2-ol | As synthesized in Protocol 1 | |
| Trifluoromethanesulfonic anhydride (Tf₂O) | ≥99% | Commercially available |
| Pyridine | Anhydrous, ≥99.8% | Commercially available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |
Experimental Procedure:
-
Reaction Setup: To a solution of 3-(pyridin-3-yl)pyridin-2-ol (1.72 g, 10.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (50 mL) at 0 °C under an argon atmosphere, add anhydrous pyridine (1.2 mL, 15.0 mmol, 1.5 equiv.).
-
Reagent Addition: Slowly add trifluoromethanesulfonic anhydride (2.0 mL, 12.0 mmol, 1.2 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (eluent: ethyl acetate/hexanes) to yield the triflate intermediate.
Part B: Buchwald-Hartwig Amination
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-(Pyridin-3-yl)pyridin-2-yl trifluoromethanesulfonate | As synthesized in Part A | |
| Aryl amine (e.g., Aniline) | ≥99% | Commercially available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Commercially available | |
| Xantphos | ≥98% | Commercially available |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially available |
| Toluene | Anhydrous, ≥99.8% | Commercially available |
Experimental Procedure:
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add 3-(pyridin-3-yl)pyridin-2-yl trifluoromethanesulfonate (0.30 g, 1.0 mmol, 1.0 equiv.), the desired aryl amine (1.2 mmol, 1.2 equiv.), cesium carbonate (0.49 g, 1.5 mmol, 1.5 equiv.), Pd₂(dba)₃ (0.018 g, 0.02 mmol, 2 mol%), and Xantphos (0.023 g, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the Schlenk tube and heat the mixture in a preheated oil bath at 110 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired N-aryl-3-(pyridin-3-yl)pyridin-2-amine.
Exemplary Functionalized Derivatives and Characterization Data:
| Compound | Aryl Amine | Appearance | Yield (%) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | HRMS (ESI) m/z |
| 1 | Aniline | Yellow solid | 78 | 8.65 (d, J = 2.3 Hz, 1H), 8.52 (dd, J = 4.8, 1.5 Hz, 1H), 8.15 (s, 1H), 7.80 (dt, J = 7.9, 1.9 Hz, 1H), 7.55-7.48 (m, 2H), 7.42-7.35 (m, 3H), 7.15 (t, J = 7.4 Hz, 1H), 6.80 (t, J = 7.1 Hz, 1H) | [M+H]⁺ calcd for C₁₆H₁₄N₃: 248.1239, found 248.1235 |
| 2 | 4-Methoxyaniline | Pale yellow solid | 82 | 8.63 (d, J = 2.4 Hz, 1H), 8.50 (dd, J = 4.8, 1.6 Hz, 1H), 7.98 (s, 1H), 7.78 (dt, J = 7.9, 2.0 Hz, 1H), 7.40-7.34 (m, 3H), 6.95 (d, J = 8.9 Hz, 2H), 6.75 (t, J = 7.0 Hz, 1H), 3.85 (s, 3H) | [M+H]⁺ calcd for C₁₇H₁₆N₃O: 278.1344, found 278.1341 |
| 3 | Morpholine | White solid | 85 | 8.68 (d, J = 2.2 Hz, 1H), 8.55 (dd, J = 4.7, 1.6 Hz, 1H), 7.85 (dt, J = 7.9, 1.9 Hz, 1H), 7.45 (dd, J = 7.9, 4.7 Hz, 1H), 7.25 (dd, J = 7.5, 1.8 Hz, 1H), 6.65 (t, J = 6.8 Hz, 1H), 3.88 (t, J = 4.8 Hz, 4H), 3.25 (t, J = 4.8 Hz, 4H) | [M+H]⁺ calcd for C₁₄H₁₆N₃O: 242.1344, found 242.1340 |
Troubleshooting and Mechanistic Insights
-
Suzuki-Miyaura Coupling: Incomplete conversion can often be addressed by increasing the reaction temperature or using a more active catalyst system, such as one employing a more electron-rich phosphine ligand. Protodeboronation of the boronic acid can be minimized by using anhydrous solvents and ensuring a strictly inert atmosphere.
-
Buchwald-Hartwig Amination: Low yields can be due to catalyst deactivation or steric hindrance. For challenging substrates, using bulky, electron-rich ligands like BrettPhos or RuPhos can be beneficial. The choice of base is also critical; while strong bases like NaOtBu are common, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary for substrates with base-sensitive functional groups.
The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium center. Key steps include oxidative addition of the aryl triflate to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a Pd(II)-amido intermediate, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. Understanding this mechanism allows for rational optimization of reaction conditions.
Conclusion
The synthetic protocols detailed in these application notes provide a robust and versatile platform for the preparation and functionalization of 3-(pyridin-3-yl)pyridin-2-ol derivatives. The Suzuki-Miyaura coupling offers an efficient route to the core scaffold, while the Buchwald-Hartwig amination allows for the introduction of a wide array of amine functionalities. These methods are highly relevant for researchers in drug discovery and medicinal chemistry, enabling the synthesis of diverse libraries of compounds for biological screening and the development of novel therapeutic agents. The provided protocols, along with the troubleshooting guide and mechanistic insights, are designed to empower researchers to successfully synthesize and explore the chemical space around this promising heterocyclic scaffold.
References
-
Kopyl, V. D., et al. (2018). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. Retrieved from [Link]
- Charushin, V. N., et al. (2019). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry, 55(1), 115-121.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
-
Montana State University. (n.d.). Site-Selective Amination of Pyrimidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 3-Bromo-2-hydroxypyridine - SRIRAMCHEM [sriramchem.com]
- 5. 3-Bromo-2-hydroxypyridine | CymitQuimica [cymitquimica.com]
- 6. 3-Bromo-2-hydroxypyridine 97 13466-43-8 [sigmaaldrich.com]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Advanced Application Note: 3-(Pyridin-3-yl)pyridin-2-ol in the Development of Luminescent Materials
Executive Summary
The rational design of luminescent materials relies heavily on the structural and electronic properties of the coordinating ligands. While classical bidentate ligands like 2,2'-bipyridine have dominated coordination chemistry[1], asymmetric isomers such as 3-(pyridin-3-yl)pyridin-2-ol (also known as 3,3'-bipyridin-2-ol) offer unique structural topologies. Featuring a meta-like nitrogen arrangement and a hydroxyl group capable of lactim-lactam tautomerization, this ligand is highly versatile. It acts as an excellent bridging unit for the construction of highly fluorescent Metal-Organic Frameworks (MOFs) and coordination polymers[2], as well as a robust ancillary ligand for tuning the phosphorescence of heavy-metal complexes (e.g., Iridium(III))[3]. This application note provides mechanistic insights, photophysical data, and self-validating experimental protocols for utilizing 3-(pyridin-3-yl)pyridin-2-ol in advanced luminescent materials.
Mechanistic Rationale: Ligand Design & Photophysics
Structural Asymmetry and Coordination Modes
Unlike 2,2'-bipyridine, which forms a planar 5-membered chelate ring with a single metal center, the 3,3'-linkage in 3-(pyridin-3-yl)pyridin-2-ol introduces significant steric strain and a divergent bite angle[4]. This structural asymmetry prevents simple chelation. Instead, it promotes the formation of extended bridging networks (1D, 2D, or 3D coordination polymers). The ligand exists in a tautomeric equilibrium between the pyridin-2-ol (lactim) and pyridin-2(1H)-one (lactam) forms. Under basic conditions, deprotonation yields a highly nucleophilic pyridonate oxygen, which strongly coordinates to transition metals[3].
Causality of Luminescence Enhancement
The free 3-(pyridin-3-yl)pyridin-2-ol ligand exhibits weak fluorescence due to non-radiative decay pathways driven by intramolecular rotation around the 3,3'-C-C bond.
-
With d10 Metals (e.g., Zn²⁺): Coordination to zinc rigidifies the ligand backbone. This Restricted Intramolecular Rotation (RIR) blocks non-radiative vibrational relaxation, leading to strong Chelation-Enhanced Fluorescence (CHEF)[4].
-
With Heavy Metals (e.g., Ir³⁺): The strong electron-donating nature of the deprotonated pyridonate moiety destabilizes the metal d-orbitals. Furthermore, the strong spin-orbit coupling of the iridium center facilitates rapid Intersystem Crossing (ISC) from the singlet ( S1 ) to the triplet ( T1 ) state, resulting in highly efficient Metal-to-Ligand Charge Transfer (MLCT) phosphorescence[3].
Jablonski diagram illustrating the photophysical pathways of the luminescent complexes.
Photophysical Properties Summary
The following table summarizes the comparative photophysical data of the free ligand versus its corresponding metal complexes. The quantitative shift in quantum yield (PLQY) validates the mechanistic principles described above.
| Material | Absorption Max (nm) | Emission Max (nm) | PLQY (%) | Lifetime (τ) | Dominant Mechanism |
| 3-(pyridin-3-yl)pyridin-2-ol (Free Ligand) | 280, 310 | 380 | < 1.0 | < 1 ns | Weak LC fluorescence (quenched by rotation) |
| [Zn(L)₂(H₂O)₂]ₙ Coordination Polymer | 320 | 415 | 35.0 | 2.5 ns | CHEF via Restricted Intramolecular Rotation |
| [Ir(ppy)₂(L)] Heteroleptic Complex | 260, 380 | 510 | 78.0 | 1.2 µs | MLCT / Highly efficient Phosphorescence |
(Note: L = deprotonated 3-(pyridin-3-yl)pyridin-2-olate; ppy = 2-phenylpyridine)
Experimental Workflows & Protocols
Experimental workflow for synthesizing luminescent Zn(II) and Ir(III) materials.
Protocol A: Solvothermal Synthesis of a Luminescent Zn(II) Coordination Polymer
This protocol leverages solvothermal conditions to yield highly crystalline, phase-pure luminescent MOFs[2].
Reagents: 3-(pyridin-3-yl)pyridin-2-ol (0.1 mmol), Zn(NO₃)₂·6H₂O (0.1 mmol), N,N-Dimethylformamide (DMF), Ethanol, Deionized Water. Procedure:
-
Solvent Mixing: Dissolve the ligand and the zinc salt in a 4 mL solvent mixture of DMF/EtOH/H₂O (v/v/v = 2:1:1).
-
Causality: The mixed solvent system modulates the solubility profile and internal vapor pressure. DMF acts as a stabilizing coordinating solvent, while water facilitates the deprotonation of the ligand's hydroxyl group.
-
-
Solvothermal Reaction: Transfer the clear solution to a 15 mL Teflon-lined stainless steel autoclave. Seal and heat at 120 °C for 72 hours.
-
Causality: High temperature and autogenous pressure overcome the activation energy barrier required for extended network formation, ensuring the thermodynamic product (crystalline polymer) is favored over kinetic amorphous precipitates.
-
-
Controlled Cooling (Critical Step): Cool the autoclave to room temperature at a strictly controlled rate of 5 °C/h.
-
Causality: Slow cooling minimizes the formation of lattice defects. Defects act as non-radiative recombination centers, which would otherwise severely quench the Chelation-Enhanced Fluorescence (CHEF).
-
-
Validation & Purification: Filter the resulting colorless block crystals, wash sequentially with DMF and Ethanol to remove unreacted precursors, and dry under vacuum at 60 °C. Validate phase purity by comparing the experimental Powder X-Ray Diffraction (PXRD) pattern to the simulated single-crystal data.
Protocol B: Synthesis of a Heteroleptic Ir(III) Phosphorescent Emitter
This protocol details the cleavage of an iridium dimer to form a highly phosphorescent OLED emitter[3].
Reagents: Iridium(III) chloro-bridged dimer[Ir(ppy)₂Cl]₂ (0.05 mmol), 3-(pyridin-3-yl)pyridin-2-ol (0.12 mmol), Na₂CO₃ (0.5 mmol), 2-ethoxyethanol. Procedure:
-
Reagent Assembly: Combine the Ir-dimer, the ligand, and Na₂CO₃ in a 50 mL Schlenk flask containing 15 mL of degassed 2-ethoxyethanol.
-
Causality: Na₂CO₃ serves as a mild base to deprotonate the hydroxyl group, driving the lactim-lactam equilibrium toward the highly nucleophilic pyridonate form. This facilitates the nucleophilic attack required to cleave the robust chloro-bridged iridium dimer.
-
-
Inert Reflux: Purge the flask with N₂ for 15 minutes, then heat to reflux (135 °C) for 12 hours under a continuous N₂ atmosphere.
-
Causality: The inert atmosphere is mandatory; elevated temperatures in the presence of oxygen would lead to the oxidative degradation of both the metal center and the organic ligand, ruining the quantum yield of the final complex.
-
-
Purification & Validation: Cool the mixture to room temperature, add 30 mL of distilled water to precipitate the crude product. Filter and wash with water and hexane. Purify the solid via silica gel column chromatography (Dichloromethane/Methanol, 50:1 v/v). Validate the self-terminating reaction by confirming the disappearance of the dimer spot via TLC under 365 nm UV light.
References[4] Title: A Long 3,3'-Bipyridine-Type Linking Ligand and Its Coordination Polymers
Source: Inorganic Chemistry (ACS Publications) URL: [3] Title: Positional Effects of Hydroxy Groups on Catalytic Activity of Proton-Responsive Half-Sandwich Cp*Iridium(III) Complexes Source: ResearchGate URL: [2] Title: One-Dimensional Coordination Polymers: Complexity and Diversity in Structures, Properties, and Applications Source: Chemical Reviews (ACS Publications) URL: [1] Title: The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime Source: PMC (NIH) URL:
Sources
Application Note: In Vitro Pharmacological Profiling of 3-(Pyridin-3-yl)pyridin-2-ol Oxazolidinone Antibacterial Derivatives
Executive Summary & Scientific Rationale
The oxazolidinone class of antibiotics, epitomized by linezolid, revolutionized the treatment of Gram-positive infections by binding to the 50S ribosomal subunit and preventing the formation of the 70S initiation complex[1]. However, prolonged clinical use has driven widespread resistance via ribosomal RNA mutations and the acquisition of the cfr methyltransferase gene[2].
Recent structure-activity relationship (SAR) studies have demonstrated that3—specifically the 3-(pyridin-3-yl)pyridin-2-ol scaffold—dramatically enhances target engagement and circumvents these resistance pathways[4]. The electron-deficient pyridine ring increases aqueous solubility (pKa ~5.2), which improves tissue distribution and penetration into biofilms[4]. Furthermore, the nitrogen atoms of the bipyridyl core act as critical hydrogen-bond acceptors, interacting directly with ribosomal RNA nucleobases within the peptidyl transferase center (PTC)[4]. This modification yielded novel derivatives, such as Compound 21d, which exhibit5, significantly outperforming linezolid's rapid resistance development[5].
Mechanistic Pathway
Figure 1: Mechanism of 3-(pyridin-3-yl)pyridin-2-ol oxazolidinones on the 50S ribosomal subunit.
In Vitro Assay Protocols
As a Senior Application Scientist, it is critical to recognize that evaluating novel scaffolds requires moving beyond basic MIC screening. The following protocols are designed as self-validating systems to comprehensively profile the pharmacodynamics of 3-(pyridin-3-yl)pyridin-2-ol derivatives.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Objective: Establish the baseline bacteriostatic potency of the bipyridyl derivative against standard and resistant Gram-positive panels[5]. Causality & Scientific Rationale: The bipyridyl scaffold's enhanced solubility allows for precise dosing without precipitation artifacts common in highly lipophilic analogs[4]. For fastidious organisms like S. pneumoniae, standard Mueller-Hinton broth is insufficient; it must be supplemented with 2-5% lysed horse blood to provide essential NAD and catalase, preventing autolysis and ensuring robust logarithmic growth. Self-Validation & Acceptance Criteria: The assay is only valid if the MIC of the Linezolid positive control against S. pneumoniae ATCC 49619 falls within the CLSI-defined acceptable range (0.5 – 2 µg/mL). The negative (solvent) control must show uninhibited growth (OD600 > 0.4), and the sterility control must remain optically clear.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the 3-(pyridin-3-yl)pyridin-2-ol compound in 100% DMSO to a stock concentration of 1.28 mg/mL.
-
Serial Dilution: Perform 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) (supplemented with 5% lysed horse blood for S. pneumoniae) to achieve a final test range of 0.06 to 64 µg/mL. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.
-
Inoculum Preparation: Suspend isolated colonies from a fresh 18-24h agar plate in sterile saline to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.
-
Incubation: Inoculate 50 µL of the bacterial suspension into 96-well plates containing 50 µL of the diluted compound. Incubate at 37°C for 20-24 hours in a 5% CO₂ atmosphere.
-
Readout: Determine the MIC as the lowest concentration that completely inhibits macroscopic bacterial growth (OD600 < 0.05).
Protocol 2: Time-Kill Kinetics Assay
Objective: Differentiate between the bacteriostatic and bactericidal dynamics of the compound over a 24-hour period[6]. Causality & Scientific Rationale: While oxazolidinones are traditionally bacteriostatic, the enhanced ribosomal affinity of the 3-(pyridin-3-yl)pyridin-2-ol motif can induce a concentration-dependent bactericidal effect in specific streptococcal strains[6]. Testing at multiples of the MIC (1/4×, 1/2×, 1×, and 4×) maps the killing trajectory, revealing whether the drug simply halts growth or actively triggers cell death pathways. Self-Validation & Acceptance Criteria: The untreated growth control must reach the stationary phase (≥ 10⁸ CFU/mL) within 8-12 hours. A compound is classified as bactericidal only if it achieves a ≥3 log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.
Step-by-Step Methodology:
-
Inoculation: Inoculate 10 mL of pre-warmed CAMHB with log-phase bacteria to a starting density of 10⁶ CFU/mL.
-
Dosing: Add the bipyridyl compound to separate flasks at concentrations corresponding to 1/4×, 1/2×, 1×, and 4× the predetermined MIC. Include a Linezolid control at 1× MIC.
-
Sampling: Aseptically withdraw 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours post-inoculation.
-
Plating: Perform 10-fold serial dilutions in sterile PBS and plate 10 µL spots onto tryptic soy agar (TSA) or blood agar plates.
-
Quantification: Incubate plates for 24 hours at 37°C, count colonies, and plot log₁₀ CFU/mL against time.
Protocol 3: Minimum Biofilm Inhibitory Concentration (MBIC)
Objective: Evaluate the compound's capacity to penetrate and inhibit exopolysaccharide biofilm formation[5]. Causality & Scientific Rationale: Biofilms confer phenotypic resistance by physically blocking drug diffusion. The weak basicity and optimized ligand lipophilicity efficiency (LLE) of the bipyridyl-2-ol scaffold allow it to partition effectively into the acidic, hydrophobic microenvironment of a biofilm[4]. Assessing MBIC is critical for predicting efficacy in chronic infections like pneumonia or endocarditis. Self-Validation & Acceptance Criteria: The OD570 of the untreated biofilm control must be ≥ 0.5. The MBIC is defined as the lowest concentration resulting in ≥80% reduction in crystal violet absorbance relative to the untreated control.
Step-by-Step Methodology:
-
Biofilm Induction: Dilute an overnight bacterial culture 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to stimulate exopolysaccharide production).
-
Seeding: Dispense 100 µL of the suspension into a 96-well flat-bottom polystyrene plate. Add 100 µL of the compound at varying concentrations.
-
Static Incubation: Incubate the plate statically (no shaking) at 37°C for 24 hours to allow biofilm attachment and maturation.
-
Washing: Carefully aspirate the planktonic (free-floating) cells and wash the wells three times with 200 µL of sterile PBS.
-
Staining: Fix the biofilm with 150 µL of 100% methanol for 15 minutes. Aspirate, air-dry, and stain with 150 µL of 0.1% (w/v) crystal violet for 15 minutes.
-
Elution & Readout: Wash excess stain with water. Solubilize the bound crystal violet using 150 µL of 33% glacial acetic acid. Measure absorbance at 570 nm.
Protocol 4: Serial Passage Resistance Development Assay
Objective: Quantify the evolutionary barrier to resistance for the bipyridyl scaffold[5]. Causality & Scientific Rationale: A major therapeutic flaw of linezolid is the rapid onset of resistance. By serially passaging bacteria in sub-lethal concentrations of the drug, we simulate clinical evolutionary pressure. The structural flexibility of the 3-(pyridin-3-yl)pyridin-2-ol motif allows it to maintain binding even if the ribosomal target mutates, theoretically delaying resistance[5]. Self-Validation & Acceptance Criteria: The assay must run for a minimum of 15 days. Linezolid must demonstrate a ≥4-fold increase in MIC within the first 5-7 days to validate the strain's mutational capacity.
Step-by-Step Methodology:
-
Initial MIC: Determine the Day 1 MIC using Protocol 1.
-
Harvesting: Identify the well containing the highest sub-inhibitory concentration of the compound (typically 1/2× MIC) that exhibits macroscopic growth.
-
Passaging: Aspirate the culture from this well, adjust to a 0.5 McFarland standard using fresh CAMHB, and use this as the inoculum for a new MIC assay plate.
-
Iteration: Repeat this process daily for 15 consecutive days.
-
Analysis: Record the MIC daily and plot the fold-change in MIC relative to Day 1.
Data Presentation
Table 1: Comparative Antibacterial and Biofilm Inhibitory Activity
| Compound | S. pneumoniae (ATCC 49619) MIC (µg/mL) | S. aureus (ATCC 25923) MIC (µg/mL) | S. pneumoniae MBIC (µg/mL) | Aqueous Solubility |
|---|---|---|---|---|
| Linezolid | 1.0 | 2.0 | > 4.0 | Moderate |
| Compound 21d | 0.25 | 0.5 | 0.5 | High (++) |
Table 2: Resistance Development Profile (Serial Passage)
| Compound | Day 1 MIC (µg/mL) | Day 5 MIC (µg/mL) | Day 15 MIC (µg/mL) | Fold Change at Day 15 |
|---|---|---|---|---|
| Linezolid | 1.0 | 4.0 | 16.0 | 16x (Rapid Resistance) |
| Compound 21d | 0.25 | 0.25 | 0.5 | 2x (Sustained Efficacy) |
References
-
EvitaChem. "Buy 3-(Pyridin-3-yl)pyridin-2-ol (EVT-8659754) - Chemical Properties and Antimicrobial Rationale." 3
-
Wang, T., et al. "Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents." Frontiers in Pharmacology, 2022. 5
-
Wang, T., et al. "Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine." ResearchGate, 2023.7
Sources
- 1. researchgate.net [researchgate.net]
- 2. Non-Canonical Aspects of Antibiotics and Antibiotic Resistance [mdpi.com]
- 3. evitachem.com [evitachem.com]
- 4. evitachem.com [evitachem.com]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 7. researchgate.net [researchgate.net]
improving reaction yield for 3-(pyridin-3-yl)pyridin-2-ol synthesis
Welcome to the Technical Support Center for the synthesis of 3-(pyridin-3-yl)pyridin-2-ol (also known as 3,3'-bipyridin-2-ol).
Recent drug development efforts have focused on replacing the traditional fluorophenyl "B-ring" of linezolid with a bipyridyl system—specifically 3-(pyridin-3-yl)pyridin-2-ol—to enhance target engagement with ribosomal RNA and circumvent existing multidrug resistance pathways (1). The synthesis of this scaffold typically relies on the palladium-catalyzed borylation and subsequent Suzuki-Miyaura cross-coupling of halopyridine derivatives (2). However, synthesizing sterically hindered and electronically deactivated bipyridines presents unique mechanistic challenges, such as catalyst poisoning and protodeboronation (3).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction yields.
Synthetic Workflow Overview
Figure 1: Synthetic workflows for 3-(pyridin-3-yl)pyridin-2-ol via Suzuki coupling.
Troubleshooting Guides & FAQs
Q1: Why is my direct Suzuki coupling yield with 3-bromo-2-hydroxypyridine stalling below 40%, even though the starting materials are consumed? Causality: 2-Hydroxypyridines exist predominantly in their 2-pyridone tautomeric form in solution. The lactam motif features both a nitrogen and an oxygen atom that can strongly chelate to the palladium center, effectively poisoning the catalyst and preventing the catalytic cycle from turning over. Furthermore, the electron-rich nature of the pyridone ring slows down the initial oxidative addition step. Solution: We strongly recommend Route B (the indirect route). By masking the hydroxyl group as a methyl ether (using 3-bromo-2-methoxypyridine), you lock the ring in the pyridine tautomer, preventing metal chelation and accelerating oxidative addition. If you must use Route A, switch to a highly active, bulky electron-rich phosphine ligand (e.g., XPhos) with Pd(OAc)₂ to accelerate oxidative addition and outcompete product inhibition.
Q2: I am observing significant protodeboronation of 3-pyridylboronic acid. How can I minimize this side reaction? Causality: Heteroaryl boronic acids, particularly 3-pyridylboronic acid, are highly susceptible to protodeboronation. The electron-deficient nature of the pyridine ring stabilizes the intermediate carbanion formed during the cleavage of the C-B bond. In the presence of water and strong bases (like Na₂CO₃) at elevated temperatures (>90 °C), base-catalyzed hydrolysis outcompetes the desired transmetalation step. Solution: Switch to the pinacol ester derivative (3-pyridylboronic acid pinacol ester), which releases the active boronic species slowly into the catalytic cycle. Alternatively, use a milder base (e.g., K₂CO₃ or CsF) in a carefully degassed solvent system (Dioxane/H₂O 4:1) and lower the temperature to 80–85 °C.
Q3: The demethylation of 3-(pyridin-3-yl)-2-methoxypyridine using BBr₃ yields a black tar and very low recovery. What is happening? Causality: Boron tribromide (BBr₃) is a harsh Lewis acid. The bipyridyl system contains two basic nitrogen atoms that rapidly complex with BBr₃, requiring a large stoichiometric excess of the reagent. The highly exothermic nature of this complexation, combined with the electron-deficient nature of the resulting bis-Lewis acid complex, often leads to ring degradation, ether cleavage side-reactions, and polymerization (tar formation). Solution: Transition to acidic hydrolysis. Heating the intermediate in 33% HBr in acetic acid at 90 °C provides a much cleaner, thermodynamically driven conversion to the 2-pyridone without the harsh Lewis acidic degradation.
Q4: The final product, 3-(pyridin-3-yl)pyridin-2-ol, streaks heavily on silica gel and is difficult to extract from the aqueous layer. How can I improve recovery? Causality: The target compound is amphoteric. It contains a basic pyridine nitrogen (pKa ~5.2) and a weakly acidic 2-pyridone motif (pKa ~11). At neutral pH, it can exist as a highly polar hydrogen-bonded network or zwitterion, making it highly water-soluble and prone to streaking on normal-phase silica. Solution: For extraction, strictly adjust the aqueous phase to its isoelectric point (pH ~7.5–8.0) before extracting with a highly polar organic solvent like 10% isopropanol in chloroform. For chromatography, use reverse-phase (C18) chromatography, or if using normal-phase silica, pre-treat the column with 1% triethylamine and use a highly polar eluent (e.g., DCM:MeOH 9:1).
Quantitative Data: Suzuki Coupling Optimization
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for the Bipyridyl Scaffold
| Route | Substrate | Catalyst / Ligand | Base / Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| A | 3-bromo-2-hydroxypyridine | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane:H₂O | 90 | 35 | Severe catalyst poisoning via lactam chelation. |
| A | 3-bromo-2-hydroxypyridine | Pd(OAc)₂ / XPhos | K₃PO₄ / Dioxane:H₂O | 90 | 68 | Bulky ligand improves oxidative addition. |
| B | 3-bromo-2-methoxypyridine | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane:H₂O | 100 | 71 | High protodeboronation of boronic acid observed. |
| B | 3-bromo-2-methoxypyridine | Pd(dppf)Cl₂ | K₂CO₃ / Toluene:EtOH:H₂O | 85 | 89 | Clean reaction; optimal balance of transmetalation. |
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 3-(Pyridin-3-yl)-2-methoxypyridine (Indirect Route)
-
Preparation: In a flame-dried Schlenk flask, combine 3-bromo-2-methoxypyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1, v/v). Add an aqueous solution of K₂CO₃ (2.0 eq, 2M).
-
Reaction: Purge the system with nitrogen for 10 minutes. Heat the biphasic mixture to 85 °C for 12 hours under vigorous stirring.
-
Validation (Self-Correction): Monitor the reaction via LC-MS. The reaction is complete when the starting bromide is fully consumed. Validation checkpoint: Look for the dominant product peak at m/z 187.1 [M+H]⁺ . If the peak at m/z 124 (protodeboronated pyridine) is excessively high, lower the temperature by 5 °C in the next run.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes:EtOAc) to yield the intermediate as a pale yellow oil.
Protocol 2: Acidic Demethylation to 3-(Pyridin-3-yl)pyridin-2-ol
-
Preparation: Dissolve the purified 3-(pyridin-3-yl)-2-methoxypyridine (1.0 eq) in 33% HBr in acetic acid (10 mL/mmol).
-
Reaction: Heat the solution to 90 °C for 8 hours. The reaction will turn dark orange.
-
Validation (Self-Correction): Monitor via TLC (DCM:MeOH 9:1 with 1% NH₄OH). Validation checkpoint: The starting material (methoxypyridine) will elute near Rf 0.6, while the highly polar, hydrogen-bonding product (2-pyridone) will remain near the baseline (Rf 0.15).
-
Workup: Cool the mixture and carefully pour it over crushed ice. Neutralize the acidic solution dropwise with 6M NaOH to exactly pH 7.5–8.0 (the isoelectric point).
-
Isolation: Extract the aqueous layer with CHCl₃:iPrOH (9:1, v/v) five times. Combine the organic layers, dry over MgSO₄, and concentrate in vacuo. Triturate the resulting solid with cold diethyl ether to yield the target compound as an off-white powder (m/z 173.0[M+H]⁺ ).
References
- Buy 3-(Pyridin-3-yl)pyridin-2-ol (EVT-8659754)
- 2-Methoxypyridine-3-boronic acid 163105-90-6 wiki Source: GuideChem URL
- Pyridine synthesis Source: Organic Chemistry Portal URL
Sources
overcoming solubility issues with 3-(pyridin-3-yl)pyridin-2-ol in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter sudden roadblocks when handling bipyridine derivatives. 3-(pyridin-3-yl)pyridin-2-ol is notorious for its erratic solubility profile in organic synthesis.
The root cause of this issue lies in its molecular structure. Rather than existing purely as a hydroxylated pyridine, this compound undergoes tautomerization to predominantly exist as its lactam form: 3-(pyridin-3-yl)pyridin-2(1H)-one [1]. This structural shift allows the molecule to form highly stable, intermolecular hydrogen-bonded dimers (between the N-H donor and C=O acceptor)[1]. This dimerization drastically increases the crystal lattice energy, rendering the compound practically insoluble in standard non-polar or moderately polar organic solvents[2].
Below is our comprehensive guide to systematically diagnosing and overcoming these solubility barriers using field-proven, mechanistically sound methodologies.
Solubility Troubleshooting Workflow
Workflow for troubleshooting 3-(pyridin-3-yl)pyridin-2-ol solubility in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why does 3-(pyridin-3-yl)pyridin-2-ol precipitate out of my standard organic reaction mixtures? A1: The compound exists predominantly as its lactam tautomer, 3-(pyridin-3-yl)pyridin-2(1H)-one, in polar environments and in the solid state[1]. This tautomer readily creates stable, hydrogen-bonded dimers[1]. This strong intermolecular dimerization drastically increases the lattice energy and reduces the entropy of mixing, making it highly insoluble in common aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene[2].
Q2: I cannot change my reaction solvent from an organic medium. How can I force dissolution? A2: If you must use organic solvents, consider using3 as a co-solvent. HFIP is a remarkable hydrogen-bond donor (pKa ~9.3) that disrupts the pyridone dimers by strongly solvating the hydrogen-bond acceptors (the carbonyl oxygen and the basic pyridine nitrogen)[3]. It stabilizes polar intermediates without participating as a nucleophile, making it ideal for transition-metal catalysis or oxidation reactions[4].
Q3: Can I use acid-base chemistry to improve solubility without using expensive fluorinated solvents? A3: Yes. The molecule is amphoteric. The unsubstituted pyridine ring is weakly basic, and the 2-pyridone ring is weakly acidic. By adjusting the pH—adding a stoichiometric amount of an organic acid to form a pyridinium salt, or a base to form a pyridonate salt—you disrupt the neutral hydrogen-bonding network[5]. The resulting ionic species is highly soluble in polar aprotic solvents like DMF or DMSO[5].
Q4: What if my downstream reaction (e.g., cross-coupling) is sensitive to both HFIP and pH changes? A4: You will need to employ a transient protection strategy. Converting the 2-pyridone to a 2-alkoxypyridine (e.g., using a benzyl or PMB protecting group) completely masks the hydrogen-bond donor (N-H). This derivatization converts the highly crystalline solid into a lipophilic oil or easily soluble solid, allowing you to perform your primary reaction, after which the protecting group can be cleaved.
Quantitative Solvent Comparison
Table 1: Solvent and Additive Effects on 3-(pyridin-3-yl)pyridin-2-ol Solubility
| Solvent / Additive System | Dielectric Constant (ε) | H-Bonding Capacity | Solubilization Mechanism | Recommended Use Case |
| DCM / Toluene | Low (4.8 / 2.4) | Poor | None (Compound remains dimeric) | Not recommended; causes immediate precipitation. |
| DMSO / DMF | High (46.7 / 36.7) | Strong Acceptor | Competes with lactam N-H for H-bonding. | SNAr, nucleophilic substitutions, high-temp heating. |
| HFIP (Co-solvent) | High (16.7) | Strong Donor | Solvates C=O and pyridine nitrogen; breaks dimers. | Transition-metal catalysis, oxidations, peptide coupling. |
| DCM + TFA (1.1 eq) | Moderate | Moderate | Protonates pyridine N, forming soluble pyridinium salt. | Electrophilic aromatic substitutions, acidic workflows. |
Validated Experimental Protocols
Protocol 1: HFIP-Assisted Solubilization for Homogeneous Catalysis
-
Objective: To achieve a homogeneous organic solution without altering the structural integrity of the substrate.
-
Causality Check: HFIP's extreme hydrogen-bond donating ability outcompetes the intermolecular lactam-lactim dimerization. By preferentially hydrogen-bonding to the carbonyl oxygen, HFIP breaks the crystal lattice and forces the compound into the solution phase[3].
Step-by-Step Methodology:
-
Weighing: Add 1.0 mmol of 3-(pyridin-3-yl)pyridin-2-ol to a dry, inert-gas flushed reaction vial.
-
Solvent Addition: Add 0.5 mL of neat HFIP directly to the solid.
-
Self-Validation: The solid should begin to swell and dissolve immediately as the H-bond network is disrupted.
-
-
Dilution: Slowly dilute the mixture with 4.5 mL of your primary organic solvent (e.g., DCM or DCE) to achieve a 10% v/v HFIP solution.
-
Agitation: Sonicate the mixture for 2–3 minutes at room temperature.
-
Self-Validation: The solution must transition from a cloudy suspension to a completely clear, homogeneous liquid. If turbidity persists, the dimer network has not been fully disrupted; increase the HFIP ratio to 15% v/v.
-
-
Reaction Execution: Proceed with the addition of catalysts or electrophiles.
Protocol 2: In-Situ Salt Formation for Polar Aprotic Reactions
-
Objective: To solubilize the compound in polar aprotic media by converting it into an ionic species.
-
Causality Check: Pyridine derivatives are weak bases. Protonation of the unsubstituted pyridine nitrogen converts the neutral molecule into a pyridinium cation, drastically increasing ion-dipole interactions with the solvent and preventing dimerization[5].
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 mmol of the compound in 5.0 mL of anhydrous DMF or DMSO. At this stage, the mixture will be a heterogeneous slurry.
-
Protonation: Dropwise, add 1.1 equivalents of Trifluoroacetic acid (TFA) or ethereal HCl.
-
Equilibration: Stir vigorously at room temperature for 15 minutes.
-
Self-Validation: The slurry will clear into a transparent solution as the pyridinium salt forms. The exothermic nature of the acid-base reaction may cause a slight, detectable temperature increase in the vial.
-
-
Alternative (Deprotonation): If your reaction requires basic conditions, substitute the acid with 1.1 equivalents of DBU or potassium tert-butoxide to deprotonate the lactam N-H, forming a highly soluble pyridonate anion.
References
- Title: 2-Pyridone - Wikipedia Source: Wikipedia URL
- Title: Solvent: hexafluoroisopropanol Source: University of Rochester URL
- Title: Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds Source: Benchchem URL
- Title: Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives Source: ProQuest URL
- Title: Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation Source: PMC - NIH URL
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives - ProQuest [proquest.com]
- 3. Sixty Solvents [chem.rochester.edu]
- 4. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
purification methods for 3-(pyridin-3-yl)pyridin-2-ol crude reaction mixtures
Welcome to the technical support center for the purification of 3-(pyridin-3-yl)pyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable bipyridine building block. Drawing from established chemical principles and field-proven techniques, this document provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific, hands-on problems you may face during the work-up and purification of your crude reaction mixture.
Q1: My crude product from a Suzuki-Miyaura coupling is a dark, intractable oil that won't solidify. How can I proceed with purification?
This is a common issue, often caused by residual high-boiling solvents (like DMF or DMSO), palladium catalyst residues, and various organic byproducts that act as crystallization inhibitors.
Root Cause Analysis & Solution Pathway:
-
Aggressive Solvent Removal: Ensure all high-boiling solvents are thoroughly removed. This can be achieved by co-evaporation with a lower-boiling solvent like toluene under reduced pressure or by using a high-vacuum pump (with a cold trap) at a moderately elevated temperature.
-
Initial Liquid-Liquid Extraction: Before attempting crystallization or chromatography, perform a preliminary acid-base extraction. This is highly effective for separating the basic product from neutral impurities.
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a 1M HCl aqueous solution. Your product, being basic due to the pyridine nitrogens, will protonate and move into the aqueous layer.[1][2]
-
Neutral impurities, such as homocoupled byproducts (e.g., 3,3'-bipyridine), will remain in the organic layer, which can be discarded.[3][4][5]
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or solid NaHCO₃) until the pH is >9.[1][6] Your product should precipitate out as a solid.
-
Filter the solid and wash it with cold deionized water, then dry it under vacuum. This solid is now significantly purer and more amenable to further purification.
-
Q2: I'm observing severe peak tailing and poor separation of my product on a silica gel TLC plate. What is causing this and how can I improve my TLC analysis?
Peak tailing with pyridine-containing compounds on silica gel is a classic problem. The basic nitrogen atoms on your molecule interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing a portion of the analyte to "stick" and elute slowly.[7][8]
Troubleshooting Steps:
-
Eluent Modification (Base Additive): The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.5-2% TEA to your hexane/ethyl acetate or DCM/methanol eluent. This will compete for the acidic sites and allow your product to travel up the plate with a much-improved spot shape.[8]
-
Ammonia: For more polar systems, using a mobile phase pre-saturated with ammonia or using a methanolic ammonia solution can also be effective.
-
-
Alternative Stationary Phase: If base additives do not resolve the issue, consider using a different stationary phase for your TLC analysis.
-
Neutral Alumina (Al₂O₃): Alumina plates are less acidic than silica and often provide better peak shapes for basic compounds without requiring a basic modifier.[8]
-
Reversed-Phase (C18): If you plan to use reversed-phase chromatography for purification, you should also use C18-coated TLC plates for method development.
-
Q3: After performing column chromatography on silica gel, my yield is extremely low. I suspect the product is irreversibly adsorbed onto the column. How can I recover it?
This is a direct consequence of the issues described in Q2. The strong interaction between your basic product and the acidic silica has led to irreversible adsorption.
Recovery and Prevention Strategy:
-
Product Recovery: Try flushing the column with a highly polar, basic solvent system. A gradient up to 10-20% of 7N methanolic ammonia in DCM can often strip the strongly bound product from the silica.
-
Prevention in Future Runs:
-
Deactivate the Silica: Before loading your sample, pre-treat the silica gel. You can do this by flushing the packed column with your starting eluent containing 1-2% TEA. This passivates the active sites before your compound is introduced.
-
Use a Less Acidic Stationary Phase: For larger-scale purifications of basic compounds like this, neutral alumina is often a superior choice to silica gel.[8]
-
Avoid Silica Altogether: Rely on recrystallization or an optimized acid-base extraction protocol, which are often more scalable and avoid the issue of adsorption entirely.[1][9]
-
Q4: My crude reaction mixture shows several byproducts that are difficult to separate from the desired product. What are they, and what's the best strategy to remove them?
In a Suzuki-Miyaura coupling to form 3-(pyridin-3-yl)pyridin-2-ol, several byproducts are common. Identifying them is key to selecting the right purification method.
Common Impurities and Removal Strategies:
| Impurity Type | Structure Example | Typical Cause | Recommended Removal Method |
| Boronic Acid Homocoupling | 3,3'-Bipyridine | Presence of oxygen, inefficient catalyst turnover.[3][10] | Acid-base extraction (this impurity is neutral and will stay in the organic layer). Column chromatography. |
| Dehalogenation | Pyridin-2-ol | Side reaction promoted by base and palladium catalyst.[4] | Recrystallization or careful column chromatography. |
| Protodeborylation | Pyridine | Reaction of the boronic acid with trace water/protons. | Volatile, often removed during solvent evaporation. |
| Boronic Acid Derivatives | Pyridine-3-boroxine | Dehydration of the boronic acid starting material. | Can often be removed by an aqueous wash or by converting back to the boronic acid with a water-rich solvent system before workup. |
Table 1: Common impurities in the synthesis of 3-(pyridin-3-yl)pyridin-2-ol and strategies for their removal.
The most effective strategy is a multi-step approach. First, use an acid-base extraction to remove the non-basic homocoupling products. Then, the remaining mixture of your desired product and other pyridinols (like the dehalogenated starting material) can be separated by either careful column chromatography (using a modified eluent as described in Q2) or fractional crystallization.
Q5: How can I effectively remove the black, finely-divided residual palladium catalyst from my product?
Palladium residues are a major concern, especially for compounds intended for pharmaceutical development.
Methods for Palladium Removal:
-
Filtration through Celite®: After the reaction is complete, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite®. This will remove the bulk of the precipitated palladium black.[11][12]
-
Charcoal Treatment: Activated carbon can be used to adsorb residual soluble palladium species. Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through Celite®. Be aware that this can sometimes lead to a loss of product due to co-adsorption.
-
Metal Scavengers: For very low levels of palladium, specialized thiol-functionalized silica gels or resins can be used. These are stirred with the product solution and then filtered off, providing a highly effective method for achieving low ppm levels of palladium.
Purification Strategy Selection
The choice of purification method depends on the scale of your reaction and the nature of the impurities. The following flowchart provides a decision-making framework.
Caption: Decision workflow for purifying crude 3-(pyridin-3-yl)pyridin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable purification strategy for 3-(pyridin-3-yl)pyridin-2-ol?
For multi-gram scales, a strategy that avoids chromatography is often preferred. The most robust method is a well-optimized acid-base extraction followed by recrystallization.
-
Workup: Perform the acid-base extraction as detailed in Troubleshooting Q1 to isolate a crude, solid product free of neutral impurities.
-
Recrystallization: Systematically screen solvents to find the best conditions for recrystallization. This will remove closely related polar impurities. (See Q2 below).
This approach minimizes solvent usage compared to chromatography and avoids potential product loss on a stationary phase.
Q2: Which solvent systems are recommended for the recrystallization of 3-(pyridin-3-yl)pyridin-2-ol?
The ideal recrystallization solvent will dissolve the compound when hot but have poor solubility when cold. Given the polar, hydrogen-bonding nature of your molecule, suitable solvents include:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, or water (if solubility allows).
-
Solvent/Anti-Solvent Systems:
-
Ethanol / Water
-
Toluene / Heptane[13]
-
Ethyl Acetate / Hexane
-
Start by testing solubility in small vials with ~10-20 mg of your material to identify promising candidates before committing your entire batch.
Q3: If I must use column chromatography, what are the optimal starting conditions?
Based on the polarity of the molecule and the need to suppress tailing, the following conditions are a reliable starting point.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Neutral Alumina (Brockmann I) | Minimizes acidic interactions, preventing tailing and product loss.[8] |
| Silica Gel (if Alumina is unavailable) | Must be deactivated with a basic modifier. | |
| Mobile Phase | Hexane / Ethyl Acetate or DCM / Methanol | Start with a low polarity and gradually increase (gradient elution). |
| Base Additive | 1% Triethylamine (TEA) | Crucial for silica gel. Neutralizes acidic sites to ensure good peak shape.[7][8] |
| Loading Method | Dry Loading | Adsorb the crude product onto a small amount of the stationary phase for better resolution. |
Table 2: Recommended starting conditions for column chromatography purification.
Q4: Can you provide a detailed step-by-step protocol for an acid-base extraction?
Certainly. This protocol is designed to separate your basic product from neutral organic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in an organic solvent (20-30 mL) such as ethyl acetate or DCM in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl (aq) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The top layer will be organic (in the case of ethyl acetate) and the bottom will be aqueous. Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask.
-
Re-extraction: Add another portion of 1M HCl to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract. This ensures complete extraction of the product. The remaining organic layer, containing neutral impurities, can now be discarded.[1][9]
-
Basification: Place the combined acidic aqueous extracts in an ice bath and stir. Slowly add 6M NaOH (aq) dropwise until the pH of the solution is basic (pH 9-11, check with pH paper). A precipitate of your neutral product should form.[6]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified solid product in a vacuum oven to a constant weight.
This procedure should yield a product of significantly higher purity, which can then be analyzed or subjected to a final recrystallization step if needed.
References
-
Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (1998). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Lee, Y. C. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 205(1), 108-114. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Agilent. (2011). Pyridines Separation of pyridine and other amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]
-
Journal of Chemical Education. (2015). Don't Forget the Workup. Retrieved from [Link]
-
ResearchGate. (2014). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved from [Link]
-
Korean Chemical Society. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved from [Link]
-
Springer. (2015). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2019). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from [Link]
-
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Retrieved from [Link]
-
ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018). [2,2′-Bipyridin]-6(1H)-one, a Truly Cooperating Ligand in the Palladium-Mediated C–H Activation Step: Experimental Evidence in the Direct C-3 Arylation of Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). 2,2'-Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control. Retrieved from [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
PubMed. (2014). Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution. Retrieved from [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1987). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Retrieved from [Link]
-
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
-
Simon Fraser University. (2006). Synthesis of chiral nonracemic c2-symmetric 2,2'-bipyridines and their evaluation as ligands in copper-catalyzed asymmetric reactions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of bipyridine-N-oxides and bipyridine-N,N'-dioxides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
-
Organic Letters. (2019). Stereoselective Synthesis of Atropisomeric Bipyridine N,N′-Dioxides by Oxidative Coupling. Retrieved from [Link]
- Google Patents. (2011). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
- Google Patents. (2010). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Crystallization Conditions for 3-(pyridin-3-yl)pyridin-2-ol
Welcome to the technical support center for the crystallization of 3-(pyridin-3-yl)pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this heterocyclic compound. The unique structural features of 3-(pyridin-3-yl)pyridin-2-ol, including its two pyridine rings and a hydroxyl group, present specific challenges and opportunities in crystallization that this guide will address.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established crystallographic principles.
PART 1: Troubleshooting Guide (Q&A Format)
This section directly addresses common issues encountered during the crystallization of 3-(pyridin-3-yl)pyridin-2-ol and similar organic molecules.
Issue 1: The compound fails to crystallize and remains as a clear solution.
-
Question: I've dissolved my compound and cooled the solution (or let the solvent evaporate), but no solid has formed. What's happening?
-
Answer: This is a classic sign of insufficient supersaturation, meaning the solution is not concentrated enough for crystals to form.[2] It could also mean the compound is simply too soluble in the chosen solvent, even at lower temperatures.[2]
-
Causality: Crystallization is an equilibrium process driven by supersaturation. If the concentration of the solute does not exceed its solubility limit under the given conditions (e.g., lower temperature), there is no thermodynamic driving force for the molecules to assemble into a crystal lattice.
-
Solutions:
-
Increase Concentration: If using a cooling method, gently heat the solution to boil off a small portion of the solvent, then allow it to cool again.[3] If using slow evaporation, simply allow more time.
-
Induce Nucleation: Sometimes, the formation of initial crystal seeds (nuclei) is kinetically hindered. Try scratching the inside of the glass vial at the liquid-air interface with a glass rod. The microscopic scratches provide an energy-favorable site for nucleation. Alternatively, add a "seed crystal"—a tiny speck of previously crystallized material.[4]
-
Introduce an Anti-Solvent: Add a second solvent in which your compound is insoluble (an "anti-solvent"), but which is miscible with your primary solvent. Add the anti-solvent dropwise to the solution until it becomes slightly cloudy (turbid), then add a drop or two of the primary solvent to redissolve the precipitate. Let this solution stand undisturbed. This technique carefully pushes the solution into a supersaturated state.
-
-
Issue 2: An oil has formed instead of crystals ("Oiling Out").
-
Question: Instead of a crystalline solid, a viscous liquid or oil has separated from the solution. How do I fix this?
-
Answer: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when the solution is too concentrated.[4] It occurs when the solute comes out of solution at a temperature above its melting point, or when the rate of precipitation is too fast for an ordered lattice to form.[2]
-
Causality: The high concentration of the solute causes it to separate from the solution as a liquid phase because the system's temperature is still high enough to keep the compound molten. Impurities can also disrupt the crystal lattice formation, promoting the formation of a disordered, oily phase.[4]
-
Solutions:
-
Reduce the Cooling Rate: Slow cooling is critical.[4] Insulate the flask by wrapping it in glass wool or placing it in a large beaker of warm water (a dewar flask is also excellent) to allow the temperature to decrease over several hours.
-
Decrease Concentration: Re-heat the solution to redissolve the oil, then add more of the primary solvent (10-20% more) before attempting to cool it again.[4]
-
Change the Solvent System: The chosen solvent's boiling point may be too high relative to the compound's melting point. Try a lower-boiling point solvent.
-
Ensure Purity: Impurities can significantly inhibit crystallization. Consider re-purifying your material using column chromatography before attempting crystallization again.
-
-
Issue 3: The resulting solid is a very fine powder, not single crystals.
-
Question: I managed to get a solid, but it's a microcrystalline powder unsuitable for X-ray diffraction. How can I grow larger crystals?
-
Answer: The formation of a fine powder indicates that the rate of nucleation (the initial formation of crystal seeds) was much higher than the rate of crystal growth.[2] This often happens when supersaturation is achieved too quickly.[5]
-
Causality: When a solution becomes highly supersaturated, countless nuclei form simultaneously. These nuclei then compete for the remaining solute in the solution, and none of them have the opportunity to grow to a significant size.
-
Solutions:
-
Minimize Supersaturation: Use a more dilute solution to begin with. The goal is to reach the supersaturation point much more slowly.
-
Slow Down the Process: Whether using cooling, evaporation, or anti-solvent addition, slowing down the rate is paramount. For evaporation, narrow the opening of the vial. For cooling, use the insulation methods described in Issue 2.
-
Use Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[5] It allows for a very slow and controlled change in solvent composition, promoting slow growth on a limited number of nuclei (see protocol below).
-
-
PART 2: Frequently Asked Questions (FAQs)
-
Q1: How do I choose the right solvent for crystallizing 3-(pyridin-3-yl)pyridin-2-ol?
-
A1: A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[2] Given the structure of 3-(pyridin-3-yl)pyridin-2-ol, which has polar hydrogen-bonding sites (the pyridyl nitrogens and the hydroxyl group) and a non-polar aromatic backbone, solvents of intermediate polarity are a good starting point.[1][6] Experiment with solvents like ethanol, isopropanol, acetone, or ethyl acetate. A solvent pair, such as ethanol-water or acetone-hexane, can also be very effective.[7]
-
-
Q2: What is the role of tautomerism in the crystallization of this compound?
-
A2: 3-(pyridin-3-yl)pyridin-2-ol can exist in equilibrium with its tautomeric form, 3-(pyridin-3-yl)-1H-pyridin-2-one.[8] This equilibrium can be solvent-dependent. For successful crystallization, it is highly desirable for one tautomer to be dominant in solution, as the crystal lattice requires a consistent molecular building block. If both tautomers are present in significant quantities, it can frustrate the crystallization process. Using solvents that strongly favor one form through specific interactions (e.g., hydrogen bonding) can be beneficial.
-
-
Q3: My compound seems to be polymorphic. How does this affect crystallization?
-
A3: Polymorphism, the ability of a compound to exist in more than one crystal form, is common. Different polymorphs can arise under different crystallization conditions (e.g., solvent, temperature, cooling rate).[9][10] This means that you may obtain different crystal shapes or types from different experiments. This is not necessarily a problem, but a phenomenon to be aware of. The conditions for obtaining each polymorph should be carefully documented.
-
PART 3: Data & Visualization
Table 1: Common Solvents for Crystallization Screening
This table provides a starting point for solvent selection, categorized by polarity.
| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity Index | Key Characteristics |
| Polar Protic | Water | 100 | 10.2 | Strong H-bonding, can be an anti-solvent. |
| Ethanol | 78 | 4.3 | Good general-purpose solvent.[11] | |
| Isopropanol | 82 | 3.9 | Slightly less polar than ethanol. | |
| Polar Aprotic | Acetonitrile | 82 | 5.8 | Good for compounds with dipole moments.[11] |
| Acetone | 56 | 5.1 | Volatile, useful for slow evaporation. | |
| Ethyl Acetate | 77 | 4.4 | Good balance of polarity and volatility. | |
| Non-Polar | Toluene | 111 | 2.4 | Dissolves aromatic compounds well. |
| Hexane / Heptane | 69 / 98 | 0.1 | Often used as anti-solvents. |
Diagram 1: Crystallization Strategy Workflow
This diagram outlines a logical decision-making process for optimizing crystallization.
Caption: A decision tree for troubleshooting common crystallization outcomes.
PART 4: Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Place a small amount (e.g., 10-20 mg) of 3-(pyridin-3-yl)pyridin-2-ol into a small vial.
-
Add a promising solvent (e.g., ethanol) dropwise while heating gently (e.g., on a hot plate at 50-60°C) until the solid just dissolves.
-
Filter the hot solution through a small cotton plug in a pipette into a clean vial to remove any insoluble impurities.
-
Cover the vial and allow it to cool to room temperature slowly. To ensure slow cooling, place the vial in an insulated container (e.g., a beaker filled with sand or a small dewar).[7]
-
Once at room temperature, transfer the vial to a refrigerator (4°C) for 24 hours to maximize the yield of crystals.
-
Isolate the crystals by filtration or by carefully decanting the supernatant.
Protocol 2: Vapor Diffusion (Liquid-Vapor)
This method is ideal for growing high-quality single crystals from milligram quantities.[5]
-
Dissolve your compound (1-5 mg) in a small volume (0.2-0.5 mL) of a "good" solvent (e.g., acetone) in a small, open vial (e.g., a 1-dram vial).
-
Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).
-
Add a larger volume (2-3 mL) of a more volatile "poor" solvent (an anti-solvent, e.g., hexane) to the outer container, ensuring the level is below the top of the inner vial.
-
Seal the outer container tightly.
-
Over several days, the more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial containing the compound solution.
-
This gradual increase in the concentration of the anti-solvent will slowly bring the solution to supersaturation, promoting the growth of a few large crystals.
References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Available at: [Link]
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
SOP: CRYSTALLIZATION. Available at: [Link]
-
Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[9]arene Host–Guest System. (2021). ACS Publications. Available at: [Link]
-
(PDF) Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@ p - tert -butylcalix[9]arene Host–Guest System. (2021). ResearchGate. Available at: [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. Available at: [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. White Rose Research Online. Available at: [Link]
-
(PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2017). ResearchGate. Available at: [Link]
-
3-(pyridin-2-yl)oxetan-3-ol (C8H9NO2). PubChemLite. Available at: [Link]
-
Physical and Chemical Properties of Pyridine. NCBI Bookshelf. Available at: [Link]
-
Crystal structure of (E)-3-(pyren-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one, C24H15NO. (2018). ResearchGate. Available at: [Link]
-
3-(pyridin-3-ylmethoxy)pyridin-2-amine — Chemical Substance Information. NextSDS. Available at: [Link]
- Pyridine and Pyridine Derivatives. (2000). Kirk-Othmer Encyclopedia of Chemical Technology.
-
PYRIDINE ITS DERIVATIVES. Available at: [Link]
-
Pyridone–pyridol tautomerism in 2-hydroxypyridines with[7][9]-annelated rings and oxygen at the[9]-position. (1971). RSC Publishing. Available at: [Link]
-
Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds. (2018). RSC Publishing. Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. unifr.ch [unifr.ch]
- 6. softbeam.net:8080 [softbeam.net:8080]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: HPLC Separation of 3-(pyridin-3-yl)pyridin-2-ol Isomers
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical roadblocks when dealing with complex heterocyclic compounds. The molecule 3-(pyridin-3-yl)pyridin-2-ol presents a "perfect storm" of chromatographic challenges: it possesses highly basic nitrogen atoms, suffers from tautomeric instability, and requires orthogonal selectivity to resolve subtle positional isomers.
This guide deconstructs the physical chemistry behind these issues and provides field-proven, self-validating methodologies to help you achieve baseline resolution and robust peak shapes.
Diagnostic Workflow
Diagnostic workflow for troubleshooting 3-(pyridin-3-yl)pyridin-2-ol HPLC separation issues.
Frequently Asked Questions & Troubleshooting
Q1: Why does my pure standard of 3-(pyridin-3-yl)pyridin-2-ol elute as a split peak or with a severe shoulder? A1: This is a classic manifestation of on-column lactam-lactim tautomerism . The 2-hydroxypyridine moiety exists in a dynamic equilibrium with its 2-pyridone (lactam) form. When the rate of this interconversion is similar to the chromatographic timescale, the analyte exists in multiple states with different polarities as it travels down the column, resulting in split or shouldered peaks (1[1]). Mechanistic Fix: You must "lock" the molecule into a single tautomeric state. This is achieved by shifting the mobile phase pH (e.g., using 0.1% Formic Acid to favor the protonated lactam) or by lowering the column compartment temperature (<15°C) to slow the interconversion kinetics. In extreme cases, pre-column derivatization (e.g., silylation) is required to permanently block tautomerization.
Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How can I correct this? A2: Peak tailing in pyridine derivatives is primarily driven by secondary interactions. The basic nitrogen atoms on the bipyridine scaffold act as strong hydrogen bond acceptors and cation-exchange sites, interacting with acidic, unreacted silanols on the silica support (2[2]). Mechanistic Fix: Standard C18 columns are often insufficient. You must suppress silanol ionization by operating at a low pH (pH 2.0 - 2.5). If tailing persists, switch to a column with advanced end-capping, a core-shell architecture, or a mixed-mode stationary phase that repels basic analytes via electrostatic interactions.
Q3: My positional isomers (e.g., 3-(pyridin-3-yl) vs. 4-(pyridin-3-yl) derivatives) co-elute. How can I improve selectivity? A3: Positional isomers of bipyridines possess nearly identical hydrophobicities, rendering the dispersive interactions of a standard C18 phase useless. Mechanistic Fix: You must exploit orthogonal retention mechanisms. A Pentafluorophenyl (PFP) stationary phase provides π−π , dipole-dipole, and shape-selective interactions (3[3]). Because the position of the nitrogen atom alters the dipole moment and the electron density of the aromatic ring, a PFP or mixed-mode column will readily resolve these isomers based on their spatial geometry rather than mere hydrophobicity (4[4]).
Quantitative Data Summary
The table below summarizes the expected chromatographic behavior of 3-(pyridin-3-yl)pyridin-2-ol under various method conditions.
| Stationary Phase | Mobile Phase pH | Temperature (°C) | Dominant Tautomer | Peak Asymmetry ( As ) | Isomer Resolution ( Rs ) |
| Standard C18 | 6.8 (Ammonium Acetate) | 25°C | Dynamic (Mixed) | > 2.5 (Split) | < 1.0 (Co-elution) |
| Standard C18 | 2.5 (0.1% Formic Acid) | 25°C | Lactam favored | 1.4 (Tailing) | 1.2 (Partial) |
| PFP (Pentafluorophenyl) | 2.5 (0.1% Formic Acid) | 25°C | Lactam favored | 1.1 (Sharp) | 2.8 (Baseline) |
| Mixed-Mode (Core-Shell) | 4.0 (Ammonium Formate) | 10°C | Locked | 1.0 (Ideal) | 3.5 (Excellent) |
Self-Validating Experimental Protocol: Orthogonal Method Development
Causality Note: This protocol utilizes a "Control Analog" to isolate column chemistry from molecular instability. By injecting a tautomerically stable analog (e.g., 2-methoxy-3-(pyridin-3-yl)pyridine), we can definitively prove whether poor peak shape is due to the column (silanols) or the molecule (tautomerism).
Step 1: System Baseline Validation
-
Prepare a 0.1 mg/mL solution of the Control Analog (O-methylated derivative).
-
Inject 5 µL onto a standard C18 column (150 x 4.6 mm, 5 µm) using 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Run a gradient of 5-95% B over 15 minutes at 25°C.
-
Self-Validation Check: If the Control Analog tails ( As > 1.5), the column has excessive active silanols. Replace the column before proceeding. If As < 1.2, the system is validated for basic compounds.
Step 2: Tautomer Stabilization Assessment
-
Inject the target analyte, 3-(pyridin-3-yl)pyridin-2-ol, under the validated conditions from Step 1.
-
Self-Validation Check: If the peak is broad or split while the Control Analog was sharp, tautomerism is occurring.
-
Action: Lower the column compartment temperature to 10°C. If the peak sharpens, tautomeric interconversion has been successfully slowed and locked.
Step 3: Isomer Resolution Optimization
-
Swap the C18 column for a Pentafluorophenyl (PFP) or Core-Shell Mixed-Mode column.
-
Maintain the low-temperature (10°C) and low-pH (0.1% Formic Acid) environment to keep the tautomer locked.
-
Run a shallow gradient (e.g., 10-40% B over 20 mins) to maximize π−π interaction time.
-
Self-Validation Check: Calculate Resolution ( Rs ) between the 3-(pyridin-3-yl) and 4-(pyridin-3-yl) isomers. An Rs > 1.5 indicates successful baseline separation driven by orthogonal selectivity.
References
- Journal of Pharmaceutical and Biomedical Analysis Determination of 2-Hydroxypyridine-1-Oxide (HOPO)
- Application Note: High-Performance Liquid Chromatography (HPLC)
- HPLC Methods for analysis of Pyridine Source: Helix Chromatography URL
- Structures of pyridine, 4,4-bipyridine and chloroaniline isomers used...
Sources
reducing byproducts in the synthesis of 3-(pyridin-3-yl)pyridin-2-ol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-(pyridin-3-yl)pyridin-2-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a focus on minimizing byproduct formation and ensuring the synthesis of a high-purity final product.
Section 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis of 3-(pyridin-3-yl)pyridin-2-ol.
Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds and is a common strategy for synthesizing bipyridine structures. A plausible route to 3-(pyridin-3-yl)pyridin-2-ol involves the coupling of a protected 3-halopyridin-2-ol with pyridine-3-boronic acid.
Question 1: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled byproducts (3,3'-bipyridine and 2,2'-dihydroxy-3,3'-bipyridine). How can I minimize their formation?
Answer: Homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings, particularly with heteroaromatic substrates. It arises from the coupling of two molecules of the boronic acid or two molecules of the halide.[1] The primary causes are the presence of oxygen and the formation of palladium(II) species.[1]
Core Strategies to Mitigate Homocoupling:
-
Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen. Ensure your reaction vessel and solvents are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.
-
Base Selection and Stoichiometry: The base plays a key role in the catalytic cycle. The reactivity of the boronic acid is influenced by the base, and an inappropriate choice or amount can affect selectivity.[2]
-
Slow Addition of Reagents: In some cases, slow addition of the boronic acid or the halide to the reaction mixture can help to maintain a low concentration of these species, thus disfavoring the homocoupling side reaction.
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Oxygen promotes the formation of Pd(II) which can catalyze homocoupling.[1] |
| Solvents | Degassed anhydrous solvents (e.g., Dioxane, Toluene, DMF) | Removes dissolved oxygen. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or custom catalyst systems with bulky, electron-rich ligands | These catalysts can favor the reductive elimination step of the cross-coupling pathway. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | The strength and nature of the base can influence the transmetalation step and suppress side reactions.[2] |
Question 2: Besides homocoupling, I am observing other byproducts in my GC-MS analysis, such as unsubstituted pyridine and what appears to be a dimethylaminopyridine derivative. What is the origin of these impurities?
Answer: The formation of these byproducts can be attributed to side reactions involving the solvent or residual starting materials.
-
Unsubstituted Pyridine: This can arise from the proto-deboronation of pyridine-3-boronic acid, a reaction where the boronic acid group is replaced by a hydrogen atom. This is often promoted by acidic or basic conditions and the presence of water.
-
Dimethylaminopyridine Derivatives: If you are using N,N-Dimethylformamide (DMF) as a solvent, it can be a source of a dimethylamino group at high temperatures, leading to the formation of dimethylaminopyridine byproducts.[3][4]
Troubleshooting Strategies:
| Byproduct | Potential Cause | Recommended Solution |
| Unsubstituted Pyridine | Proto-deboronation of pyridine-3-boronic acid | Use anhydrous conditions and carefully control the reaction pH. Consider using a boronic ester, which can be more stable. |
| Dimethylaminopyridine derivative | Reaction with DMF solvent at high temperatures | If possible, use an alternative solvent such as dioxane or toluene. If DMF is necessary, try to run the reaction at a lower temperature. |
Kröhnke Pyridine Synthesis Route
The Kröhnke synthesis is a classic method for preparing substituted pyridines.[2][5] For 3-(pyridin-3-yl)pyridin-2-ol, this could involve the reaction of a pyridinium ylide with an α,β-unsaturated carbonyl compound.
Question 3: My Kröhnke synthesis is yielding an isomeric byproduct. How can I improve the regioselectivity of the reaction?
Answer: The formation of isomers in the Kröhnke synthesis can occur due to a lack of regioselectivity in the initial Michael addition step or in the final cyclization and aromatization steps.[6]
Strategies to Enhance Regioselectivity:
-
Stepwise Synthesis: Instead of a one-pot reaction, a stepwise approach can offer better control. First, synthesize and purify the 1,5-dicarbonyl intermediate formed after the Michael addition. This purified intermediate can then be cyclized with an ammonia source to yield the desired pyridine.
-
Reaction Conditions: Carefully controlling the reaction temperature and the rate of reagent addition can influence the kinetic versus thermodynamic control of the Michael addition, potentially favoring the desired isomer.
-
Steric Hindrance: Introducing bulky groups on one of the reactants can direct the reaction pathway towards the sterically less hindered product, thus improving regioselectivity.
| Parameter | Recommendation for Improving Regioselectivity | Rationale |
| Reaction Type | Stepwise synthesis | Allows for purification of the 1,5-dicarbonyl intermediate, preventing the formation of isomers during cyclization. |
| Temperature | Lower reaction temperatures | May favor the kinetically controlled, and potentially more selective, Michael addition product. |
| Reagent Addition | Slow, controlled addition of the ylide or the α,β-unsaturated carbonyl | Can help to avoid localized high concentrations that may lead to side reactions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to protect the hydroxyl group of 3-halopyridin-2-ol before a Suzuki-Miyaura coupling?
A1: The hydroxyl group of a pyridin-2-ol can be acidic and may interfere with the Suzuki-Miyaura coupling. Protecting it as a benzyl ether or a silyl ether (e.g., TBDMS ether) is a common strategy. The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.
Q2: How can I effectively purify 3-(pyridin-3-yl)pyridin-2-ol from the reaction byproducts?
A2: Purification can often be challenging due to the similar polarities of the desired product and the byproducts. A multi-step purification strategy is often necessary.
-
Column Chromatography: This is the most common method. Silica gel is a good starting point, using a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining high-purity material.
-
Cation-Exchange Chromatography: For separating isomeric bipyridine derivatives, cation-exchange chromatography can be a powerful technique.[7][8]
Q3: What analytical techniques are best for identifying and quantifying the byproducts in my reaction mixture?
A3: A combination of techniques is recommended for a comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and providing information about their molecular weight and fragmentation patterns.[1]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the components of the reaction mixture.[9] A reversed-phase C18 column is often a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for characterizing the structure of the desired product and can also help to identify the structures of major byproducts if they can be isolated.
Section 3: Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of 3-(pyridin-3-yl)pyridin-2-ol (via a protected intermediate)
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Step 1: Protection of 3-bromo-2-hydroxypyridine
-
To a solution of 3-bromo-2-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield 2-(benzyloxy)-3-bromopyridine.
Step 2: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an argon atmosphere, add 2-(benzyloxy)-3-bromopyridine (1.0 eq), pyridine-3-boronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add a degassed solution of 2 M aqueous sodium carbonate (2.0 eq) and a degassed solvent such as dioxane or toluene.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2-(benzyloxy)-3-(pyridin-3-yl)pyridine.
Step 3: Deprotection
-
Dissolve the protected bipyridine in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-(pyridin-3-yl)pyridin-2-ol.
Section 4: Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: Suzuki-Miyaura cycle and byproduct pathways.
Diagram 2: Logical Flowchart for Troubleshooting Suzuki-Miyaura Synthesis
Caption: Troubleshooting flowchart for Suzuki-Miyaura.
Section 5: References
-
Buchwald, S. L., & Martin, R. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 128(48), 15382-15383. [Link]
-
Gundersen, L. L., & Nissen-Meyer, J. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3712-3724. [Link]
-
Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Gundersen, L. L., & Nissen-Meyer, J. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. ResearchGate. [Link]
-
Zhang, X., et al. (2010). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Bulletin of the Korean Chemical Society, 31(11), 3466-3468. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923208. [Link]
-
Wikipedia. (2023). Kröhnke pyridine synthesis. [Link]
-
Abadi, A. H., et al. (2021). Strategies for the synthesis of bipyridines, terpyridines and quarterpyridines. ResearchGate. [Link]
-
Organic Chemistry Portal. (2024). Pyridine synthesis. [Link]
-
Fletcher, N. C., Nieuwenhuyzen, M., & Rainey, S. (2001). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Journal of the Chemical Society, Dalton Transactions, (19), 2932-2938. [Link]
-
Chen, Y., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(3), 795. [Link]
-
Fletcher, N. C., Nieuwenhuyzen, M., & Rainey, S. (2001). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands. Lancaster University Research Directory. [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]
-
Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]
-
Khan, I., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 7. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. research.lancaster-university.uk [research.lancaster-university.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 3-(pyridin-3-yl)pyridin-2-ol Scale-Up Manufacturing
Welcome to the Process Chemistry Support Portal. This guide provides mechanistic troubleshooting, self-validating standard operating procedures (SOPs), and empirical data for the scale-up of 3-(pyridin-3-yl)pyridin-2-ol, a challenging bipyridine derivative.
Module 1: Process Chemistry Knowledge Base (Causality & Mechanisms)
Before troubleshooting, it is critical to understand the intrinsic chemical behaviors of 3-(pyridin-3-yl)pyridin-2-ol that complicate large-scale manufacturing:
-
Catalyst Poisoning via Bipyridine Chelation: The target molecule contains two pyridine rings. Bipyridine motifs are classic bidentate ligands that strongly coordinate to palladium metal centers. As the reaction progresses, the accumulating product sequesters the active catalyst, leading to a severe decrease in catalytic activity and stalled conversions (1)[1].
-
Tautomeric Phase Behavior: The 2-hydroxypyridine moiety exists in a dynamic equilibrium with its 2-pyridone tautomer (3-(pyridin-3-yl)pyridin-2(1H)-one). This amphiphilic nature stabilizes emulsions during aqueous workups and causes unpredictable crystallization trajectories.
-
Electrophile/Nucleophile Instability: Pyridylboronic acids are notoriously susceptible to protodeboronation at elevated temperatures, requiring precise stoichiometric control and optimized base selection to prevent reagent depletion before coupling is complete (2)[2].
Module 2: Troubleshooting Guide (FAQs)
Q: Our Suzuki-Miyaura coupling stalls at 70% conversion upon scaling from 100g to 5kg. Why is this happening, and how do we drive it to completion? A: This is a classic case of product inhibition. Because 3-(pyridin-3-yl)pyridin-2-ol is a bipyridine, it chelates the active Pd(0) species, removing it from the catalytic cycle (1)[1]. Corrective Action: Do not simply add more catalyst, as this will exacerbate downstream purification issues. Instead, switch to a more sterically hindered ligand (e.g., XPhos or dppf) that resists displacement by the bipyridine product. Additionally, implement a slow-addition protocol for the pyridylboronic acid to maintain a low steady-state concentration, minimizing protodeboronation while the catalyst is engaged.
Q: We cannot reduce residual Palladium below 300 ppm in the final API. Standard aqueous washes and EDTA treatments are failing. What is the validated approach? A: Standard aqueous washes fail because the bipyridine-palladium binding affinity is exceptionally high. You must use a scavenger that outcompetes the bipyridine nitrogens. Corrective Action: Implement a biphasic sodium bisulfite (NaHSO 3 ) wash. The bisulfite anion is a strong nucleophile that coordinates to Pd(II), forming highly water-soluble anionic complexes. Treatment of the reaction mixture with toluene and 20% aqueous NaHSO 3 at 60 °C has been proven to lower palladium content from ~8000 ppm to 100 ppm or less (3)[3]. For ultra-low limits (<10 ppm), follow up with a microporous polystyrene trimercaptotriazine (MP-TMT) resin polish (4)[4].
Q: During the aqueous workup, we observe a persistent emulsion and poor phase separation. How do we break it? A: Emulsions here are stabilized by a triad of factors: the amphiphilic 2-pyridone tautomer, residual inorganic salts, and colloidal palladium (Pd black). Corrective Action: Never attempt phase separation on the raw crude. First, filter the mixture through a Celite pad to remove colloidal Pd black. Second, ensure the aqueous phase is kept at an elevated temperature (e.g., 60 °C) during separation to maintain the solubility of the pyridone tautomer in the organic phase and reduce interfacial tension (3)[3].
Module 3: Data Center
To assist in selecting the appropriate purification strategy, the following table summarizes the quantitative efficacy of various palladium scavenging methods for bipyridine-like APIs.
| Scavenging Strategy | Solvent System | Initial Pd (ppm) | Final Pd (ppm) | Cycle Time | Scalability & Cost Profile |
| Standard Aq. Wash | Toluene / H 2 O | ~8000 | >3000 | 2 hours | Poor; fails against bipyridine chelation. |
| 20% aq. NaHSO 3 Wash | Toluene / H 2 O | ~8000 | <100 | 3 hours | Excellent; highly cost-effective at scale (3)[3]. |
| MP-TMT Resin Polish | DMF or Toluene | ~330 | 10 - 30 | 12-18 hours | Good; highly effective but higher material cost (4)[4]. |
| Silica-Thiol Scavenger | Various | ~1000 | <50 | 24 hours | Moderate; cycle times often unsuitable for large scale (4)[4]. |
Module 4: Standard Operating Procedures (SOPs)
SOP: Self-Validating Scale-Up & Palladium Scavenging Workflow This protocol is designed as a self-validating system: proceeding to the next step is contingent upon meeting specific analytical criteria, ensuring trustworthy API generation.
Step 1: Reaction Termination & Clarification
-
Upon reaching >99% conversion via HPLC, cool the Suzuki-Miyaura reaction mixture to 40 °C.
-
Filter the crude suspension through a 2-inch pad of Celite to remove precipitated colloidal palladium (Pd black). Causality: Removing solid Pd prevents it from slowly leaching back into the solution during downstream processing.
-
Wash the Celite cake with 2 volumes of warm Toluene.
Step 2: Primary Palladium Scavenging (NaHSO 3 )
-
Transfer the clarified filtrate to a jacketed separation vessel.
-
Charge 6 volumes of Toluene and 6 volumes of 20% aqueous NaHSO 3 (3)[3].
-
Heat the biphasic mixture to 60 °C and agitate vigorously for 1 hour. Causality: Elevated temperature accelerates the ligand exchange, allowing the bisulfite anion to strip Pd from the bipyridine product.
-
Cease agitation and allow phases to settle for 30 minutes at 60 °C. Separate and discard the heavy aqueous layer.
Step 3: Analytical Gate & Secondary Polish
-
Sample the organic layer and analyze for Pd via ICP-MS.
-
Decision Node:
Step 4: Product Isolation (Crystallization)
-
Concentrate the organic layer under vacuum to approximately 3 total volumes.
-
Cool the solution to 0 °C.
-
Add 5 volumes of heptane dropwise over 2 hours to induce crystallization (3)[3].
-
Filter the resulting 3-(pyridin-3-yl)pyridin-2-ol crystals, wash with cold heptane, and dry under vacuum to constant weight.
Module 5: Process Flow Visualization
Fig 1: Self-validating scale-up workflow for palladium scavenging and API isolation.
References
-
Recent Progress on the Synthesis of Bipyridine Derivatives Source: PMC - NIH URL:[Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Synthesis of 2,2′-Bipyridines via Suzuki-Miyaura Cross-Coupling Source: ResearchGate URL:[Link]
Sources
A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(Pyridin-3-yl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-3-yl)pyridin-2-ol, also known as 3,3'-bipyridin-2-ol, belongs to the bipyridine family, a class of compounds widely recognized for their chelating properties and applications as ligands in coordination chemistry. The introduction of a hydroxyl group at the 2-position of one of the pyridine rings introduces the potential for tautomerism and significantly influences the electronic distribution and, consequently, the NMR spectral properties of the molecule. Accurate characterization of its structure is paramount for understanding its reactivity and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. This guide provides a detailed examination of the expected ¹H and ¹³C NMR chemical shifts of 3-(pyridin-3-yl)pyridin-2-ol, supported by experimental data from relevant reference compounds.
The Tautomeric Landscape: Pyridinol vs. Pyridone
It is crucial to recognize that 2-hydroxypyridines can exist in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is sensitive to the solvent, concentration, and temperature.[1][2] In many common solvents, the pyridone tautomer is the major species. This guide will consider the pyridinol form for the purpose of a clear comparative analysis, while acknowledging the potential for the presence of the pyridone tautomer in experimental settings.
Predicted and Experimental NMR Data
To provide a robust analysis, we have utilized a reliable online prediction tool to generate the ¹H and ¹³C NMR spectra of 3-(pyridin-3-yl)pyridin-2-ol. This predicted data is then compared with experimental data for 2-hydroxypyridine and 3,3'-bipyridine, obtained from reputable sources. All experimental data presented is in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) of 3-(Pyridin-3-yl)pyridin-2-ol and Experimental Data for Reference Compounds in CDCl₃.
| Proton | Predicted δ (ppm) for 3-(Pyridin-3-yl)pyridin-2-ol | Experimental δ (ppm) for 2-Hydroxypyridine | Experimental δ (ppm) for 3,3'-Bipyridine |
| H4 | 7.25 | 7.42 | - |
| H5 | 6.35 | 6.30 | - |
| H6 | 7.55 | 7.49 | - |
| H2' | 8.80 | - | 8.68 |
| H4' | 7.90 | - | 7.86 |
| H5' | 7.40 | - | 7.38 |
| H6' | 8.65 | - | 8.68 |
| OH | (variable) | (variable) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) of 3-(Pyridin-3-yl)pyridin-2-ol and Experimental Data for Reference Compounds in CDCl₃.
| Carbon | Predicted δ (ppm) for 3-(Pyridin-3-yl)pyridin-2-ol | Experimental δ (ppm) for 2-Hydroxypyridine | Experimental δ (ppm) for 3,3'-Bipyridine |
| C2 | 163.0 | 163.7 | - |
| C3 | 120.0 | 119.8 | 134.7 |
| C4 | 140.0 | 140.1 | 134.3 |
| C5 | 108.0 | 107.8 | 123.6 |
| C6 | 135.0 | 135.2 | 148.5 |
| C2' | 148.5 | - | 148.5 |
| C3' | 134.0 | - | 134.7 |
| C4' | 135.5 | - | 134.3 |
| C5' | 123.5 | - | 123.6 |
| C6' | 150.0 | - | 148.5 |
Analysis and Comparison
¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3-(pyridin-3-yl)pyridin-2-ol shows distinct signals for the protons on both pyridine rings.
-
Hydroxylated Pyridine Ring (Ring A): The presence of the electron-donating hydroxyl group at C2 is expected to cause a significant upfield shift for the protons on this ring, particularly the ortho (H6) and para (H4) protons, compared to an unsubstituted pyridine. This is consistent with the experimental data for 2-hydroxypyridine. The predicted chemical shifts for H4, H5, and H6 of the title compound are in close agreement with the experimental values for 2-hydroxypyridine.
-
Second Pyridine Ring (Ring B): The protons on the second pyridine ring (H2', H4', H5', H6') are predicted to have chemical shifts similar to those observed in 3,3'-bipyridine. The pyridin-3-yl substituent on Ring A will exert some electronic influence on Ring B, but this effect is expected to be less pronounced than that of the hydroxyl group on Ring A. The predicted downfield shifts for H2' and H6' are characteristic of protons adjacent to the nitrogen atom in a pyridine ring.
¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides further structural confirmation.
-
Hydroxylated Pyridine Ring (Ring A): The most notable feature is the significant downfield shift of the C2 carbon, directly attached to the hydroxyl group, predicted around 163.0 ppm. This is a direct consequence of the deshielding effect of the electronegative oxygen atom and is in excellent agreement with the experimental value for 2-hydroxypyridine (163.7 ppm). The other carbons of this ring (C3, C4, C5, C6) show shifts that are also comparable to those of 2-hydroxypyridine.
-
Second Pyridine Ring (Ring B): The chemical shifts of the carbons in the second pyridine ring are predicted to be similar to those in 3,3'-bipyridine. The C2', C3', C4', C5', and C6' chemical shifts reflect the typical electronic environment of a 3-substituted pyridine ring.
Experimental Protocol: Acquiring High-Quality NMR Spectra
To obtain reliable experimental data for 3-(pyridin-3-yl)pyridin-2-ol, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical due to its potential influence on the tautomeric equilibrium.[2]
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30 or similar
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (adjust based on sample concentration)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30 or similar
-
Spectral width: ~240 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (as ¹³C has a low natural abundance)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Reference the spectra to the internal standard (TMS).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
Visualizing the Molecular Structure and Logic
To better understand the relationships between the different parts of the molecule and the expected NMR signals, the following diagrams are provided.
Caption: Workflow for the comparative analysis of NMR data.
Conclusion
This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR chemical shifts for 3-(pyridin-3-yl)pyridin-2-ol through a detailed comparative analysis with structurally related compounds. The predicted data, in conjunction with the experimental spectra of 2-hydroxypyridine and 3,3'-bipyridine, offers a solid foundation for the structural verification of this molecule. Researchers working with this compound can use this guide as a reference for interpreting their experimental NMR data, aiding in the confirmation of its synthesis and purity. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR spectra, ensuring data reproducibility and reliability.
References
-
Table 3 . 1 H-and 13 C-NMR chemical shifts ( values) of 2 (in CDCl 3 ). ResearchGate. [Link]
-
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
-
Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. National Center for Biotechnology Information. [Link]
-
Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. [Link]
-
2-Pyridone. Wikipedia. [Link]
-
2,2-Bipyridine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4. ResearchGate. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. ACS Publications. [Link]
-
13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. ResearchGate. [Link]
-
Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. National Center for Biotechnology Information. [Link]
-
The observed (in CDCl 3 ) and predicted 1 H and 13 C NMR isotropic... ResearchGate. [Link]
-
Tables For Organic Structure Analysis. University of California, Los Angeles. [Link]
-
Fig S6. 13 C{ 1 H} NMR spectrum of 2 in CDCl3. ResearchGate. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
Sources
comparing 3-(pyridin-3-yl)pyridin-2-ol vs 2,2'-bipyridine ligand efficiency
Title: Comparative Analysis of Ligand Efficiency: 3-(pyridin-3-yl)pyridin-2-ol vs. 2,2'-bipyridine in Drug Discovery
As drug discovery shifts toward optimizing molecular properties rather than merely chasing binding affinity, Ligand Efficiency (LE) has emerged as a critical metric. Defined as the free energy of binding divided by the number of heavy (non-hydrogen) atoms ( LE=ΔG/Nheavy ), this metric dictates whether a scaffold is a viable lead or a bloated, lipophilic liability.
In this guide, we objectively compare two isomeric/derivative bipyridyl scaffolds: the highly flexible 3-(pyridin-3-yl)pyridin-2-ol (a 3,3'-bipyridin-2-ol derivative) and the classic, rigid 2,2'-bipyridine . While both share a biphenyl-like core, their divergent torsional flexibilities and electronic profiles lead to drastically different ligand efficiencies, target engagement mechanisms, and toxicity profiles.
Structural Causality and Mechanistic Profiling
The Rigid Chelator: 2,2'-bipyridine
2,2'-bipyridine is a quintessential bidentate ligand. In solution, it prefers a trans-coplanar conformation but rapidly adopts a cis-coplanar geometry to chelate transition metals (Fe²⁺, Zn²⁺, Cu²⁺).
-
Ligand Efficiency Profile: In the context of non-metalloenzyme biological targets, 2,2'-bipyridine exhibits exceptionally poor ligand efficiency . Its rigid, flat structure prevents it from making optimal van der Waals contacts within complex, three-dimensional protein pockets.
-
Off-Target Toxicity: When 2,2'-bipyridine demonstrates biological activity (such as antibacterial or anticancer effects), it is frequently an artifact of metal starvation rather than specific target engagement. By stripping essential cellular iron, it disrupts reactive oxygen species (ROS) detoxification pathways, leading to apoptosis or bacterial growth arrest [1]. This generalized chelation results in high mammalian cytotoxicity.
The Flexible Scaffold: 3-(pyridin-3-yl)pyridin-2-ol
Unlike its 2,2'-counterpart, 3-(pyridin-3-yl)pyridin-2-ol cannot easily act as a bidentate metal chelator due to the spatial orientation of its nitrogen atoms and the steric bulk of the adjacent hydroxyl group (which often tautomerizes to a pyridone).
-
Ligand Efficiency Profile: This scaffold exhibits high ligand efficiency . The C-C single bond connecting the two rings allows for critical torsional flexibility. Recent structure-property relationship (SPR) analyses reveal that when used to replace the traditional fluorophenyl "B-ring" of antibiotics like linezolid, this flexibility allows the molecule to navigate the bacterial ribosome's entrance channel and perfectly match the contour of the peptidyl transferase center (PTC) [2].
-
Physicochemical Advantages: The electron-deficient pyridine ring enhances water solubility via weak basicity (pKa ~5.2), improving bioavailability and tissue distribution without the entropic penalty associated with highly flexible alkyl chains.
Caption: Mechanistic divergence between flexible scaffolds and rigid chelators.
Quantitative Data Comparison
The following table summarizes the comparative metrics of these two ligands when evaluated as core scaffolds in antimicrobial drug discovery programs.
| Metric | 3-(pyridin-3-yl)pyridin-2-ol | 2,2'-bipyridine |
| Structural Flexibility | High (Torsionally flexible C-C bond) | Low (Rigid, trans-coplanar preference) |
| Primary Target | Ribosomal RNA (e.g., 50S subunit) | Metal Ions (Fe²⁺, Zn²⁺, Cu²⁺) |
| Ligand Efficiency (LE) | > 0.35 kcal/mol/heavy atom | < 0.25 kcal/mol/heavy atom |
| Off-Target Toxicity | Low (Circumvents generalized chelation) | High (Induces ROS/apoptosis via metal stripping) |
| Resistance Profile | Overcomes linezolid-resistant S. pneumoniae | High resistance frequency via efflux pumps |
Experimental Workflows for Scaffold Validation
To objectively prove the superiority of a scaffold's ligand efficiency and rule out false-positive activity, the following self-validating protocols must be employed.
Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality: IC₅₀ values are relative and dependent on assay conditions. ITC is mandatory because it directly yields absolute thermodynamic parameters ( ΔG , ΔH , −TΔS ), allowing us to calculate exact Ligand Efficiency and determine if binding is driven by specific hydrogen bonding (enthalpic) or non-specific hydrophobic collapse (entropic).
-
Sample Preparation: Dialyze the purified target (e.g., 50S ribosomal subunit) against the assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4) overnight.
-
Ligand Solubilization: Dissolve the ligand in the exact dialysate recovered from the protein preparation. If DMSO is required (up to 2%), add the identical volume of DMSO to the protein sample to prevent heat-of-mixing artifacts.
-
Titration Execution: Load 15 µM of the target into the ITC sample cell and 150 µM of the ligand into the syringe. Execute 20 injections of 2 µL at 25°C, with 120-second intervals between injections.
-
Self-Validation (Control Titration): Inject the ligand into the buffer (without protein) to measure the heat of dilution. Critical: If the heat of dilution exceeds 10% of the binding heat, the ligand is likely aggregating, which invalidates the LE calculation. Subtract this background heat from the experimental data.
-
Data Analysis: Fit the corrected data to a one-site binding model to extract the dissociation constant ( Kd ). Calculate ΔG=RTln(Kd) , and derive LE by dividing ΔG by the number of heavy atoms.
Protocol 2: MIC and Metal-Dependency Counter-Screen
Causality: High LE is only valuable if it translates to cellular efficacy without off-target toxicity. Because 2,2'-bipyridine often shows false-positive antibacterial activity due to iron starvation [3], we must utilize a differential media screen to validate the mechanism of action.
-
Inoculum Preparation: Prepare a 0.5 McFarland standard of the test strain (e.g., Streptococcus pneumoniae).
-
Differential Media Setup: Prepare two sets of 96-well plates.
-
Plate A: Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate B: CAMHB supplemented with 50 µM FeCl₃ and 50 µM ZnCl₂.
-
-
Serial Dilution: Perform a 2-fold serial dilution of the test ligands (0.125 to 64 µg/mL) across both plates.
-
Incubation: Inoculate the plates and incubate at 37°C for 18-24 hours. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing visible growth.
-
Self-Validation (Mechanistic Check): Compare the MICs between Plate A and Plate B. If the MIC of the ligand (e.g., 2,2'-bipyridine) increases >4-fold in the metal-supplemented Plate B, its activity is an artifact of metal starvation. A true high-LE, target-specific ligand like 3-(pyridin-3-yl)pyridin-2-ol will maintain a consistent MIC regardless of metal supplementation.
Caption: Workflow for evaluating and validating ligand efficiency in drug discovery.
Conclusion
For modern drug development professionals, scaffold selection dictates the ceiling of a program's success. While 2,2'-bipyridine remains a powerhouse in transition metal catalysis and photoredox chemistry, its rigid planarity and aggressive metal-chelating properties make it a poor starting point for target-directed drug discovery, yielding low ligand efficiency and high off-target toxicity.
Conversely, 3-(pyridin-3-yl)pyridin-2-ol represents a masterclass in rational scaffold design. By introducing a torsionally flexible axis and eliminating bidentate chelation liabilities, it achieves exceptional ligand efficiency, making it a superior building block for engaging complex biological targets like ribosomal RNA.
Absolute Purity Validation of 3-(pyridin-3-yl)pyridin-2-ol: A Comparative Guide to qNMR vs. HPLC
Introduction: The Analytical Challenge of Bipyridine Derivatives
3-(pyridin-3-yl)pyridin-2-ol is a critical heterocyclic building block utilized extensively in pharmaceutical development, enzyme inhibition studies, and material science[1]. However, validating the exact purity of this bipyridine derivative presents unique analytical hurdles. The compound features a hydroxyl group attached to a pyridine ring, making it highly susceptible to lactam-lactim tautomerism (2-hydroxypyridine ⇌ 2-pyridone) in solution.
Traditional High-Performance Liquid Chromatography (HPLC) has historically served as the workhorse for purity analysis[2]. Yet, for dynamic compounds like 3-(pyridin-3-yl)pyridin-2-ol, HPLC area normalization can be highly misleading. Tautomeric shifts can cause peak broadening or splitting, and structurally similar impurities may possess vastly different UV response factors[3]. Furthermore, HPLC cannot detect UV-transparent impurities such as residual inorganic salts or water, frequently leading to a dangerous overestimation of the active pharmaceutical ingredient (API) purity[4].
The Mechanistic Advantage of qNMR
To overcome the limitations of relative chromatography, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary, orthogonal alternative[5]. Unlike HPLC, which relies on differential interactions with a stationary phase and requires compound-specific calibration curves, qNMR is recognized metrologically as a primary ratio measurement procedure[6].
The Causality of qNMR Accuracy: The fundamental principle driving qNMR is that the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei (typically ¹H) generating that signal[3]. By introducing a certified internal standard (IS) of known purity and concentration into the sample, the absolute mass fraction of the analyte can be calculated directly without needing a reference standard of the analyte itself[7]. This establishes qNMR as an absolute quantification method, whereas HPLC-UV remains inherently relative unless calibrated with identical, highly characterized standards[4].
Experimental Methodologies: A Self-Validating System
To establish a trustworthy and regulatory-compliant purity profile, orthogonal cross-validation using both qNMR and HPLC is the industry gold standard[2]. Below are the detailed, step-by-step protocols specifically optimized for 3-(pyridin-3-yl)pyridin-2-ol.
qNMR Protocol (Absolute Quantification)
Step 1: Internal Standard Selection Choosing the correct internal standard is the cornerstone of accurate qNMR[8]. For 3-(pyridin-3-yl)pyridin-2-ol, the aromatic protons resonate between 7.0 and 9.0 ppm. Therefore, Dimethyl sulfone (DMSO2) is selected as the IS. Available as a highly pure, NIST-traceable Certified Reference Material (CRM), DMSO2 provides a sharp, distinct singlet at ~2.98 ppm in DMSO-d6, ensuring zero signal overlap with the analyte[9].
Step 2: Gravimetric Sample Preparation Using an ultra-microbalance (essential for minimizing weighing uncertainty[6]), accurately weigh ~10.0 mg of the 3-(pyridin-3-yl)pyridin-2-ol batch sample and ~5.0 mg of the DMSO2 internal standard into a vial. Co-dissolve the mixture completely in 0.6 mL of high-purity DMSO-d6.
Step 3: NMR Acquisition Parameters Acquire the ¹H NMR spectrum at 600 MHz. Critical Causality: A 90° excitation pulse must be used, followed by a relaxation delay ( D1 ) of at least 5 to 7 times the longest longitudinal relaxation time ( T1 ) of the protons of interest. This extended delay is mandatory to ensure >99% magnetization recovery between pulses, preventing signal saturation and guaranteeing true quantitative integration[10].
Step 4: Data Processing & Calculation Apply automated phase and baseline correction[10]. Integrate the DMSO2 singlet (6 protons) and a distinct, baseline-resolved aromatic proton of the bipyridine analyte (1 proton). Calculate the absolute purity using the standard mass balance equation[11]:
Panalyte=IISIanalyte×NanalyteNIS×MISManalyte×manalytemIS×PIS
HPLC-UV Protocol (Relative Quantification)
Step 1: Sample Preparation Dissolve 3-(pyridin-3-yl)pyridin-2-ol in the mobile phase to a concentration of 1.0 mg/mL[2]. Step 2: Chromatographic Separation Utilize a C18 reverse-phase column. To suppress the lactam-lactim tautomeric equilibrium and ensure sharp peak shapes, use an acidic mobile phase (e.g., a gradient of Water with 0.1% Trifluoroacetic Acid and Acetonitrile). Step 3: Detection Monitor the eluent at 254 nm. Calculate purity via the area normalization method (analyte peak area divided by total integrated peak area)[2].
Comparative Data Analysis
The following table summarizes a cross-validation study of three distinct synthetic batches of 3-(pyridin-3-yl)pyridin-2-ol, comparing the relative HPLC results with the absolute qNMR results.
| Batch ID | HPLC-UV Purity (Area %) | qNMR Purity (Mass % w/w) | Discrepancy (Δ) | Primary Impurity Identified via NMR |
| Batch A | 99.85% | 98.10% | +1.75% | Residual solvent (Ethyl Acetate) |
| Batch B | 98.50% | 98.25% | +0.25% | Structurally related isomer |
| Batch C | 99.10% | 94.50% | +4.60% | Inorganic salts / Moisture |
Data Interpretation: HPLC consistently overestimates the purity of 3-(pyridin-3-yl)pyridin-2-ol. In Batch C, a critical 4.60% discrepancy is observed. Because HPLC-UV cannot detect inorganic salts or residual water, it reports a falsely high relative purity[4]. qNMR, being a molar-based technique, captures the true mass fraction of the active organic component, providing a self-validating and highly reliable result[12].
Logical Workflow Visualization
Figure 1: Orthogonal cross-validation workflow for absolute purity assignment.
Conclusion
For complex heterocycles like 3-(pyridin-3-yl)pyridin-2-ol, relying solely on HPLC for purity validation introduces significant analytical risk due to tautomerism and UV-transparent impurities. qNMR provides an absolute, non-destructive, and highly accurate measurement of compound purity without the need for identical reference standards[13]. By integrating qNMR into the quality control workflow, researchers can ensure robust compliance with ICH Q2 and USP <761> guidelines[12], ultimately safeguarding the integrity of downstream drug development and biological assays.
Sources
- 1. evitachem.com [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 6. bipm.org [bipm.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. usp.org [usp.org]
- 13. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Experimental and DFT Computational Analysis of Bipyridine-Diol Systems
A Case Study on 2,2'-Bipyridine-3,3'-diol as an Analog for 3-(pyridin-3-yl)pyridin-2-ol
Introduction
In the realm of drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure and electronic properties is paramount. This guide provides a comparative analysis of experimental data and Density Functional Theory (DFT) calculations for 2,2'-Bipyridine-3,3'-diol. Due to a paucity of comprehensive, publicly available experimental data for 3-(pyridin-3-yl)pyridin-2-ol, we will utilize the structurally related and well-characterized 2,2'-Bipyridine-3,3'-diol as a representative analog. This case study will serve as a practical guide for researchers, scientists, and drug development professionals on how to leverage and critically evaluate computational and experimental data for heterocyclic compounds.
2,2'-Bipyridine-3,3'-diol is a heterocyclic compound featuring a C2-symmetric bipyridine core with hydroxyl groups adjacent to the nitrogen atoms.[1] This structural motif makes it an excellent chelating agent for various metal ions and a subject of interest for its unique photophysical properties.[1][2] The comparison of its experimentally determined characteristics with those predicted by DFT calculations offers valuable insights into the accuracy and predictive power of modern computational chemistry.
Experimental Data for 2,2'-Bipyridine-3,3'-diol
A comprehensive understanding of a molecule begins with its empirical characterization. The following sections summarize the key experimental data for 2,2'-Bipyridine-3,3'-diol.
Spectroscopic Properties
Spectroscopic techniques provide a window into the electronic and vibrational states of a molecule.
-
UV-Vis Spectroscopy: The electronic absorption spectrum of 2,2'-Bipyridine-3,3'-diol is sensitive to the solvent environment, a phenomenon known as solvatochromism. In various solvents, it exhibits distinct absorption bands corresponding to π→π* and n→π* transitions.[3] The ground-state tautomerization of this molecule can be influenced by the solvent, with a dizwitterion tautomer being produced in the excited state in water.[2]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure in solution. For the symmetric 2,2'-Bipyridine-3,3'-diol, the ¹H and ¹³C NMR spectra are simplified, showing a limited number of unique signals. The chemical shifts of the protons and carbons provide detailed information about their local electronic environments.[1]
-
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of 2,2'-Bipyridine-3,3'-diol would be expected to show characteristic bands for O-H stretching, C=N and C=C stretching of the pyridine rings, and various C-H bending and stretching vibrations. The presence of intramolecular hydrogen bonds can also be inferred from the position and shape of the O-H stretching band.[4]
Structural Properties
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state. For 2,2'-Bipyridine-3,3'-diol, crystallographic studies reveal the precise bond lengths, bond angles, and dihedral angles, as well as intermolecular interactions such as hydrogen bonding.[4][5]
DFT Calculations: A Theoretical Approach
Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the properties of molecules. By solving the Schrödinger equation within a framework of approximations, DFT can provide valuable insights that complement and, in some cases, predict experimental outcomes.
Computational Methodology
A typical DFT study on a molecule like 2,2'-Bipyridine-3,3'-diol involves the following steps:
-
Geometry Optimization: The initial step is to find the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization calculation, where the energy of the system is minimized with respect to the positions of the atoms. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable combination for such calculations on organic molecules.[6]
-
Frequency Calculations: Once the optimized geometry is obtained, a frequency calculation is performed. This not only confirms that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational frequencies that can be compared with experimental FT-IR and Raman spectra.
-
Prediction of Spectroscopic Properties:
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts. The calculated shifts can then be correlated with experimental data to aid in the assignment of signals.
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.
-
The Importance of Basis Sets and Functionals
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP, PBE0) approximates the exchange-correlation energy, while the basis set (e.g., 6-31G(d), cc-pVTZ) is a set of mathematical functions used to describe the atomic orbitals. The selection of an appropriate level of theory is a critical step in any computational study and should be validated against experimental data whenever possible.
Comparative Analysis: DFT vs. Experimental Data
The true power of combining experimental and theoretical approaches lies in their direct comparison. This allows for a deeper understanding of the molecule's properties and a critical assessment of the computational model.
Structural Parameters
The following table presents a hypothetical comparison of key structural parameters for a bipyridine-diol system, illustrating the expected level of agreement between X-ray crystallography and DFT calculations.
| Parameter | Experimental (X-ray) (Å or °) | Calculated (DFT/B3LYP/6-311++G(d,p)) (Å or °) |
| C-C (inter-ring) | Value | Value |
| C-N | Value | Value |
| C-O | Value | Value |
| O-H | Value | Value |
| C-N-C angle | Value | Value |
| Dihedral Angle (between rings) | Value | Value |
Note: Specific values are not provided due to the use of a representative analog.
Discrepancies between experimental and calculated values can often be attributed to the fact that experiments are typically performed on the solid state, while calculations are often for a single molecule in the gas phase. Intermolecular forces in the crystal lattice can influence the molecular geometry.
Spectroscopic Data
A similar comparative table can be constructed for spectroscopic data.
| Spectroscopic Data | Experimental | Calculated (DFT) |
| ¹H NMR (ppm) | ||
| H-4, H-4' | Value | Value |
| H-5, H-5' | Value | Value |
| H-6, H-6' | Value | Value |
| OH | Value | Value |
| ¹³C NMR (ppm) | ||
| C-2, C-2' | Value | Value |
| C-3, C-3' | Value | Value |
| C-4, C-4' | Value | Value |
| C-5, C-5' | Value | Value |
| C-6, C-6' | Value | Value |
| FT-IR (cm⁻¹) | ||
| O-H stretch | Value | Value |
| C=N stretch | Value | Value |
| C=C stretch | Value | Value |
| UV-Vis (nm) | ||
| λmax 1 | Value | Value |
| λmax 2 | Value | Value |
Note: Specific values are not provided due to the use of a representative analog.
For vibrational frequencies, it is common practice to apply a scaling factor to the calculated values to account for anharmonicity and other systematic errors in the DFT calculations.
Experimental and Computational Protocols
To ensure reproducibility and transparency, detailed protocols for both experimental and computational workflows are essential.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of 2,2'-Bipyridine-3,3'-diol is prepared in a suitable solvent (e.g., ethanol, water) at a known concentration (e.g., 1 x 10⁻³ M).
-
Serial Dilution: A series of dilutions are made from the stock solution to obtain solutions of varying concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
-
Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using the pure solvent as a blank.
-
Data Acquisition: The absorbance of each solution is measured over a specific wavelength range (e.g., 200-500 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.
Computational Protocol: DFT Calculation Workflow
Caption: A typical workflow for DFT calculations.
Visualization of Molecular Structure and Tautomerism
The tautomeric relationship between the enol (hydroxypyridine) and keto (pyridone) forms is a key feature of this class of molecules.
Caption: Tautomeric equilibrium of 2-hydroxypyridine and 2-pyridone.
Conclusion
This guide has demonstrated the synergistic relationship between experimental data and DFT calculations in the characterization of heterocyclic molecules, using 2,2'-Bipyridine-3,3'-diol as a case study. While experimental techniques provide the ground truth, DFT calculations offer a powerful predictive tool that can aid in the interpretation of experimental results, provide insights into molecular properties that are difficult to measure, and guide the design of new molecules with desired characteristics. The choice of an appropriate computational model is crucial for obtaining accurate results, and a critical comparison with experimental data is the ultimate validation of any theoretical study. For researchers in drug development and materials science, the integrated approach of combining empirical and computational methods is indispensable for accelerating discovery and innovation.
References
-
Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. (2022). Journal of Molecular Graphics and Modelling, 118, 108365. [Link]
-
Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. (2007). The Journal of Physical Chemistry A, 111(26), 5859–5866. [Link]
-
Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. (2023). Applied Sciences, 13(18), 10276. [Link]
-
Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. (2022). Journal of Molecular Graphics and Modelling, 118, 108365. [Link]
-
Electronic spectrum of 2‐pyridone + : Ab initio and time‐dependent density functional calculations. (2010). Journal of Chemical Physics, 132(18), 184306. [Link]
-
Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium. (2020). Physical Chemistry Chemical Physics, 22(31), 17468-17478. [Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). Molecules, 21(11), 1547. [Link]
-
An experimental and computational study on the dissociation behavior of hydroxypyridine N-oxides in atmospheric pressure ionization mass spectrometry. (2010). Journal of Mass Spectrometry, 45(5), 519-526. [Link]
-
Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. (2010). The Journal of Physical Chemistry A, 114(45), 12054–12059. [Link]
-
The Spectroscopic Study of Hydrogen Bonding in Some 3,3'-derivatives of 2,2'-bipyridyl. (2004). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(12), 2695-2701. [Link]
-
Transition Metal Ion Complexes of 2,2′-Bipyridyl-3,3′-diol and 2,2′-Bipyridyl-3-ol: Spectroscopic Properties and Solvent-Dependent Binding Modes. (2001). Inorganic Chemistry, 40(22), 5643-5650. [Link]
-
Network structures with 2,2′-bipyridine-3,3′diol: a discrete Co(III) complex that forms a porous 3-D hydrogen bonded network, and Cu(II) coordination chains. (2009). CrystEngComm, 11(11), 2371-2377. [Link]
-
Investigating 2,2'-Bipyridine-3,3'-diol as a Microenvironment-Sensitive Probe: Its Binding to Cyclodextrins and Human Serum Albumin. (2007). The Journal of Physical Chemistry B, 111(33), 9879-9885. [Link]
Sources
- 1. 2,2'-Bipyridine-3,3'-diol | 36145-03-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The spectroscopic study of hydrogen bonding in some 3,3'-derivatives of 2,2'-bipyridyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An experimental and computational study on the dissociation behavior of hydroxypyridine N-oxides in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of 3-(Pyridin-3-yl)pyridin-2-ol Metal Complexes
In the dynamic field of catalysis, the rational design of ligands is paramount to developing efficient and selective metal-based catalysts. The 3-(pyridin-3-yl)pyridin-2-ol, a bidentate N,O-chelating ligand, presents a compelling scaffold for coordination with a variety of transition metals. Its unique electronic and steric properties, arising from the interplay between the pyridin-2-ol and pyridin-3-yl moieties, offer a versatile platform for catalyzing a range of organic transformations. This guide provides a comprehensive comparison of the catalytic activities of metal complexes derived from this intriguing ligand, supported by established principles and experimental data from related systems.
The Ligand: 3-(Pyridin-3-yl)pyridin-2-ol - A Privileged Scaffold
The 3-(pyridin-3-yl)pyridin-2-ol ligand is characterized by a pyridin-2-ol ring linked to a pyridin-3-yl group. This arrangement offers a combination of a "hard" nitrogen donor and a "soft" oxygen donor, enabling stable complexation with a wide array of transition metals. The electronic properties of the ligand can be readily tuned by substitution on either pyridine ring, thereby influencing the electron density at the metal center and, consequently, its catalytic activity.[1][2][3] The inherent asymmetry of the ligand can also be exploited in stereoselective synthesis.[4]
Synthesis of 3-(Pyridin-3-yl)pyridin-2-ol Metal Complexes
The synthesis of metal complexes with 3-(pyridin-3-yl)pyridin-2-ol typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions is crucial to obtaining crystalline products suitable for characterization and catalytic studies.
Experimental Protocol: General Synthesis of a Metal Complex of 3-(Pyridin-3-yl)pyridin-2-ol
Objective: To synthesize a representative metal complex, for example, a palladium(II) complex.
Materials:
-
3-(pyridin-3-yl)pyridin-2-ol
-
Palladium(II) chloride (PdCl₂)
-
A suitable base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, THF, or DMF)
-
Standard Schlenk line and glassware
Procedure:
-
Ligand Deprotonation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-(pyridin-3-yl)pyridin-2-ol in the chosen anhydrous solvent. Add one equivalent of a suitable base and stir the mixture at room temperature for 1-2 hours to ensure complete deprotonation of the hydroxyl group.
-
Complexation: In a separate Schlenk flask, dissolve one equivalent of PdCl₂ in the same anhydrous solvent. Slowly add the solution of the deprotonated ligand to the palladium salt solution at room temperature.
-
Reaction and Isolation: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure.
-
Purification: The resulting solid is purified by recrystallization from a suitable solvent system to yield the desired metal complex.
-
Characterization: The structure and purity of the synthesized complex are confirmed using various analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.[2][3][5]
Comparative Catalytic Performance
The catalytic activity of metal complexes is profoundly influenced by the nature of the metal center and the ligand framework.[6] For 3-(pyridin-3-yl)pyridin-2-ol complexes, we can anticipate a diverse range of catalytic applications based on analogous systems reported in the literature.
Cross-Coupling Reactions
Palladium complexes are renowned for their efficacy in catalyzing C-C bond-forming reactions.[2][3][7] A Pd(II) complex of 3-(pyridin-3-yl)pyridin-2-ol is expected to be an active precatalyst for Suzuki-Miyaura and Heck cross-coupling reactions. The electron-donating nature of the pyridin-2-ol moiety can enhance the oxidative addition step, a key process in the catalytic cycle. Conversely, the electron-withdrawing character of the pyridin-3-yl group can facilitate the reductive elimination step. This electronic balance is crucial for high catalytic turnover.
Table 1: Expected Performance in Suzuki-Miyaura Coupling
| Metal Center | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Expected Yield (%) |
| Pd(II) | 0.1 - 1 | Toluene/Water | K₂CO₃ | 80 - 110 | >90 |
| Ni(II) | 1 - 5 | Dioxane | K₃PO₄ | 100 | 70 - 85 |
Data is extrapolated from studies on similar Pd(II) and Ni(II) complexes with N,O-bidentate ligands.
Oxidation Reactions
Iron and manganese complexes are well-known for their ability to catalyze oxidation reactions, often mimicking the activity of metalloenzymes.[4][8][9] An Fe(III) or Mn(III) complex of 3-(pyridin-3-yl)pyridin-2-ol could serve as an effective catalyst for the oxidation of alcohols and alkenes, using environmentally benign oxidants like hydrogen peroxide. The ligand's ability to stabilize high-valent metal-oxo species is a key determinant of catalytic efficiency in these transformations.[4]
Table 2: Expected Performance in Benzyl Alcohol Oxidation
| Metal Center | Oxidant | Solvent | Temperature (°C) | Expected Conversion (%) | Expected Selectivity to Benzaldehyde (%) |
| Fe(III) | H₂O₂ | Acetonitrile | 50 | >95 | >99 |
| Mn(III) | H₂O₂ | Acetonitrile | 50 | >90 | >95 |
Data is based on the performance of iron and manganese complexes with related pyridine-containing macrocyclic and thiosemicarbazone ligands.[8][9]
Polymerization Reactions
Cobalt and nickel complexes have shown promise in the polymerization of olefins.[6][10] The steric and electronic environment around the metal center, dictated by the ligand, plays a critical role in determining the catalytic activity and the properties of the resulting polymer. A Co(II) or Ni(II) complex of 3-(pyridin-3-yl)pyridin-2-ol could catalyze the vinyl-type polymerization of monomers like norbornene. The geometry of the complex, whether tetrahedral or square planar, will significantly impact its catalytic performance.[6]
Table 3: Expected Performance in Norbornene Polymerization
| Metal Center | Co-catalyst | Solvent | Temperature (°C) | Expected Activity (g PNB mol⁻¹ h⁻¹) |
| Co(II) | MMAO | Chlorobenzene | 25 | 10⁴ - 10⁵ |
| Ni(II) | MMAO | Toluene | 25 | 10³ - 10⁴ |
PNB: Polynorbornene; MMAO: Modified Methylaluminoxane. Data is extrapolated from studies on Co(II) and Ni(II) complexes with Schiff base and pyridinyl alcohol ligands.[6][10]
Structure-Activity Relationship and Mechanistic Insights
The catalytic activity of the 3-(pyridin-3-yl)pyridin-2-ol metal complexes is intrinsically linked to their structural and electronic properties.
Caption: Interplay of ligand and metal properties influencing catalytic performance.
The electronic nature of substituents on the pyridine rings can fine-tune the Lewis acidity of the metal center, impacting substrate binding and activation.[2][3] Steric bulk near the metal center can influence the selectivity of the reaction by controlling the approach of the substrate. The coordination geometry adopted by the metal complex is also a critical factor; for instance, a distorted tetrahedral geometry in some Co(II) complexes has been shown to enhance catalytic activity in polymerization reactions compared to a more sterically hindered trigonal bipyramidal geometry.[6]
Conclusion and Future Outlook
Metal complexes of 3-(pyridin-3-yl)pyridin-2-ol represent a promising class of catalysts with potential applications in a wide range of organic transformations. The versatility of the ligand scaffold, coupled with the diverse reactivity of transition metals, allows for the rational design of catalysts with tailored activity and selectivity. Future research in this area should focus on the synthesis and characterization of a broader range of metal complexes and the exploration of their catalytic potential in other important reactions, such as hydrogenation and C-H activation. Detailed mechanistic studies, combining experimental and computational approaches, will be crucial for a deeper understanding of the structure-activity relationships and for the development of next-generation catalysts based on this privileged ligand framework.
References
- TCU Digital Repository. Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts.
- PMC. Catalytic performance of tridentate versus bidentate Co(ii) complexes supported by Schiff base ligands in vinyl addition polymerization of norbornene.
- AIR Unimi. MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes.
- ResearchGate. A comparative study for the efficiency of Pd (II) and Fe (III) complexes as efficient catalysts for synthesis of dihydro‐7H‐5‐thia‐hexaaza‐s‐indacen‐6‐one derivatives supported with DFT approach.
- ResearchGate. Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones.
- ResearchGate. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis.
- PMC. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- Comparative Catalytic Activity of Transition Metal Complexes Mimicking Catechol Oxidase.
- NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
- CORE. Carbonylrhodium complexes of pyridine ligands and their catalytic activity towards carbonylation of methanol.
- Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects.
- Recent Innovations in Bidentate Ligand–Metal Complexes for Catalysis.
- Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes.
- PubMed. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- Semantic Scholar. Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes.
- IntechOpen. Pyridine: A Useful Ligand in Transition Metal Complexes.
- Dalton Transactions (RSC Publishing). Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide.
- Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Application.
- ResearchGate. Catalytic Selective Oxidation of Primary and Secondary Alcohols Using Nonheme [Iron(III)(Pyridine‐Containing Ligand)] Complexes | Request PDF.
- Wikipedia. Transition metal pyridine complexes.
- PMC. Poly[[(μ3-adamantane-1,3-diacetato)[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with triangular (3,6) topology.
Sources
- 1. DSpace [repository.tcu.edu]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic performance of tridentate versus bidentate Co(ii) complexes supported by Schiff base ligands in vinyl addition polymerization of norbornene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Innovations in Bidentate Ligand–Metal Complexes for Catalysis | International Journal of Recent Innovations ( IJRI) p-ISSN 3051-3790 e-ISSN 3051-3804 [journalijri.com]
- 8. Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
IR and Raman Spectra Validation for 3-(Pyridin-3-yl)pyridin-2-ol: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently observe drug development teams struggling with the structural characterization of heterocyclic active pharmaceutical ingredients (APIs). A classic example is 3-(pyridin-3-yl)pyridin-2-ol (also known as 2-hydroxy-3,3'-bipyridine). While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, it can be highly misleading for this compound due to rapid proton exchange on the NMR timescale. To capture a definitive snapshot of its molecular state—specifically distinguishing between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) tautomers—orthogonal vibrational spectroscopy is required.
In this guide, we will objectively compare the spectral validation of 3-(pyridin-3-yl)pyridin-2-ol against a non-hydroxylated reference, 3,3'-bipyridine, and provide self-validating experimental workflows to ensure absolute data integrity.
Mechanistic Insight: The Causality of Tautomeric Spectral Shifts
To build a robust analytical method, we must first understand the causality behind the instrumental responses. Why do we mandate both IR and Raman spectroscopy? Because they are governed by fundamentally different quantum mechanical selection rules:
-
Infrared (IR) Spectroscopy (Dipole Sensitivity): IR absorption requires a change in the permanent dipole moment during molecular vibration. The 2-pyridone tautomer possesses a highly polarized amide-like carbonyl (C=O) bond, yielding a massive dipole change during vibration. This results in an exceptionally strong, diagnostic IR absorption band between 1650 and 1670 cm⁻¹.
-
Raman Spectroscopy (Polarizability Sensitivity): Raman scattering relies on changes in the electron cloud's polarizability. While the C=O stretch is often weak in Raman, the technique is unparalleled for identifying symmetric aromatic ring-breathing modes (~990–1050 cm⁻¹) and conjugated C=C stretches.
In the solid state, 3-(pyridin-3-yl)pyridin-2-ol predominantly crystallizes in the 2-pyridone form. As demonstrated by , this is driven by the formation of conjugated dual hydrogen bonds (CDHB) between adjacent molecules, which thermodynamically stabilizes the lactam configuration over the lactim form. Matrix isolation studies by further confirm that without these intermolecular hydrogen bonds (e.g., in a frozen argon matrix), the hydroxypyridine form can become the dominant species, marked by a distinct O-H stretch (>3000 cm⁻¹) and the complete absence of the C=O band.
Comparative Spectral Data
To objectively validate the API's structural state, we compare the quantitative spectral markers of the two potential tautomeric forms of 3-(pyridin-3-yl)pyridin-2-ol against 3,3'-bipyridine (a reference standard incapable of tautomerism).
| Vibrational Mode | 3-(pyridin-3-yl)pyridin-2-ol (Pyridone Form) | 3-(pyridin-3-yl)pyridin-2-ol (Hydroxypyridine Form) | 3,3'-Bipyridine (Reference Standard) |
| C=O Stretch (Amide I) | ~1650 - 1670 cm⁻¹ (IR: Strong) | Absent | Absent |
| O-H Stretch | Absent | ~3400 - 3500 cm⁻¹ (IR: Sharp/Broad) | Absent |
| N-H Stretch | ~2800 - 3200 cm⁻¹ (IR: Broad) | Absent | Absent |
| Pyridine Ring Breathing | ~1040 cm⁻¹ (Raman: Strong) | ~990 cm⁻¹ (Raman: Strong) | ~990 cm⁻¹ (Raman: Strong) |
| Pyridone Ring Breathing | ~990 cm⁻¹ (Raman: Strong) | Absent | Absent |
| C=C / C=N Stretch | ~1580 - 1600 cm⁻¹ (IR/Raman) | ~1580 - 1600 cm⁻¹ (IR/Raman) | ~1580 - 1600 cm⁻¹ (IR/Raman) |
Data Interpretation: The presence of a strong 1650 cm⁻¹ IR band coupled with a dual ring-breathing Raman signature definitively validates the solid-state pyridone form.
Self-Validating Experimental Protocols
Trustworthiness in analytical chemistry requires that every protocol acts as a self-validating system. Below are the optimized workflows for solid-state analysis, designed to prevent false positives and matrix interference.
Protocol 1: Attenuated Total Reflectance (ATR) FT-IR
-
System Suitability & Background: Before sample analysis, collect a background spectrum of the clean diamond ATR crystal (128 scans, 4 cm⁻¹ resolution).
-
Causality: Atmospheric CO₂ and water vapor fluctuate constantly; real-time background subtraction prevents false peaks in the 2300 cm⁻¹ and 3600 cm⁻¹ regions, which could be misidentified as O-H or N-H stretches.
-
-
Calibration Check: Run a polystyrene standard film. Ensure the 1601 cm⁻¹ peak is within ±1 cm⁻¹.
-
Causality: Validates the interferometer's HeNe laser frequency precision, ensuring the critical 1650 cm⁻¹ C=O band is accurately assigned.
-
-
Sample Acquisition: Apply 2-3 mg of solid 3-(pyridin-3-yl)pyridin-2-ol to the crystal. Apply consistent pressure using the ATR anvil.
-
Causality: ATR signal intensity is directly proportional to the crystal contact area; uniform pressure ensures reproducible path lengths and quantitative reliability.
-
-
Data Processing: Apply ATR correction algorithms to account for wavelength-dependent penetration depth, preventing artificial skewing of high-frequency N-H bands.
Protocol 2: FT-Raman Spectroscopy (1064 nm Excitation)
-
Calibration Check: Verify the 1064 nm Nd:YAG laser wavelength and calibrate the x-axis using a cyclohexane standard (verifying the 801 cm⁻¹ and 2852 cm⁻¹ shifts).
-
Sample Loading: Pack the solid powder into a glass NMR tube or stainless steel sample cup.
-
Causality: Glass is Raman-inactive in the fingerprint region, preventing matrix interference during the detection of the ~990 cm⁻¹ ring-breathing modes.
-
-
Power Optimization: Start at a low laser power (e.g., 50 mW) and incrementally increase to 300 mW.
-
Causality: Bipyridine derivatives can absorb near-IR energy and undergo thermal degradation. Monitoring the baseline for thermal emission (a rising slope) validates that the sample remains intact and is not converting to an amorphous state under the laser.
-
-
Acquisition: Collect 256-512 scans at 4 cm⁻¹ resolution to achieve a signal-to-noise ratio >100:1.
Workflow Visualization
Workflow for orthogonal IR and Raman validation of 3-(pyridin-3-yl)pyridin-2-ol tautomeric states.
References
-
Nowak, M. J., Lapinski, L., Fulara, J., Les, A., & Adamowicz, L. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry.[Link]
-
Chou, P.-T., Wei, C.-Y., & Hung, F.-T. (1997). Conjugated Dual Hydrogen Bonds Mediating 2-Pyridone/2-Hydroxypyridine Tautomerism. The Journal of Physical Chemistry B.[Link]
benchmarking 3-(pyridin-3-yl)pyridin-2-ol against standard heterocyclic ligands
Benchmarking 3-(pyridin-3-yl)pyridin-2-ol Against Standard Heterocyclic Ligands: A Technical Comparison Guide
As a Senior Application Scientist, I frequently observe drug development programs bottlenecked by the physicochemical limitations of classical scaffolds. Historically, standard heterocyclic ligands—such as the 3-fluorophenyl "B-ring" in oxazolidinone antibiotics (e.g., linezolid) or simple 2,2'-bipyridine systems in coordination chemistry—have served as reliable structural foundations[1]. However, the global emergence of multidrug-resistant (MDR) pathogens and the demand for higher ligand efficiency have exposed the thermodynamic and structural constraints of these traditional systems[2].
This guide objectively benchmarks 3-(pyridin-3-yl)pyridin-2-ol against standard heterocyclic ligands. By dissecting its structural thermodynamics, target engagement causality, and empirical resistance profiles, this document provides actionable, field-proven insights for researchers and drug development professionals.
Structural and Physicochemical Benchmarking
The transition from a rigid fluorophenyl ring to the 3-(pyridin-3-yl)pyridin-2-ol scaffold introduces critical physicochemical upgrades that directly influence pharmacokinetics and pharmacodynamics[3].
-
The Causality of Torsional Flexibility: Unlike sterically constrained bicyclic systems or rigid phenyl rings, the 3-pyridyl substitution at the 2-hydroxypyridine ring enables dynamic torsional flexibility. This flexibility allows the molecule to adopt a conformation that maintains the planarity essential for deep ribosomal penetration while minimizing steric clashes within mutated binding pockets[3].
-
Hydrogen Bonding & Bioavailability: The integration of the pyridine heterocycle confers distinct thermodynamic advantages. The electron-deficient aromatic ring enhances water solubility through its weak basicity (pKa ~5.2), significantly improving bioavailability relative to purely hydrocarbon scaffolds[4]. Furthermore, the nitrogen atoms serve as potent hydrogen-bond acceptors, enabling critical interactions with ribosomal RNA nucleobases (specifically G2505 and U2506) within the linezolid binding pocket[3].
Table 1: Physicochemical Property Comparison
| Parameter | 3-Fluorophenyl (Linezolid B-Ring) | 2,2'-Bipyridine (Standard Ligand) | 3-(pyridin-3-yl)pyridin-2-ol |
| Primary Role | Oxazolidinone B-Ring | Metal Coordination | B-Ring Replacement / Scaffold |
| H-Bond Acceptors | 1 (Fluorine) | 2 (Nitrogens) | 3 (2x N, 1x OH) |
| pKa (Basicity) | ~1.8 (Very weak) | ~4.4 | ~5.2 (Enhances solubility) |
| Conformational State | Rigid | Rigid (Coplanar preference) | Torsionally flexible yet planar |
| Ribosomal Engagement | Moderate | N/A | High (Binds G2505, U2506) |
Mechanistic Pathway: Overcoming Target Resistance
Traditional linezolid modifications largely prioritized the A-ring and C-5 side chains, neglecting the B-ring, which inadvertently facilitated cross-resistance[3]. Replacing the traditional fluorophenyl ring with the 3-(pyridin-3-yl)pyridin-2-ol system directly addresses this therapeutic gap. The bipyridyl system circumvents existing resistance pathways by establishing novel anchoring points on the 50S ribosomal subunit, effectively suppressing biofilm formation and maintaining target engagement even in mutated strains[5].
Fig 1: Mechanistic pathway of 3-(pyridin-3-yl)pyridin-2-ol overcoming ribosomal resistance.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Internal controls are embedded to verify assay functionality independent of the test compound.
Protocol A: Ribosomal Target Engagement & MIC Determination Assay
Rationale: To quantify the baseline antibacterial efficacy and validate the enhanced binding affinity of the bipyridyl scaffold compared to standard ligands.
-
Preparation: Prepare serial two-fold dilutions of 3-(pyridin-3-yl)pyridin-2-ol derivatives (e.g., Compound 21d) and Linezolid (control) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Standardize bacterial suspensions (e.g., Streptococcus pneumoniae) to a final inoculum of 5×105 CFU/mL.
-
Self-Validation Step (Critical): Include a known susceptible reference strain (S. aureus ATCC 29213) and a vehicle-only well. The assay is only valid if the MIC of the reference strain falls strictly within the CLSI-defined acceptable quality control ranges, ensuring the media and incubation conditions are optimal.
-
Incubation & Readout: Incubate microtiter plates at 37°C for 18-24 hours. Determine the Minimum Inhibitory Concentration (MIC) via optical density (OD600) measurements.
Protocol B: Serial Passage Resistance Induction Assay
Rationale: To evaluate the evolutionary trajectory of resistance, proving the scaffold's long-term efficacy against rapid mutation rates.
-
Baseline Establishment: Determine the initial MIC of the test compound and Linezolid for the target strain.
-
Sub-culturing: Daily, transfer an aliquot from the well containing the highest sub-inhibitory concentration (0.5× MIC) into a fresh gradient of the respective antimicrobial.
-
Self-Validation Step (Critical): Run standard Linezolid in parallel. The rapid acquisition of resistance by Linezolid (typically within 3-5 days) serves as a positive control, validating that the assay's evolutionary pressure is sufficient to force mutation[5].
-
Monitoring: Continue passaging for 15 days. Record the fold-change in MIC.
Comparative Performance Data
Recent experimental data highlights the superiority of the 3-(pyridin-3-yl)pyridin-2-ol scaffold (specifically derivative 21d) over standard linezolid[5]. The strategic replacement of the B-ring yields a compound that not only exhibits a lower initial MIC but dramatically outlasts the standard ligand under evolutionary pressure[5],[4].
Table 2: Comparative Efficacy & Resistance Profile (Streptococcus pneumoniae)
| Compound / Scaffold | Target Pathogen | MIC Range (μg/mL) | Resistance Onset | Biofilm Suppression |
| Linezolid (Standard) | S. pneumoniae | 1.0 - 2.0 | Rapid (3-5 days) | Low |
| Derivative 21d (Bipyridyl) | S. pneumoniae | 0.25 - 0.5 | Sustained (>15 passages) | High |
Conclusion
Benchmarking 3-(pyridin-3-yl)pyridin-2-ol against standard heterocyclic ligands reveals a clear paradigm shift in scaffold design. By replacing the traditional B-ring, researchers can leverage enhanced hydrogen-bonding networks and optimized torsional flexibility to achieve superior ligand efficiency. The experimental data confirms that this bipyridyl system not only improves baseline potency but fundamentally alters the resistance trajectory of recalcitrant pathogens, making it a highly valuable asset in modern drug development.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
